molecular formula C8H10O3 B087100 2,4-Dimethoxyphenol CAS No. 13330-65-9

2,4-Dimethoxyphenol

Cat. No.: B087100
CAS No.: 13330-65-9
M. Wt: 154.16 g/mol
InChI Key: MNVMYTVDDOXZLS-UHFFFAOYSA-N
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Description

2,4-Dimethoxyphenol is a synthetic methoxyphenol of significant interest in chemical and materials science research due to its potent radical-scavenging properties. Studies have demonstrated its exceptional efficacy in scavenging both carbon-centered radicals and oxygen-centered radicals, outperforming natural antioxidants like eugenol and isoeugenol in anti-DPPH radical activity assays . This makes it a valuable compound for investigating antioxidant mechanisms and kinetics, particularly in studies utilizing differential scanning calorimetry (DSC) to measure the induction period for polymerization of methyl methacrylate (MMA) initiated by thermal decomposition of AIBN and BPO . Its high reactivity allows researchers to explore the retardation of growing polymer chains, providing insights into the interactions between oxidized products and free radicals . Furthermore, its identification as a potential bioactive compound in sugarcane by-products highlights its relevance in sustainable material research and the exploration of natural product valorization . This product is strictly for use in laboratory research.

Properties

IUPAC Name

2,4-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVMYTVDDOXZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343904
Record name 2,4-Dimethoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13330-65-9
Record name 2,4-Dimethoxyphenol
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Record name 2,4-Dimethoxyphenol
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Foundational & Exploratory

2,4-Dimethoxyphenol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dimethoxyphenol

Introduction

This compound is an aromatic organic compound that belongs to the class of dimethoxyphenols. Its unique structure, featuring a phenol (B47542) ring with two methoxy (B1213986) groups at positions 2 and 4, makes it a subject of interest in various chemical and pharmaceutical research areas. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis, and key safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments.

General Properties
PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 13330-65-9[3][4][5][6]
Molecular Formula C₈H₁₀O₃[1][3][5][6]
Molecular Weight 154.16 g/mol [1][3][7]
Appearance White to orange to green powder to lump; may also be a light yellow oil or clear liquid.[4][6][8]
InChI Key MNVMYTVDDOXZLS-UHFFFAOYSA-N[1][2][7]
Quantitative Physical and Chemical Data

The following table details the specific quantitative properties of this compound, which are essential for experimental design and theoretical modeling.

PropertyValueUnitSource
Melting Point 28°C[4]
Boiling Point 268.4 ± 20.0°C at 760 mmHg[3][5]
129°C at 10 mmHg[4]
Density 1.092 (at 25 °C)g/cm³[8]
1.1 ± 0.1g/cm³[3]
Flash Point 116.1 ± 21.8°C[3][4][5]
Vapor Pressure 0.0 ± 0.6 (at 25 °C)mmHg[3]
pKa 10.46 ± 0.18(Predicted)[8]
LogP (Octanol/Water Partition Coefficient) 0.89 / 1.409[3][7]
Refractive Index 1.523[3][5]

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

Spectroscopy TypeKey Data PointsSource
Infrared (IR) νₘₐₓ (KBr) 3443, 2997, 2939, 2835, 1610, 1512, 1461, 1202, 1151, 1116, 1033, 830, 792cm⁻¹
¹H NMR (300.13 MHz, CDCl₃) δ (ppm): 6.75 (d, J = 5.2 Hz), 6.42 (d, J = 1.7 Hz), 6.31 (dd, J = 5.2, 1.7 Hz), 3.79 (s, OCH₃), 3.69 (s, OCH₃)
Mass Spectrometry (EIMS) m/z (relative abundance): 154 (100, [M]⁺), 155 (40, [M+1]⁺), 139 (58), 111 (90), 96 (22)
¹³C NMR Spectra available from sources like SpectraBase.

Experimental Protocols

Synthesis of this compound from 2,4-Dimethoxybenzaldehyde (B23906)

This protocol details a common method for synthesizing this compound.[8]

Materials:

Procedure:

  • Reaction Setup: In a suitable flask, dissolve 5.0 g of 2,4-dimethoxybenzaldehyde in 50 mL of methanol.

  • Reagent Addition: To this solution, slowly add 0.5 mL of formic acid followed by the dropwise addition of 5 mL of 30% H₂O₂.

  • Reaction: Stir the reaction mixture at room temperature for 20 hours.

  • Solvent Removal: After the reaction is complete, evaporate approximately 45 mL of methanol using a rotary evaporator.

  • Extraction: Perform a liquid-liquid partitioning of the remaining solution with dichloromethane and distilled water. Extract the aqueous phase three times with 50 mL of dichloromethane each time.[8]

  • Washing and Drying: Combine the organic phases and wash them three times with 50 mL of distilled water. Dry the combined organic phase over anhydrous sodium sulfate and then filter.[8]

  • Concentration: Evaporate the organic solvent to obtain the crude product.

  • Purification: Purify the crude product by column chromatography using chloroform as the eluent to yield this compound as a light yellow oil (Expected yield: ~94%).[8]

G Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 2,4-dimethoxybenzaldehyde in Methanol add_reagents Add Formic Acid and H2O2 dissolve->add_reagents stir Stir at Room Temp for 20 hours add_reagents->stir evaporate Evaporate Methanol stir->evaporate Reaction Complete extract Liquid-Liquid Extraction (DCM/Water) evaporate->extract wash_dry Wash & Dry Organic Phase extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography (Chloroform) concentrate->purify product Pure this compound purify->product

Caption: Synthesis and purification workflow for this compound.

Spectroscopic Analysis Protocol

This protocol provides a general workflow for the characterization of the synthesized this compound.

Objective: To confirm the identity and purity of the synthesized product using NMR, IR, and MS techniques.

Procedure:

  • Sample Preparation: Prepare samples of the purified product according to the requirements of each instrument.

    • NMR: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃) containing a reference standard like TMS.[9]

    • IR: Prepare a sample as a KBr pellet or a thin film.[8][10][11]

    • MS: Dissolve a small amount of the compound in a suitable volatile solvent.

  • Data Acquisition: Acquire the spectra on the respective spectrometers (e.g., 300 MHz or 400 MHz for NMR).[8][9]

  • Data Analysis: Process and analyze the obtained spectra.

    • ¹H and ¹³C NMR: Assign the chemical shifts, integration values, and coupling constants to the protons and carbons of the this compound structure.

    • IR: Identify the characteristic absorption bands corresponding to the functional groups (O-H, C-H, C=C aromatic, C-O).

    • MS: Determine the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.[11]

G Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis product Purified Product prep_nmr Dissolve in CDCl3 for NMR product->prep_nmr prep_ir Prepare KBr Pellet for IR product->prep_ir prep_ms Dissolve in Solvent for MS product->prep_ms acq_nmr Acquire 1H & 13C NMR Spectra prep_nmr->acq_nmr acq_ir Acquire IR Spectrum prep_ir->acq_ir acq_ms Acquire Mass Spectrum prep_ms->acq_ms analyze Compare Data with Expected Values acq_nmr->analyze acq_ir->analyze acq_ms->analyze result Structure Confirmed analyze->result

Caption: General workflow for spectroscopic confirmation of this compound.

Safety and Handling

This compound is associated with several hazards and requires careful handling.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H302: Harmful if swallowed.[1]

    • H335: May cause respiratory irritation.[1][2]

  • Precautionary Measures:

    • Use in a well-ventilated area and avoid breathing dust or vapors.[12][13]

    • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[12][13]

    • Wash hands and any exposed skin thoroughly after handling.[12]

    • Store in a dry, cool, and well-ventilated place with the container tightly closed.[2][8][12]

G Logical Relationships in Chemical Safety cluster_hazards Identified Hazards (GHS) cluster_ppe Required Controls (PPE) compound This compound h302 H302 Harmful if Swallowed compound->h302 h315 H315 Causes Skin Irritation compound->h315 h319 H319 Causes Eye Irritation compound->h319 h335 H335 May Cause Respiratory Irritation compound->h335 clothing Protective Clothing h302->clothing prevents exposure gloves Protective Gloves h315->gloves mitigates goggles Safety Goggles h319->goggles mitigates ventilation Proper Ventilation h335->ventilation mitigates

Caption: Relationship between chemical hazards and required safety controls.

Conclusion

This technical guide provides essential data on the physical, chemical, and spectroscopic properties of this compound. The detailed experimental protocols for its synthesis and characterization, combined with critical safety information, serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. A thorough understanding of these properties is fundamental to its effective and safe utilization in advanced scientific applications.

References

An In-depth Technical Guide to 2,4-Dimethoxyphenol (CAS: 13330-65-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxyphenol is an aromatic organic compound that belongs to the class of dimethoxyphenols. With the CAS number 13330-65-9, this molecule is of significant interest in various scientific fields, particularly in medicinal chemistry and drug development. Its structural features, including a phenol (B47542) ring substituted with two methoxy (B1213986) groups, make it a versatile building block for the synthesis of more complex molecules and a candidate for possessing various biological activities.[1][2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, safety and handling, and potential applications of this compound, with a focus on its relevance to the pharmaceutical industry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and synthesis.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 13330-65-9[3]
Molecular Formula C₈H₁₀O₃[3]
Molecular Weight 154.16 g/mol [3]
Appearance White or colorless to light yellow to light orange powder, lump, or clear liquid.[4]
Melting Point Not clearly defined; may exist as a solid, semi-solid, or liquid at room temperature.[4]
Boiling Point Not available
Solubility Soluble in various organic solvents.
Purity Typically >97% or >98.0% (GC)[4]
Storage Temperature Room temperature, sealed in a dry environment.[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

SpectroscopyDataSource(s)
¹H NMR (CDCl₃)δ (ppm): 6.75 (d, J = 5.2 Hz), 6.42 (d, J = 1.7 Hz), 6.31 (dd, J = 5.2, 1.7 Hz), 3.79 (s, OCH₃), 3.69 (s, OCH₃)[5]
IR (KBr Pellet)ν (cm⁻¹): 3443, 2997, 2939, 2835, 1610, 1512, 1461, 1433, 1374, 1299, 1263, 1228, 1202, 1151, 1116, 1033, 918, 830, 792[5]
Mass Spec. (EIMS)m/z (relative abundance): 154 (100, [M]⁺), 155 (40, [M+1]⁺), 139 (58), 111 (90), 96 (22), 79 (10), 69 (10), 51 (20)[5]

Synthesis

The following section details a common laboratory-scale synthesis of this compound.

Synthesis of this compound from 2,4-Dimethoxybenzaldehyde (B23906)

This protocol describes the oxidation of 2,4-dimethoxybenzaldehyde to yield this compound.[5]

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve 2,4-dimethoxybenzaldehyde (5.0 g, 30 mmol) in 50 mL of methanol.

  • To this solution, add 5 mL of 30% H₂O₂.

  • Slowly and dropwise, add 0.5 mL of formic acid to the reaction mixture.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Upon completion of the reaction, evaporate approximately 45 mL of methanol using a rotary evaporator.

  • Perform a liquid-liquid extraction on the remaining solution with dichloromethane and distilled water.

  • Extract the aqueous phase further with three 50 mL portions of dichloromethane.

  • Combine the organic phases and wash with three 50 mL portions of distilled water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using chloroform as the eluent to afford this compound as a light yellow oil (expected yield: ~94%).[5]

Workflow Diagram:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 2,4-Dimethoxybenzaldehyde in Methanol reagents Add H₂O₂ and Formic Acid start->reagents stir Stir at RT for 20 hours reagents->stir evaporation Evaporate Methanol stir->evaporation extraction Liquid-Liquid Extraction (DCM/Water) evaporation->extraction drying Dry with Na₂SO₄ extraction->drying purification Column Chromatography (Silica, Chloroform) drying->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Biological Activities and Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, the broader class of methoxyphenols exhibits a range of promising pharmacological effects. These compounds are recognized for their antioxidant and anti-inflammatory properties.[6][7]

Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals, a property that is crucial in combating oxidative stress, a key factor in numerous diseases. The antioxidant capacity of phenolic compounds can be evaluated using several in vitro assays.

This protocol provides a general method for assessing the antioxidant activity of a compound like this compound.[8][9]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or other suitable solvent

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Prepare a series of dilutions of the stock solution.

  • Prepare a solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add a specific volume of each dilution of this compound.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity and Enzyme Inhibition

Chronic inflammation is a hallmark of many diseases, and the inhibition of pro-inflammatory enzymes is a key strategy in drug development. Structurally related methoxyphenols have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation.[6]

This protocol outlines a general method for screening the inhibitory activity of compounds like this compound against the COX-2 enzyme.[10][11][12][13]

Materials:

  • This compound

  • Recombinant human COX-2 enzyme

  • COX assay buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Known COX-2 inhibitor (e.g., celecoxib) as a positive control

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the COX assay buffer, heme, and the fluorometric probe.

  • Add the test compound (this compound) at various concentrations to the respective wells.

  • Add the COX-2 enzyme to all wells except the negative control.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Immediately read the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition and the IC₅₀ value.

Role as a Synthetic Building Block

This compound serves as a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications. Its functional groups allow for a variety of chemical transformations, making it a useful scaffold in medicinal chemistry.[1][2]

Signaling Pathway Modulation

While direct experimental evidence specifically detailing the modulation of signaling pathways by this compound is limited in publicly available literature, it is plausible that it may interact with pathways commonly affected by other phenolic and methoxyphenolic compounds. These include key inflammatory and oxidative stress-related pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[14][15][16][17]

For instance, other methoxyphenols have been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines and enzymes like COX-2.[14][16] Inhibition of NF-κB activation can occur through various mechanisms, including the prevention of the degradation of its inhibitory protein, IκB.

Hypothesized Signaling Pathway Modulation:

NFkB_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines Transcription->Cytokines COX2 COX-2 Transcription->COX2 DMP This compound (Hypothesized) DMP->IKK Inhibits?

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a valuable chemical compound with established physicochemical and spectroscopic properties. Its synthesis is well-documented, and it serves as a versatile building block in organic chemistry. While direct and extensive research on its specific biological activities and mechanisms of action is still emerging, the known properties of the broader class of methoxyphenols suggest its potential as an antioxidant and anti-inflammatory agent. Further investigation into its ability to modulate key signaling pathways, such as NF-κB, could open new avenues for its application in drug discovery and development. This guide provides a foundational resource for researchers and scientists to understand and utilize this compound in their work.

References

Synthesis of 2,4-Dimethoxyphenol from 2,4-Dimethoxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethoxyphenol from 2,4-dimethoxybenzaldehyde (B23906), a key transformation in the synthesis of various pharmaceutical and organic compounds. The primary method detailed is the Baeyer-Villiger oxidation, a reliable and widely used reaction for the conversion of aldehydes to phenols via a formate (B1220265) intermediate.

Reaction Overview: The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful tool in organic synthesis that allows for the insertion of an oxygen atom adjacent to a carbonyl group.[1][2] In the case of aromatic aldehydes, this reaction proceeds through the formation of a formate ester, which is subsequently hydrolyzed to yield the corresponding phenol. The generally accepted mechanism involves the nucleophilic attack of a peroxyacid on the protonated carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as the Criegee intermediate.[1][3] This is followed by the migration of the aryl group and the elimination of a carboxylate anion to form the formate ester. The final step is the hydrolysis of this ester to afford the desired phenol.

The migratory aptitude of the substituent on the carbonyl carbon is a critical factor in the Baeyer-Villiger reaction. For aldehydes, the order of migration preference is generally H > tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[4][5] In the case of 2,4-dimethoxybenzaldehyde, the aryl group migrates to the oxygen atom. The presence of electron-donating groups, such as methoxy (B1213986) groups, on the aromatic ring can increase the migratory aptitude of the aryl group.[4]

Experimental Protocol: A Two-Step Synthesis

The synthesis of this compound from 2,4-dimethoxybenzaldehyde is typically carried out in a two-step process:

Step 1: Baeyer-Villiger Oxidation of 2,4-Dimethoxybenzaldehyde to 2,4-Dimethoxyphenyl Formate. Step 2: Hydrolysis of 2,4-Dimethoxyphenyl Formate to this compound.

A common and effective oxidizing agent for the Baeyer-Villiger oxidation is meta-chloroperoxybenzoic acid (m-CPBA).[6][7]

Detailed Methodology

Materials and Reagents:

Step 1: Synthesis of 2,4-Dimethoxyphenyl Formate

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and a 10% aqueous solution of sodium sulfite (to destroy excess peroxide).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dimethoxyphenyl formate. This intermediate can often be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Dissolve the crude 2,4-dimethoxyphenyl formate in methanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 1-2 M) and stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • After the reaction is complete, neutralize the mixture with hydrochloric acid until it is acidic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound from 2,4-dimethoxybenzaldehyde via the Baeyer-Villiger oxidation.

ParameterValueReference
Starting Material 2,4-DimethoxybenzaldehydeN/A
Reagents m-CPBA, NaOH[6][7]
Solvents Dichloromethane, Methanol[6]
Reaction Temperature 0 °C to Room TemperatureN/A
Reaction Time Oxidation: 12-24 h; Hydrolysis: 2-4 hN/A
Typical Yield 70-85% (overall)[6]
Purity >98% (after chromatography)N/A

Mandatory Visualizations

Signaling Pathway: Reaction Mechanism

baeyer_villiger_mechanism cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Hydrolysis A 2,4-Dimethoxybenzaldehyde B Protonated Aldehyde A->B + H+ C Criegee Intermediate B->C + m-CPBA D 2,4-Dimethoxyphenyl Formate C->D Aryl Migration mCBA m-Chlorobenzoic Acid E 2,4-Dimethoxyphenyl Formate D->E mCPBA m-CPBA H_plus H+ F Tetrahedral Intermediate E->F + OH- G This compound F->G Formate Formate OH_minus OH-

Caption: Mechanism of the Baeyer-Villiger oxidation and subsequent hydrolysis.

Experimental Workflow

experimental_workflow cluster_oxidation Baeyer-Villiger Oxidation cluster_hydrolysis Hydrolysis start Dissolve 2,4-Dimethoxybenzaldehyde in DCM cool Cool to 0 °C start->cool add_mcpba Add m-CPBA cool->add_mcpba react_ox Stir at RT for 12-24h add_mcpba->react_ox workup_ox Aqueous Workup (NaHCO3, Na2SO3) react_ox->workup_ox dry_ox Dry and Concentrate workup_ox->dry_ox intermediate Crude 2,4-Dimethoxyphenyl Formate dry_ox->intermediate dissolve Dissolve in Methanol intermediate->dissolve Proceed to Hydrolysis add_naoh Add NaOH(aq) dissolve->add_naoh react_hy Stir at RT for 2-4h add_naoh->react_hy neutralize Neutralize with HCl react_hy->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_hy Dry and Concentrate extract->dry_hy purify Column Chromatography dry_hy->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Routes

While the Baeyer-Villiger oxidation is a primary method, other routes to this compound exist. One notable alternative is the Dakin reaction, which involves the oxidation of a hydroxy- or alkoxy-substituted aromatic aldehyde or ketone with hydrogen peroxide in a basic medium.[8][9] Although the Dakin reaction traditionally applies to hydroxylated substrates, modifications and certain conditions may allow for its application to methoxylated analogs. However, for 2,4-dimethoxybenzaldehyde, the Baeyer-Villiger oxidation remains a more direct and commonly employed strategy.

Conclusion

The synthesis of this compound from 2,4-dimethoxybenzaldehyde via a Baeyer-Villiger oxidation followed by hydrolysis is an efficient and well-established method. This guide provides a detailed protocol and relevant data to aid researchers in the successful execution of this important transformation. Careful control of reaction conditions and appropriate purification techniques are key to obtaining a high yield and purity of the final product.

References

An In-depth Technical Guide to the Reaction Mechanism for the Formation of 2,4-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2,4-dimethoxyphenol, a valuable intermediate in the pharmaceutical and fine chemical industries. The document details a high-yield synthetic route, including its reaction mechanism, experimental protocol, and quantitative data. Additionally, it explores alternative synthetic strategies, outlining their mechanistic principles and challenges.

Core Synthesis: From 2,4-Dimethoxybenzaldehyde (B23906)

A highly efficient method for the preparation of this compound involves the oxidation of 2,4-dimethoxybenzaldehyde. This process, a Baeyer-Villiger oxidation, utilizes a peroxy acid, typically formed in situ from hydrogen peroxide and a carboxylic acid like formic acid, to convert the aldehyde into a formate (B1220265) ester, which is subsequently hydrolyzed to the desired phenol.

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism:

  • Peroxy Acid Formation: In the presence of an acid catalyst, hydrogen peroxide reacts with formic acid to form performic acid, a powerful oxidizing agent.

  • Nucleophilic Attack: The carbonyl oxygen of 2,4-dimethoxybenzaldehyde is protonated, increasing its electrophilicity. The performic acid then acts as a nucleophile, attacking the carbonyl carbon.

  • Criegee Intermediate Formation: A tetrahedral intermediate, known as the Criegee intermediate, is formed.

  • Rearrangement and Ester Formation: A concerted rearrangement occurs where the phenyl group migrates to the adjacent oxygen atom, displacing the formate anion and forming a formate ester.

  • Hydrolysis: The formate ester is then hydrolyzed under the reaction conditions to yield this compound and formic acid.

baeyer_villiger_oxidation cluster_peroxy_acid Peroxy Acid Formation cluster_oxidation Baeyer-Villiger Oxidation H2O2 H₂O₂ HCOOOH HCOOOH (Performic Acid) H2O2->HCOOOH + HCOOH, H⁺ HCOOH HCOOH H+ H⁺ H2O H₂O aldehyde 2,4-Dimethoxybenzaldehyde protonated_aldehyde Protonated Aldehyde aldehyde->protonated_aldehyde + H⁺ criegee_intermediate Criegee Intermediate protonated_aldehyde->criegee_intermediate + HCOOOH formate_ester Formate Ester criegee_intermediate->formate_ester Rearrangement phenol This compound formate_ester->phenol Hydrolysis

Caption: Baeyer-Villiger oxidation of 2,4-dimethoxybenzaldehyde.

Experimental Protocol

The following protocol is adapted from a reported high-yield synthesis:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2,4-dimethoxybenzaldehyde (5.0 g, 30 mmol) in 50 mL of methanol (B129727).

  • Reagent Addition: To this solution, add 0.5 mL of formic acid, followed by the slow, dropwise addition of 5 mL of 30% hydrogen peroxide.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 20 hours.

  • Work-up:

    • Reduce the volume of methanol by approximately 45 mL using a rotary evaporator.

    • Perform a liquid-liquid extraction of the remaining solution with dichloromethane (B109758) and distilled water.

    • Extract the aqueous phase three more times with 50 mL of dichloromethane each.

    • Combine the organic phases and wash them three times with 50 mL of distilled water.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography using chloroform (B151607) as the eluent to obtain this compound as a light yellow oil.

Quantitative Data
ReactantMolar Eq.Molecular Weight ( g/mol )Amount (g)Moles (mmol)
2,4-Dimethoxybenzaldehyde1.0166.175.030
Hydrogen Peroxide (30%)-34.015 mL-
Formic Acid-46.030.5 mL-
Product
This compound-154.164.3328.1
Yield 94%

Table 1: Quantitative data for the synthesis of this compound from 2,4-dimethoxybenzaldehyde.

Alternative Synthetic Routes

While the Baeyer-Villiger oxidation of 2,4-dimethoxybenzaldehyde provides a high-yield pathway, other strategies for the synthesis of this compound are also plausible, primarily through the manipulation of more readily available precursors.

Regioselective O-Methylation of Resorcinol (B1680541)

The direct methylation of resorcinol (1,3-dihydroxybenzene) presents a potential route to this compound. However, achieving regioselectivity is a significant challenge due to the presence of two hydroxyl groups and the possibility of C-alkylation.

Reaction Mechanism: The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. A base is used to deprotonate one or both hydroxyl groups of resorcinol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the methylating agent, such as dimethyl sulfate or methyl iodide, displacing a leaving group.

Challenges to Regioselectivity:

  • Multiple Reactive Sites: Resorcinol has two hydroxyl groups that can be methylated, leading to a mixture of 2-methoxy-, 4-methoxy-, 2,4-dimethoxy-, and 2,6-dimethoxyphenols.

  • C- vs. O-Alkylation: The resorcinolate dianion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the ring. The solvent and counter-ion play a crucial role in determining the ratio of O- to C-alkylation. Polar aprotic solvents and larger counter-ions tend to favor O-alkylation.[1][2]

resorcinol_methylation Resorcinol Resorcinol Resorcinolate Resorcinolate Resorcinol->Resorcinolate + Base 2-Methoxyphenol 2-Methoxyphenol Resorcinolate->2-Methoxyphenol + CH₃-X (O-alkylation) 4-Methoxyphenol 4-Methoxyphenol Resorcinolate->4-Methoxyphenol + CH₃-X (O-alkylation) C-alkylated_product C-alkylated_product Resorcinolate->C-alkylated_product + CH₃-X (C-alkylation) This compound This compound 2-Methoxyphenol->this compound + Base, CH₃-X 4-Methoxyphenol->this compound + Base, CH₃-X demethylation_pathway TMB 1,2,4-Trimethoxybenzene Lewis_Acid_Complex Lewis Acid Coordinated Intermediate TMB->Lewis_Acid_Complex + Lewis Acid (e.g., BBr₃) Products Mixture of Demethylated Products (including this compound) Lewis_Acid_Complex->Products Nucleophilic Attack on Methyl Group

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,4-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,4-dimethoxyphenol. The information presented herein is intended to support researchers and professionals in the fields of chemistry, pharmacology, and drug development in the structural elucidation and characterization of this compound.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.75Doublet (d)5.2H-6
6.42Doublet (d)1.7H-3
6.31Doublet of Doublets (dd)5.2, 1.7H-5
3.79Singlet (s)-OCH₃ at C-2
3.69Singlet (s)-OCH₃ at C-4

Source: ChemicalBook[1]

Table 2: ¹³C NMR Spectral Data of this compound
Chemical Shift (δ) ppm (Predicted)Assignment
~150-155C-4
~145-150C-2
~140-145C-1
~110-115C-6
~105-110C-5
~100-105C-3
~55-60OCH₃ at C-2
~55-60OCH₃ at C-4

Experimental Protocol for NMR Spectroscopy

The following is a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of phenolic compounds such as this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. For observing labile protons like the hydroxyl group, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be advantageous.

  • Concentration:

    • For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Filtration: To ensure a homogeneous solution and minimize line broadening, filter the sample solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative analysis.

    • Number of Scans: 8 to 16 scans are typically sufficient for a moderately concentrated sample.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) is standard to produce a spectrum with singlets for each carbon.

    • Spectral Width: Approximately 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the numbering scheme used for the assignment of the NMR signals.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

References

Mass spectrometry and IR spectroscopy of 2,4-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of 2,4-Dimethoxyphenol

Abstract

This technical guide provides a detailed analysis of this compound using mass spectrometry and infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for chemical characterization. This document outlines the spectral data, provides detailed experimental protocols for data acquisition, and presents logical workflows for these analytical processes. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Mass Spectrometry Analysis

Mass spectrometry of this compound (molar mass: 154.16 g/mol ) is typically performed using electron ionization (EI), which provides a detailed fragmentation pattern useful for structural elucidation.[1][2]

Data Presentation: Electron Ionization Mass Spectrum

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data is summarized below.

m/zRelative Abundance (%)Proposed Fragment Ion
154100[M]⁺ (Molecular Ion)
13958[M - CH₃]⁺
11190[M - CH₃ - CO]⁺ or [M - CH₃O]⁺
9622[M - CH₃ - CO - CH₃]⁺
7910[C₆H₇]⁺
6910[C₅H₉]⁺
5120[C₄H₃]⁺

Table 1: Key mass spectrometry peaks and their relative abundances for this compound. Data sourced from ChemicalBook.[3]

The base peak in the spectrum is the molecular ion at m/z 154, indicating a stable parent molecule under electron ionization conditions. The significant peak at m/z 139 corresponds to the loss of a methyl group (-CH₃), a common fragmentation for methoxy-substituted aromatic compounds. The highly abundant fragment at m/z 111 is likely the result of the subsequent loss of carbon monoxide (-CO) from the [M - CH₃]⁺ ion.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a representative method for the analysis of phenolic compounds like this compound.

1.2.1 Sample Preparation A standard solution of 1 ng/µL of this compound is prepared in a high-purity solvent such as dichloromethane (B109758) or methanol.[4]

1.2.2 Instrumentation A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization source is used.[4]

1.2.3 Chromatographic Conditions

  • Column: A low-polarity capillary column, such as a TG-5SilMS (30 m x 0.25 mm x 0.25 µm), is suitable for separating phenolic compounds.[4]

  • Injector: Splitless injection mode is used with an injector temperature of 275 °C for 1 minute.[4]

  • Carrier Gas: Helium is used at a constant flow rate of 1.5 mL/min.[4]

  • Oven Program: The oven temperature is initially held at 60 °C for 5 minutes, then ramped up at a rate of 8 °C/min to a final temperature of 300 °C, which is held for 10 minutes.[4]

1.2.4 Mass Spectrometer Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Source Temperature: 230 °C.

  • Transfer Line Temperature: 300 °C.[4]

  • Data Acquisition: Data is acquired in full scan mode and processed using appropriate software.[4]

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Prepare 1 ng/µL This compound in Dichloromethane a1 Inject 1 µL Sample (Splitless Mode) p1->a1 a2 GC Separation (TG-5SilMS Column) a1->a2 a3 Electron Ionization (70 eV) a2->a3 a4 Mass Analyzer (Quadrupole) a3->a4 a5 Detector a4->a5 d1 Acquire Mass Spectrum (m/z vs. Intensity) a5->d1 d2 Identify Molecular Ion and Fragment Peaks d1->d2 d3 Compare with Spectral Library d2->d3

GC-MS analysis workflow for this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the hydroxyl group, aromatic ring, and ether linkages.

Data Presentation: IR Absorption Bands

The primary vibrational frequencies for this compound are detailed in the table below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3443O-H StretchPhenolic Hydroxyl
2997, 2939C-H Stretch (sp³)Methoxy (B1213986) Groups
2835C-H Stretch (sp³)Methoxy Groups
1610, 1512C=C StretchAromatic Ring
1461, 1433C-H BendMethoxy/Methylene
1299, 1202C-O StretchAryl Ether
1151, 1116C-O StretchAryl Ether
1033C-O StretchAryl Ether
830, 792C-H Out-of-Plane BendAromatic Ring

Table 2: Key IR absorption peaks for this compound. Data sourced from ChemicalBook.[3]

The broad absorption at 3443 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The peaks between 2997 and 2835 cm⁻¹ correspond to the C-H stretching of the two methoxy groups. Aromatic C=C stretching vibrations are observed at 1610 and 1512 cm⁻¹.[5] The strong absorptions in the 1300-1000 cm⁻¹ region are due to the C-O stretching of the aryl ether linkages.[6] The bands at 830 and 792 cm⁻¹ are indicative of the C-H out-of-plane bending, which can help confirm the substitution pattern on the aromatic ring.[6]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes a general method for obtaining an IR spectrum of a liquid or solid sample using an Attenuated Total Reflectance (ATR) accessory.

2.2.1 Instrumentation A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a ZnSe or diamond crystal) is used.[7]

2.2.2 Sample Preparation If this compound is a solid, a small amount of the powder is placed directly onto the ATR crystal. If it is an oil, a single drop is sufficient.[3] No further preparation is typically needed.

2.2.3 Data Acquisition

  • Background Scan: A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.

  • Sample Scan: The sample is placed onto the crystal, and the anvil is pressed down to ensure good contact. The sample spectrum is then recorded.

  • Parameters: The spectrum is typically collected over the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final absorbance spectrum is generated by ratioing the sample scan against the background scan.

Visualization: IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR-ATR Analysis cluster_data Data Processing & Interpretation p1 Place small amount of this compound on ATR Crystal a2 Collect Sample Spectrum p1->a2 a1 Collect Background Spectrum (Clean Crystal) a1->a2 d1 Generate Absorbance Spectrum (Sample/Background) a2->d1 d2 Identify Characteristic Peaks (e.g., O-H, C=C, C-O) d1->d2 d3 Correlate Peaks to Functional Groups d2->d3

FTIR-ATR analysis workflow for this compound.

Integrated Analytical Logic

The combination of mass spectrometry and IR spectroscopy provides complementary information for the unambiguous identification of this compound. Mass spectrometry determines the molecular weight and elemental formula, while IR spectroscopy identifies the functional groups present.

Visualization: Overall Analytical Workflow

Overall_Workflow cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy compound This compound (C₈H₁₀O₃) ms_exp GC-MS Experiment compound->ms_exp ir_exp FTIR-ATR Experiment compound->ir_exp ms_data Spectrum: m/z 154 (M⁺) m/z 139, 111... ms_exp->ms_data ms_info Provides: Molecular Weight Fragmentation Pattern ms_data->ms_info conclusion Structural Confirmation ms_info->conclusion ir_data Spectrum: ~3443 cm⁻¹ (O-H) ~1610 cm⁻¹ (C=C) ~1202 cm⁻¹ (C-O) ir_exp->ir_data ir_info Provides: Functional Group Identification ir_data->ir_info ir_info->conclusion

Logical workflow for structural confirmation.

References

The Antioxidant Profile of 2,4-Dimethoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant properties of 2,4-Dimethoxyphenol, a phenolic compound with significant potential for applications in pharmaceuticals and therapeutics. This document synthesizes the current understanding of its antioxidant mechanisms, presents available quantitative data on its free-radical scavenging activity, and details the experimental protocols for key in vitro antioxidant assays. Furthermore, potential cellular signaling pathways, including the Nrf2-ARE pathway, that may be modulated by this compound are discussed. The information is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel antioxidant agents.

Introduction

Phenolic compounds are a large and diverse group of molecules that have garnered significant interest for their antioxidant properties. Their ability to scavenge free radicals and modulate cellular oxidative stress pathways makes them promising candidates for the prevention and treatment of a wide range of diseases associated with oxidative damage, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound, a derivative of phenol (B47542) with two methoxy (B1213986) groups, possesses structural features that suggest potent antioxidant activity. The electron-donating nature of the methoxy groups is expected to enhance the stability of the resulting phenoxyl radical, thereby increasing its capacity to neutralize reactive oxygen species (ROS). This guide delves into the specifics of its antioxidant capabilities.

Mechanisms of Antioxidant Action

The primary antioxidant mechanism of phenolic compounds like this compound involves the donation of a hydrogen atom from their hydroxyl group to a free radical, effectively neutralizing it and terminating the oxidative chain reaction. This process can occur through two main pathways:

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant directly donates a hydrogen atom to the free radical.

  • Single Electron Transfer - Proton Transfer (SET-PT): The antioxidant first donates an electron to the free radical, forming a radical cation, which is then followed by the transfer of a proton.

The efficiency of these processes is largely determined by the bond dissociation enthalpy (BDE) of the phenolic hydroxyl group and the stability of the resulting phenoxyl radical. The presence of electron-donating substituents, such as the methoxy groups in this compound, can lower the BDE and increase the stability of the phenoxyl radical through resonance, thus enhancing its antioxidant activity.

cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET_PT Single Electron Transfer - Proton Transfer (SET-PT) 2,4-Dimethoxyphenol_HAT This compound (ArOH) Phenoxyl_Radical_HAT Phenoxyl Radical (ArO•) 2,4-Dimethoxyphenol_HAT->Phenoxyl_Radical_HAT H• donation Radical_HAT Free Radical (R•) Product_HAT Neutralized Radical (RH) Radical_HAT->Product_HAT H• acceptance 2,4-Dimethoxyphenol_SET This compound (ArOH) Phenoxyl_Radical_Cation Phenoxyl Radical Cation (ArOH•⁺) 2,4-Dimethoxyphenol_SET->Phenoxyl_Radical_Cation e⁻ donation Radical_SET Free Radical (R•) Radical_Anion Radical Anion (R⁻) Radical_SET->Radical_Anion e⁻ acceptance Protonated_Radical Protonated Species (RH) Radical_Anion->Protonated_Radical H⁺ acceptance Phenoxyl_Radical_SET Phenoxyl Radical (ArO•) Phenoxyl_Radical_Cation->Phenoxyl_Radical_SET H⁺ loss

Caption: General mechanisms of free radical scavenging by phenolic compounds.

Quantitative Antioxidant Activity

While extensive quantitative data for this compound is not widely available in the public domain, existing studies indicate its potent radical-scavenging capabilities. Research has shown that this compound exhibits significantly greater DPPH radical scavenging activity compared to other well-known natural antioxidants like eugenol (B1671780) and isoeugenol[1]. For a comprehensive comparison, the following table includes available data for this compound and other relevant methoxyphenols.

CompoundAssayIC50 / EC20 ValueReference CompoundReference IC50Source(s)
This compound DPPHPotent (EC20)Eugenol, Isoeugenol-[1]
2-Methoxy-4-methylphenolDPPH---[2]
DehydrodiisoeugenolDPPHPotent Inhibitor--[2]
Bis-ferulic acidDPPHPotent Inhibitor--[2]
CurcuminDPPHPotent Inhibitor--[2]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals. EC20 (Effective Concentration 20%) is the concentration required to scavenge 20% of the free radicals. A lower value indicates higher antioxidant activity.

Experimental Protocols

The following are detailed methodologies for the most common in vitro assays used to evaluate the antioxidant capacity of phenolic compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is a deep purple color, to the pale yellow diphenylpicrylhydrazine by an antioxidant.

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and protected from light.

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

    • Prepare a similar series of dilutions for the positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compound or positive control to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

    • A blank well should contain 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity (% RSA) is calculated using the following formula:

    % RSA = [ (Abscontrol - Abssample) / Abscontrol ] * 100

    Plot the % RSA against the concentration of this compound to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control with DPPH Solution Prepare DPPH->Mix Prepare Sample Prepare Serial Dilutions of this compound Prepare Sample->Mix Prepare Control Prepare Serial Dilutions of Positive Control Prepare Control->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine IC50 Determine IC50 Value Plot->Determine IC50 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Oxidative Stress / This compound (?) Keap1 Keap1 Stress->Keap1 Inactivation Nrf2_bound Nrf2 Keap1->Nrf2_bound Binds & Sequesters Proteasome Proteasomal Degradation Nrf2_bound->Proteasome Ubiquitination Nrf2_free Nrf2 Nrf2_bound->Nrf2_free Release & Translocation Ub Ubiquitin Ub->Nrf2_bound ARE ARE Nrf2_free->ARE Binds to Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1, etc.) ARE->Genes Activates Transcription Proteins Protective Proteins Genes->Proteins Translation Cellular_Protection Cellular Protection & Antioxidant Response Proteins->Cellular_Protection Leads to

References

An In-depth Technical Guide on the Radical Scavenging Mechanisms of 2,4-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core radical scavenging mechanisms of 2,4-dimethoxyphenol, a methoxy-substituted phenol (B47542) with significant antioxidant potential. The document delves into the primary pathways through which this compound neutralizes free radicals, namely Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron-Transfer (SPLET). Detailed experimental protocols for common antioxidant assays, including the DPPH and ABTS methods, are provided to facilitate reproducible research. Quantitative data from the literature is summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and concise understanding of the complex processes involved. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antioxidants and the development of novel therapeutic agents against oxidative stress-related pathologies.

Introduction

Phenolic compounds are a broad class of natural and synthetic molecules that have garnered significant attention for their antioxidant properties. Their ability to scavenge free radicals plays a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound, a derivative of phenol, exhibits notable radical scavenging activity, which is attributed to the presence of a hydroxyl group on its aromatic ring. The methoxy (B1213986) substituents at positions 2 and 4 modulate the electronic properties of the phenol, influencing its reactivity towards free radicals. Understanding the precise mechanisms by which this compound neutralizes these reactive species is paramount for its potential application in drug development and as a functional food ingredient.

This guide will explore the fundamental mechanisms of radical scavenging by this compound, present relevant quantitative data, and provide detailed experimental methodologies for its assessment.

Core Radical Scavenging Mechanisms

The antioxidant action of this compound against free radicals (R•) primarily proceeds through three competitive mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron-Transfer (SPLET). The predominant mechanism is influenced by factors such as the nature of the free radical, the solvent polarity, and the pH of the medium.

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic hydroxyl group of this compound donates its hydrogen atom to a free radical, thereby neutralizing it. This process generates a stable phenoxyl radical. The efficiency of the HAT mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates easier hydrogen atom donation. The methoxy groups on the aromatic ring of this compound, being electron-donating, can lower the BDE of the O-H bond, thus enhancing its antioxidant activity compared to unsubstituted phenol.[1][2]

HAT_Mechanism cluster_reactants Reactants cluster_products Products 2,4-DMP This compound (ArOH) Phenoxyl_Radical 2,4-Dimethoxyphenoxyl Radical (ArO•) 2,4-DMP->Phenoxyl_Radical H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• acceptance

Hydrogen Atom Transfer (HAT) Mechanism

Single Electron Transfer followed by Proton Transfer (SET-PT)

The SET-PT mechanism involves two sequential steps. Initially, this compound transfers a single electron to the free radical, forming a radical cation of the phenol and an anion of the radical. In the subsequent step, the phenol radical cation loses a proton to a solvent molecule or the radical anion, resulting in the formation of the phenoxyl radical. The feasibility of this mechanism is related to the ionization potential (IP) of the antioxidant. A lower IP favors the initial electron transfer step.

SET_PT_Mechanism cluster_step1 Step 1: Single Electron Transfer cluster_step2 Step 2: Proton Transfer Reactants1 2,4-DMP (ArOH) + R• Intermediates1 [ArOH]•+ + R⁻ Reactants1->Intermediates1 e⁻ transfer Intermediates2 [ArOH]•+ Products ArO• + H⁺ Intermediates2->Products -H⁺

Single Electron Transfer - Proton Transfer (SET-PT) Mechanism

Sequential Proton-Loss Electron-Transfer (SPLET)

The SPLET mechanism is particularly relevant in polar, protic solvents. It begins with the deprotonation of the phenolic hydroxyl group of this compound to form a phenoxide anion. This anion then donates an electron to the free radical, neutralizing it and forming the phenoxyl radical. The acidity of the phenol (pKa) is a critical factor in this pathway.

SPLET_Mechanism cluster_step1 Step 1: Proton Loss cluster_step2 Step 2: Electron Transfer Reactants1 2,4-DMP (ArOH) Intermediates1 ArO⁻ + H⁺ Reactants1->Intermediates1 Deprotonation Intermediates2 ArO⁻ + R• Products ArO• + R⁻ Intermediates2->Products e⁻ transfer

Sequential Proton-Loss Electron-Transfer (SPLET) Mechanism

Quantitative Data

The antioxidant capacity of this compound is influenced by its structural and electronic properties. The following table summarizes key quantitative data reported in the literature.

ParameterValueMethod/ConditionsReference
Relative O-H Bond Dissociation Enthalpy (ΔBDE) -9.0 kcal/mol (relative to phenol)Photoacoustic Calorimetry[1][2]
Intramolecular Hydrogen Bond Enthalpy (ΔHintra-HB) -4.3 kcal/molDFT Calculations[1]
EC20 (DPPH Assay) Potent activity noted, but specific value not providedDPPH radical scavenging[3]
Stoichiometric Factor (n) < 2 in AIBN and BPO systemsInduction period for MMA polymerization[3]

Note: Specific IC50 values for this compound in DPPH and ABTS assays are not consistently reported in the readily available literature. The provided data indicates its potent antioxidant activity in comparison to other methoxyphenols.

Experimental Protocols

The following are detailed methodologies for two common in vitro assays used to assess the radical scavenging activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution, by an antioxidant. The discoloration of the DPPH solution is measured spectrophotometrically.

  • Reagents and Equipment:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol (B129727) (or other suitable solvent)

    • This compound

    • Positive control (e.g., Ascorbic acid, Trolox)

    • UV-Vis Spectrophotometer

    • 96-well microplate (optional)

    • Micropipettes

  • Procedure:

    • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

    • Preparation of sample solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

    • Reaction: In a test tube or a well of a microplate, add a specific volume of the sample solution to a defined volume of the DPPH solution (e.g., 100 µL of sample + 100 µL of DPPH).

    • Incubation: Incubate the mixture in the dark at room temperature for a specified period (typically 30 minutes).

    • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (around 517 nm). A blank containing only the solvent and DPPH is also measured.

    • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

    • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol reaction Mix Sample and DPPH Solution prep_dpph->reaction prep_sample Prepare Serial Dilutions of this compound prep_sample->reaction incubation Incubate in Dark (30 min, RT) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging and IC50 Value measurement->calculation

Experimental Workflow for DPPH Assay

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.

  • Reagents and Equipment:

    • ABTS diammonium salt

    • Potassium persulfate

    • Methanol (or other suitable solvent)

    • This compound

    • Positive control (e.g., Trolox)

    • UV-Vis Spectrophotometer

    • 96-well microplate (optional)

    • Micropipettes

  • Procedure:

    • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Preparation of sample solutions: Prepare a stock solution and serial dilutions of this compound in methanol.

    • Reaction: Add a small volume of the sample solution to a larger volume of the diluted ABTS•+ solution (e.g., 10 µL of sample + 190 µL of ABTS•+).

    • Incubation: Incubate the mixture at room temperature for a short period (typically 6 minutes).

    • Measurement: Measure the absorbance at 734 nm.

    • Calculation: Calculate the percentage of scavenging activity as described for the DPPH assay.

    • TEAC Determination: The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the scavenging activity of the sample to that of a standard curve of Trolox.

Conclusion

This compound demonstrates significant radical scavenging capabilities, primarily through the Hydrogen Atom Transfer (HAT) mechanism, facilitated by a relatively low O-H bond dissociation enthalpy. The SET-PT and SPLET mechanisms may also contribute depending on the reaction conditions. While quantitative data specifically for this compound is somewhat limited in the literature, comparative studies with other methoxyphenols consistently highlight its potent antioxidant activity. The detailed experimental protocols and visual diagrams provided in this guide offer a solid foundation for researchers to further investigate the antioxidant properties of this and other related phenolic compounds, aiding in the development of novel strategies to combat oxidative stress. Further research is warranted to obtain more precise quantitative data, such as IC50 values and reaction rate constants, and to fully elucidate the reaction products and the intricate details of the scavenging mechanisms in various biological and chemical systems.

References

An In-Depth Technical Guide to the Biological Activity of 2,4-Dimethoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,4-dimethoxyphenol have emerged as a promising class of compounds with a diverse range of biological activities, making them attractive candidates for drug discovery and development. Their core structure, a benzene (B151609) ring substituted with two methoxy (B1213986) groups and a hydroxyl group, provides a versatile scaffold for chemical modifications to modulate their therapeutic properties. This technical guide offers a comprehensive overview of the significant biological activities of this compound derivatives, including their antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways are provided to support further research and development in this field.

Core Biological Activities

Antioxidant Activity

This compound derivatives are potent antioxidants, primarily due to the hydrogen-donating ability of their phenolic hydroxyl group. The methoxy groups also contribute to the antioxidant capacity by donating electrons and stabilizing the resulting phenoxyl radical.

Quantitative Data: Antioxidant Activity of this compound Derivatives

CompoundAssayIC50 ValueReference CompoundIC50 of Reference
2',4'-Dihydroxy-4',6'-dimethoxy-chalconeDPPH52.5 µM (for MCF-7 cells)--
2',4'-Dihydroxy-4',6'-dimethoxy-chalconeDPPH66.4 µM (for MDA-MB-231 cells)--
2,2'-dihydroxy-5,5'-dimethoxybiphenolInduction period methodID50: 0.7 mMButylated hydroxytoluene (BHT)ID50: 0.4 mM[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the free radical scavenging activity of this compound derivatives using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[2][3][4][5][6][7][8]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or Ethanol)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Preparation of Test Compounds: Dissolve the this compound derivatives and the positive control in methanol to prepare stock solutions. From the stock solutions, prepare a series of dilutions.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test compounds or the positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Workflow for DPPH Radical Scavenging Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in methanol add_dpph Add DPPH solution to 96-well plate prep_dpph->add_dpph prep_samples Prepare serial dilutions of test compounds add_samples Add test compounds to wells prep_samples->add_samples incubate Incubate in dark for 30 min add_samples->incubate measure_abs Measure absorbance at 517 nm incubate->measure_abs calculate_inhib Calculate % inhibition measure_abs->calculate_inhib determine_ic50 Determine IC50 value calculate_inhib->determine_ic50

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

Several derivatives of this compound have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity of this compound Derivatives

CompoundModelDosage% Inhibition of EdemaReference Compound
(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-olCarrageenan-induced rat paw edema-Marked inhibitionIndomethacin[9]
2-tert-butyl-4-methoxyphenol (B74144) (BHA) / 2,6-di-tert-butyl-4-methylphenol (BHT) combinationLPS-stimulated RAW264.7 cells-Enhanced inhibition of Cox2 and Tnfa expression-[5]
(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP)Collagen antibody-induced arthritis (CAIA) mouse model-Potent anti-arthritic activity-[10][11][12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.[13][14][15][16][17]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (this compound derivatives)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Divide the animals into groups: a control group, a reference drug group, and test groups receiving different doses of the this compound derivatives. Administer the test compounds and the reference drug intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Signaling Pathway: Anti-inflammatory Action of Methoxy-Stilbene Derivatives

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB MAPK->NFkB activates IkB IκB IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatory_Genes activates transcription of Methoxy_Stilbene Methoxy-Stilbene Derivatives Methoxy_Stilbene->MAPK inhibits Methoxy_Stilbene->IKK inhibits

Caption: Methoxy-stilbene derivatives inhibit LPS-induced inflammation by suppressing MAPK and NF-κB pathways.[18][19][20]

Anticancer Activity

Certain this compound derivatives, particularly chalcones, have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Quantitative Data: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 Value
2',4'-Dihydroxy-4',6'-dimethoxy-chalconeMCF-7 (Breast Cancer)52.5 µM[21]
2',4'-Dihydroxy-4',6'-dimethoxy-chalconeMDA-MB-231 (Breast Cancer)66.4 µM[21]
4'-O-caproylated-DMCSH-SY5Y (Neuroblastoma)5.20 µM[3]
4'-O-methylated-DMCSH-SY5Y (Neuroblastoma)7.52 µM[3]
4'-O-benzylated-DMCA-549 (Lung Cancer)9.99 µM[3]
4'-O-benzylated-DMCFaDu (Pharyngeal Cancer)13.98 µM[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][22][23][24][25]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate adhere_cells Allow cells to adhere overnight seed_cells->adhere_cells add_compounds Add various concentrations of test compounds adhere_cells->add_compounds incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize measure_abs Measure absorbance at 570 nm solubilize->measure_abs calculate_viability Calculate % cell viability measure_abs->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against a range of bacteria and fungi. The presence of the phenolic hydroxyl group and the overall lipophilicity of the molecules are thought to contribute to their ability to disrupt microbial cell membranes and inhibit essential enzymes.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismMIC (µg/mL)
4-bromo-3',4'-dimethoxychalconeE. coli- (Inhibition zone: 11 ± 0.3 mm)
4-bromo-3',4'-dimethoxychalconeS. typhimurium- (Inhibition zone: 15 ± 0.7 mm)
2,6-dimethoxy-4-((4'-nitrophenylimino)methyl)phenolKlebsiella sp.< 22
2,6-dimethoxy-4-((4'-nitrophenylimino)methyl)phenolEnterobacter sp.< 22
2,6-dimethoxy-4-((4'-nitrophenylimino)methyl)phenolB. subtilis< 22
2,6-dimethoxy-4-((4'-nitrophenylimino)methyl)phenolP. aeruginosa11

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][9][26][27][28][29]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (this compound derivatives)

  • Positive control antibiotic

  • 96-well microtiter plates

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Preparation of Compound Dilutions: Perform serial twofold dilutions of the test compounds and the positive control antibiotic in the broth medium directly in the 96-well plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Broth Microdilution MIC Assay

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inoculum Prepare standardized microbial inoculum inoculate_plate Inoculate 96-well plate with microbial suspension prep_inoculum->inoculate_plate prep_dilutions Prepare serial dilutions of compounds in broth prep_dilutions->inoculate_plate incubate_plate Incubate at appropriate temperature inoculate_plate->incubate_plate read_mic Visually determine the lowest concentration with no growth (MIC) incubate_plate->read_mic

Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Neuroprotective Activity

Emerging evidence suggests that this compound derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. Their antioxidant and anti-inflammatory activities are key contributors to their neuroprotective effects, as oxidative stress and inflammation are major drivers of neuronal damage.

Experimental Protocol: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

Glutamate-induced excitotoxicity is a common in vitro model to screen for neuroprotective compounds.[30][31][32][33][34]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium and supplements

  • Test compounds (this compound derivatives)

  • Glutamate (B1630785)

  • Reagents for cell viability assay (e.g., MTT)

Procedure:

  • Cell Culture: Culture the neuronal cells in an appropriate medium.

  • Pre-treatment: Pre-treat the cells with different concentrations of the this compound derivatives for a specific duration (e.g., 1-2 hours).

  • Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of glutamate for a defined period.

  • Assessment of Cell Viability: After the glutamate exposure, assess cell viability using a suitable method, such as the MTT assay.

  • Calculation: Calculate the percentage of neuroprotection conferred by the test compounds compared to the glutamate-only treated cells.

Logical Relationship for Neuroprotection

Neuroprotection_Logic Oxidative_Stress Oxidative Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Inflammation Inflammation Inflammation->Neuronal_Damage Neuroprotection Neuroprotection Dimethoxyphenol_Derivatives This compound Derivatives Antioxidant_Activity Antioxidant Activity Dimethoxyphenol_Derivatives->Antioxidant_Activity Anti_inflammatory_Activity Anti-inflammatory Activity Dimethoxyphenol_Derivatives->Anti_inflammatory_Activity Antioxidant_Activity->Oxidative_Stress reduces Anti_inflammatory_Activity->Inflammation reduces

Caption: Neuroprotective mechanism of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from commercially available precursors such as 2,4-dimethoxyacetophenone or 2,4-dimethoxybenzaldehyde. These can be further modified through various organic reactions to introduce different functional groups and build diverse chemical libraries for biological screening.

General Synthesis Scheme for Chalcone (B49325) Derivatives A common route to synthesize chalcone derivatives involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) in the presence of a base.

Chalcone_Synthesis Acetophenone 2,4-Dimethoxy- acetophenone Chalcone 2,4-Dimethoxy- Chalcone Derivative Acetophenone->Chalcone Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Base Base (e.g., NaOH) Base->Chalcone Claisen-Schmidt Condensation

Caption: General synthesis of 2,4-dimethoxychalcone derivatives.

Conclusion

This technical guide highlights the significant and varied biological activities of this compound derivatives. The presented quantitative data, detailed experimental protocols, and pathway diagrams provide a solid foundation for researchers, scientists, and drug development professionals to explore the therapeutic potential of this versatile class of compounds. Further investigation into structure-activity relationships, optimization of lead compounds, and elucidation of their detailed mechanisms of action will be crucial in translating the promise of this compound derivatives into novel therapeutic agents.

References

A Technical Deep Dive into the Electronic Structure of 2,4-Dimethoxyphenol: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies used to investigate the electronic structure of 2,4-dimethoxyphenol, a molecule of significant interest in medicinal chemistry and materials science. By leveraging computational techniques, researchers can gain profound insights into the molecule's reactivity, stability, and potential as a therapeutic agent or functional material. This document outlines the theoretical basis for these studies, details common experimental and computational protocols, and presents key electronic structure data in a clear, comparative format.

Introduction to the Computational Analysis of this compound

This compound, a derivative of phenol, possesses a unique electronic architecture conferred by its hydroxyl and two methoxy (B1213986) substituents. These functional groups significantly influence the electron density distribution across the aromatic ring, thereby dictating the molecule's chemical behavior. Computational chemistry, particularly through the application of Density Functional Theory (DFT), offers a powerful lens to scrutinize these electronic properties at the atomic level.[1] Such studies are pivotal in understanding the antioxidant mechanisms of phenolic compounds, predicting their reactivity in various chemical environments, and guiding the rational design of novel derivatives with enhanced therapeutic or material properties.

The primary antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[1] Computational models allow for the detailed examination of the thermodynamics and kinetics of these processes through three principal mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).[1]

Methodologies for Computational Electronic Structure Analysis

The investigation of this compound's electronic structure typically employs a multi-step computational workflow. This process begins with the optimization of the molecule's geometry to find its most stable three-dimensional conformation, followed by the calculation of various electronic properties.

Computational Protocol: Density Functional Theory (DFT)

A standard protocol for the DFT-based analysis of a phenolic compound like this compound is as follows:

  • Geometry Optimization: The initial 3D structure of this compound is built using molecular modeling software. This structure is then optimized to find the lowest energy conformation. This is typically performed using a specific functional and basis set, for example, the B3LYP functional with a 6-311++G(d,p) basis set.[2]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: With the optimized geometry, a range of electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[3]

    • Mulliken Atomic Charges: These calculations provide an estimate of the partial charge on each atom in the molecule, offering insights into its polarity and electrostatic interactions.

    • Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[3]

    • Thermochemical Parameters: Key parameters related to antioxidant activity, such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Dissociation Enthalpy (PDE), are calculated to predict the favored antioxidant mechanism.[1]

Quantitative Electronic Structure Data

Table 1: Experimental and Calculated Thermochemical Data for this compound

ParameterValue (kcal/mol)Significance in Electronic Structure
Bond Dissociation Enthalpy (O-H) 78.5Represents the energy required to homolytically break the O-H bond, a key indicator for the Hydrogen Atom Transfer (HAT) antioxidant mechanism. A lower BDE suggests a better antioxidant capacity via HAT.[4]

Table 2: Illustrative Calculated Electronic Properties of this compound (Based on Typical DFT Calculations for Methoxyphenols)

PropertyIllustrative ValueDescription
HOMO Energy -5.5 eVEnergy of the highest occupied molecular orbital; relates to the ability to donate an electron.[3]
LUMO Energy -0.5 eVEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.[3]
HOMO-LUMO Gap 5.0 eVEnergy difference between HOMO and LUMO; a larger gap suggests higher kinetic stability.[3]
Dipole Moment 2.5 DA measure of the overall polarity of the molecule.
Ionization Potential 7.8 eVThe energy required to remove an electron from the molecule, relevant to the SET-PT mechanism.[1]

Visualization of Computational Workflows and Concepts

Graphical representations are invaluable for understanding the logical flow of computational studies and the interplay between different theoretical concepts.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation mol_build Molecular Structure Input (this compound) method_select Selection of Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation freq_calc->elec_prop thermo_data Thermochemical Analysis (BDE, IP, PDE) elec_prop->thermo_data orbital_analysis Molecular Orbital Analysis (HOMO, LUMO, MEP) elec_prop->orbital_analysis reactivity Reactivity Prediction thermo_data->reactivity orbital_analysis->reactivity

Computational Chemistry Workflow for Electronic Structure Analysis.

antioxidant_mechanisms cluster_antioxidant Phenolic Antioxidant (ArOH) cluster_mechanisms Radical Scavenging Pathways cluster_products Reaction Products ArOH This compound HAT Hydrogen Atom Transfer (HAT) ArOH + R• -> ArO• + RH ArOH->HAT BDE SET_PT Single Electron Transfer - Proton Transfer (SET-PT) Step 1: ArOH + R• -> ArOH•+ + R- Step 2: ArOH•+ -> ArO• + H+ ArOH->SET_PT IP SPLET Sequential Proton Loss - Electron Transfer (SPLET) Step 1: ArOH -> ArO- + H+ Step 2: ArO- + R• -> ArO• + R- ArOH->SPLET PDE Products Neutralized Radical (RH or R-) Phenoxyl Radical (ArO•) HAT->Products SET_PT->Products SPLET->Products

References

Unveiling the Electronic Landscape: A DFT Analysis of the 2,4-Dimethoxyphenol HOMO-LUMO Gap

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 2,4-Dimethoxyphenol, a key descriptor in assessing its chemical reactivity and potential biological activity. We delve into the application of Density Functional Theory (DFT) for computational analysis and detail the experimental protocol for cyclic voltammetry as a means of empirical validation. This document serves as a valuable resource for researchers in computational chemistry, pharmacology, and materials science.

Introduction

This compound is a phenolic compound of interest in various scientific domains due to its antioxidant and potential signaling-modulating properties. The energy difference between its HOMO and LUMO, known as the HOMO-LUMO gap, is a critical quantum chemical parameter that provides insights into the molecule's electronic properties, kinetic stability, and chemical reactivity.[1][2] A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and a greater ease of electronic excitation.[3]

This guide will explore the computational determination of this gap using Density Functional Theory (DFT), a widely used method for studying the electronic structure of molecules. Furthermore, we will present the experimental methodology of cyclic voltammetry, a powerful electrochemical technique for determining HOMO and LUMO energy levels.[4][5]

Computational Approach: Density Functional Theory (DFT) Analysis

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost in predicting molecular properties.[6] The selection of a functional and basis set is crucial for obtaining reliable results. For phenolic compounds, the B3LYP functional combined with a 6-311G(d,p) or higher basis set has been shown to provide accurate geometries and electronic properties.[7]

Computational Workflow

The DFT analysis of this compound follows a systematic workflow to determine its HOMO-LUMO gap and other electronic properties. This process begins with the initial molecular structure input and culminates in the analysis of the calculated molecular orbitals.

DFT_Workflow cluster_input Input Stage cluster_computation Computational Stage cluster_output Output & Analysis mol_structure Molecular Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation (Confirmation of Minimum Energy) geom_opt->freq_calc Optimized Geometry sp_calc Single Point Energy Calculation freq_calc->sp_calc Verified Minimum mo_energies Molecular Orbital Energies (HOMO, LUMO) sp_calc->mo_energies Electronic Structure mep Molecular Electrostatic Potential (MEP) sp_calc->mep Electron Density homo_lumo_gap HOMO-LUMO Gap Calculation (ΔE = E_LUMO - E_HOMO) mo_energies->homo_lumo_gap Energy Levels

Figure 1: A generalized workflow for the DFT analysis of this compound.
Quantitative Data from DFT Calculations

The following table summarizes hypothetical quantitative data for this compound based on DFT calculations at the B3LYP/6-311G(d,p) level of theory. These values are representative of what would be expected for a molecule of this nature.

ParameterValue (eV)Description
EHOMO -5.87Energy of the Highest Occupied Molecular Orbital.
ELUMO -0.98Energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap (ΔE) 4.89The energy difference between the LUMO and HOMO.
Ionization Potential (I) 5.87Estimated as -EHOMO.[6]
Electron Affinity (A) 0.98Estimated as -ELUMO.[6]
Chemical Hardness (η) 2.45Calculated as (I - A) / 2.
Chemical Potential (μ) -3.43Calculated as -(I + A) / 2.
Electrophilicity Index (ω) 2.41Calculated as μ2 / (2η).

Table 1: Summary of Calculated Electronic Properties of this compound.

Experimental Validation: Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.[8]

Experimental Protocol
  • Preparation of the Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate) in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) is prepared.

  • Analyte and Reference Standard: A known concentration of this compound is added to the electrolyte solution. A reference standard with a known redox potential, such as ferrocene (B1249389) (Fc/Fc+), is also added.[5]

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is reversed to complete the cycle.

  • Data Analysis: The onset oxidation potential (Eox) and onset reduction potential (Ered) of this compound are determined from the voltammogram.

  • Calculation of HOMO and LUMO Energies: The following empirical equations are used to estimate the HOMO and LUMO energy levels, where the energy level of the ferrocene/ferrocenium (Fc/Fc+) redox couple is taken as -4.8 eV with respect to the vacuum level[5]:

    • EHOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8]

    • ELUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]

Potential Biological Significance and Signaling Pathways

Phenolic compounds, including methoxyphenols, are known for their antioxidant properties and their ability to modulate cellular signaling pathways, often those related to inflammation and oxidative stress.[9][10] While specific signaling pathways for this compound are not extensively documented, related compounds are known to interact with pathways such as the Nrf2/ARE pathway.[11][12]

The Nrf2/ARE Signaling Pathway

The Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway is a primary cellular defense mechanism against oxidative stress.[12]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_activation Activation cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Ub Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub Normal Conditions Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Releases Cul3 Cul3-based E3 Ligase Oxidative_Stress Oxidative Stress (e.g., from this compound) Oxidative_Stress->Keap1 Induces Conformational Change ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Transcription Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Transcription

Figure 2: A simplified diagram of the Nrf2/ARE signaling pathway.

Conclusion

The determination of the HOMO-LUMO gap of this compound through both DFT calculations and experimental methods like cyclic voltammetry provides a robust understanding of its electronic characteristics. This data is invaluable for predicting its reactivity and potential applications in drug development and materials science. The exploration of its interaction with key signaling pathways, such as the Nrf2/ARE pathway, further elucidates its potential biological activities and warrants deeper investigation. This guide offers a foundational framework for researchers to build upon in their study of this compound and related compounds.

References

Solubility of 2,4-Dimethoxyphenol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,4-Dimethoxyphenol is an aromatic organic compound that serves as a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and fragrances. Its molecular structure, featuring a hydroxyl group and two methoxy (B1213986) groups on a benzene (B151609) ring, imparts a moderate polarity that influences its solubility in different solvent systems. The solubility of this compound is a critical parameter for its purification by recrystallization, its use in solution-phase reactions, and its formulation into final products.

This document aims to be a comprehensive resource for researchers working with this compound. While experimentally determined quantitative solubility data is not publicly available, this guide provides the necessary tools and methodologies for its determination.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a compound is essential for predicting its solubility behavior. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₀O₃[1]
Molecular Weight 154.16 g/mol [1]
CAS Number 13330-65-9
Appearance White or colorless to light yellow to light orange powder to lump to clear liquid
Melting Point 28 °C[1]
Boiling Point 268.4 °C at 760 mmHg[1]
Density 1.134 g/cm³[1]
logP (Octanol/Water Partition Coefficient) 1.409 (Calculated)[2]
log₁₀WS (Water Solubility in mol/L) -1.26 (Calculated)[2]
pKa 10.46 ± 0.18 (Predicted)[1]

Note: Calculated and predicted values are estimations and should be confirmed by experimental data.

The positive logP value suggests that this compound has a preference for lipophilic environments over aqueous ones, indicating a higher solubility in organic solvents compared to water.

Solubility of this compound: Data Presentation

As previously stated, specific quantitative solubility data for this compound in a range of organic solvents has not been found in the reviewed literature. To facilitate future research and data compilation, the following table provides a standardized format for presenting experimentally determined solubility data.

SolventSolvent Polarity IndexTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol 0.76225Data Not AvailableData Not Available
Ethanol 0.65425Data Not AvailableData Not Available
Isopropanol 0.54625Data Not AvailableData Not Available
Acetone 0.35525Data Not AvailableData Not Available
Ethyl Acetate 0.22825Data Not AvailableData Not Available
Dichloromethane 0.30925Data Not AvailableData Not Available
Toluene 0.09925Data Not AvailableData Not Available
Hexane 0.00925Data Not AvailableData Not Available
Acetonitrile 0.46025Data Not AvailableData Not Available
Dimethyl Sulfoxide (DMSO) 0.44425Data Not AvailableData Not Available

Experimental Protocols for Solubility Determination

The following section details a robust and widely accepted methodology for determining the solubility of a solid organic compound like this compound in various organic solvents. The isothermal shake-flask method is a common and reliable technique for achieving thermodynamic equilibrium.

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Vials with screw caps (B75204) or sealed flasks

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required can vary depending on the solute and solvent but is typically between 24 and 72 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

    • Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • HPLC Method:

      • Develop a suitable HPLC method for the quantification of this compound. This typically involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.

      • Prepare a series of standard solutions of this compound of known concentrations.

      • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

      • Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

    • Gravimetric Method:

      • Accurately weigh a specific volume of the filtered saturated solution in a pre-weighed container.

      • Carefully evaporate the solvent under reduced pressure or in a fume hood.

      • Once the solvent is completely removed, weigh the container with the solid residue.

      • The mass of the dissolved this compound can be determined by the difference in weight.

  • Data Calculation:

    • Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the concentration of the saturated solution and the dilution factor used.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Preparation cluster_quant Quantification A Add excess this compound to a known volume of solvent B Seal vial A->B C Place in constant temperature shaker bath B->C D Agitate for 24-72 hours C->D E Allow excess solid to settle D->E F Withdraw supernatant with pre-warmed syringe E->F G Filter through 0.22 µm syringe filter F->G H Dilute to known volume G->H I Analyze by HPLC or Gravimetric Method H->I J Calculate solubility I->J

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

G cluster_standards Standard Preparation cluster_hplc HPLC Analysis cluster_sample_analysis Sample Analysis cluster_calculation Concentration Calculation S1 Prepare stock solution of This compound S2 Create a series of standard solutions of known concentrations S1->S2 H1 Inject standard solutions S2->H1 H2 Generate calibration curve (Peak Area vs. Concentration) H1->H2 C1 Determine concentration from calibration curve H2->C1 SA1 Inject diluted saturated solution sample SA2 Determine peak area SA1->SA2 SA2->C1 C2 Calculate original solubility considering dilution factor C1->C2

Caption: Workflow for HPLC-Based Quantification of Solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides a comprehensive framework for researchers to experimentally determine this crucial parameter. By following the detailed protocols for the isothermal shake-flask method coupled with either HPLC or gravimetric analysis, reliable and accurate solubility data can be generated. The provided data presentation templates will aid in the standardized reporting of these findings, contributing to the collective knowledge base for this important chemical intermediate. A thorough understanding of the solubility of this compound will undoubtedly facilitate its more efficient use in research, development, and manufacturing processes within the pharmaceutical and chemical industries.

References

An In-depth Technical Guide on the pKa and Acidity of 2,4-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa value of 2,4-dimethoxyphenol. It delves into the underlying chemical principles governing its acidity, offers detailed protocols for both experimental determination and computational prediction of its pKa, and presents the information in a clear and accessible format for scientific professionals.

Acidity and pKa Value of this compound

The acidity of a phenol (B47542) is quantified by its acid dissociation constant (Ka), which is more conveniently expressed on a logarithmic scale as the pKa value (pKa = -logKa). A lower pKa value indicates a stronger acid. The acidity of substituted phenols is intricately influenced by the electronic effects of the substituents on the aromatic ring.

For this compound, the two methoxy (B1213986) groups (-OCH₃) play a crucial role in modulating the acidity of the phenolic hydroxyl group. These groups exert two opposing electronic effects:

  • Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than the carbon atom of the benzene (B151609) ring. This leads to the withdrawal of electron density from the ring through the sigma bond, which can help stabilize the phenoxide anion formed upon deprotonation.

  • Resonance Effect (+M or +R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. This donation of electron density into the ring, particularly at the ortho and para positions, destabilizes the phenoxide anion by increasing the electron density on the oxygen atom that bears the negative charge.

In the case of this compound, the methoxy group at the para position strongly destabilizes the phenoxide anion through its +R effect. The methoxy group at the ortho position also contributes to this destabilizing resonance effect. While the -I effect is also present, the +R effect is generally dominant for methoxy groups, leading to a decrease in acidity (a higher pKa) compared to unsubstituted phenol.

Quantitative Data
CompoundpKa ValueData TypeReference
This compound 10.46 Predicted ChemicalBook
Phenol9.98ExperimentalN/A
2-Methoxyphenol9.98ExperimentalN/A
3-Methoxyphenol9.65ExperimentalN/A
4-Methoxyphenol10.21ExperimentalN/A

Note: The pKa values for the methoxyphenols are from various online chemical databases and are generally accepted values.

The predicted pKa of 10.46 for this compound is consistent with the expected electronic effects. The presence of two electron-donating methoxy groups, particularly the one in the para position, is expected to make it a weaker acid than phenol (pKa 9.98).

Methodologies for pKa Determination

Accurate determination of the pKa value is critical for understanding and predicting the behavior of a compound in various chemical and biological systems. Below are detailed protocols for both experimental and computational approaches to determine the pKa of this compound.

Experimental Protocol: Spectrophotometric pKa Determination

UV-Vis spectrophotometry is a common and reliable method for determining the pKa of ionizable compounds, especially for those with chromophores, like phenols. The principle lies in the different absorption spectra of the protonated (acidic) and deprotonated (basic) forms of the molecule. For compounds with low water solubility, the use of a co-solvent system is often necessary.

Materials and Equipment:

  • This compound

  • UV-Vis Spectrophotometer

  • pH meter, calibrated with standard buffers

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 8 to 12)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Co-solvent (e.g., methanol (B129727) or acetonitrile, spectroscopic grade)

  • Deionized water

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the chosen co-solvent (e.g., 1 mg/mL in methanol).

  • Preparation of Test Solutions:

    • For each buffer solution, pipette a small, precise volume of the stock solution into a volumetric flask and dilute with the buffer to the final volume. The final concentration of the co-solvent should be kept constant across all solutions and should be as low as possible to minimize its effect on the pKa.

    • Prepare a solution of this compound in a strongly acidic solution (e.g., pH 1-2 with HCl) to obtain the spectrum of the fully protonated form.

    • Prepare a solution of this compound in a strongly basic solution (e.g., pH 12-13 with NaOH) to obtain the spectrum of the fully deprotonated (phenoxide) form.

  • Spectrophotometric Measurements:

    • Record the UV-Vis absorption spectrum for each of the prepared solutions (from the acidic, basic, and buffered series) over a relevant wavelength range (e.g., 200-400 nm). Use a blank containing the same buffer and co-solvent concentration.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for both the fully protonated and fully deprotonated forms.

    • At a selected wavelength where the absorbance difference between the acidic and basic forms is significant, record the absorbance values for all the buffered solutions.

    • The pKa can be determined by plotting the absorbance at the selected wavelength against the pH of the buffer solutions. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

    • Alternatively, the pKa can be calculated using the following equation for each buffered solution and then averaged: pKa = pH + log[(A_b - A) / (A - A_a)] where:

      • A is the absorbance of the sample in the buffer.

      • A_a is the absorbance of the fully protonated (acidic) form.

      • A_b is the absorbance of the fully deprotonated (basic) form.

Computational Protocol: pKa Prediction using Quantum Chemistry

Computational methods, particularly those based on density functional theory (DFT), can provide accurate predictions of pKa values.[1] This protocol outlines a general workflow using a quantum chemistry software package like Gaussian.[2]

Software:

  • Gaussian 16 or a similar quantum chemistry software package.

  • GaussView or a similar molecular modeling interface.

Procedure:

  • Molecule Building and Optimization:

    • Construct the 3D structures of both the protonated (this compound) and deprotonated (2,4-dimethoxyphenoxide) forms of the molecule using a molecular builder.

    • Perform geometry optimizations for both species in the gas phase using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculations:

    • Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the Gibbs free energies.

  • Solvation Energy Calculations:

    • To model the effect of the solvent (water), perform single-point energy calculations on the optimized gas-phase geometries using a continuum solvation model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) or the SMD solvation model. This will provide the Gibbs free energy of solvation.

  • pKa Calculation:

    • The pKa is calculated from the Gibbs free energy of the deprotonation reaction in solution (ΔG°(aq)). This can be determined using a thermodynamic cycle that involves the gas-phase acidity and the solvation free energies of all species involved (the phenol, the phenoxide, and the proton).

    • The Gibbs free energy of the reaction in solution is then used in the following equation: pKa = ΔG°(aq) / (2.303 * RT) where:

      • R is the ideal gas constant.

      • T is the temperature in Kelvin.

Visualizations

Electronic Effects on Acidity

The following diagram illustrates the interplay of inductive and resonance effects of the methoxy groups on the 2,4-dimethoxyphenoxide anion, which dictates the acidity of the parent phenol.

Acidity_Effects cluster_phenol This compound cluster_phenoxide Deprotonation cluster_effects Electronic Effects on Anion cluster_acidity Resulting Acidity Phenol_Structure This compound (Acidic Form) Phenoxide_Anion 2,4-Dimethoxyphenoxide (Conjugate Base) Phenol_Structure->Phenoxide_Anion -H+ Inductive Inductive Effect (-I) (Electron Withdrawing) Stabilizes Anion Phenoxide_Anion->Inductive Influenced by Resonance Resonance Effect (+R) (Electron Donating) Destabilizes Anion Phenoxide_Anion->Resonance Influenced by Acidity Overall Acidity (pKa) Inductive->Acidity Increases Acidity Resonance->Acidity Decreases Acidity (Dominant Effect) pKa_Workflow start Start prep_stock Prepare Stock Solution in Co-solvent start->prep_stock prep_buffers Prepare Series of Buffer Solutions (varying pH) prep_stock->prep_buffers prep_acidic Prepare Acidic Solution (Fully Protonated Form) prep_stock->prep_acidic prep_basic Prepare Basic Solution (Fully Deprotonated Form) prep_stock->prep_basic measure_spectra Measure UV-Vis Spectra of all Solutions prep_buffers->measure_spectra prep_acidic->measure_spectra prep_basic->measure_spectra analyze_data Analyze Absorbance Data at a Fixed Wavelength measure_spectra->analyze_data calculate_pka Calculate pKa using Absorbance vs. pH plot or Equation analyze_data->calculate_pka end End calculate_pka->end

References

Methodological & Application

The Versatile Role of 2,4-Dimethoxyphenol in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,4-Dimethoxyphenol, a substituted phenol (B47542), is a versatile building block in organic synthesis with significant potential in the development of novel pharmaceutical agents. Its electron-rich aromatic ring and strategically placed functional groups—a hydroxyl and two methoxy (B1213986) groups—allow for a variety of chemical transformations, making it a valuable starting material for the synthesis of complex molecules with diverse biological activities. This document provides an overview of its applications, detailed experimental protocols for its synthesis and derivatization, and insights into the biological relevance of the resulting compounds.

Synthesis of this compound

A high-yield synthesis of this compound can be achieved from 2,4-dimethoxybenzaldehyde (B23906). The following protocol is based on a Dakin reaction, where an aldehyde is oxidized to a phenol.

Experimental Protocol: Synthesis of this compound[1]
  • Reaction Setup: In a suitable reaction vessel, dissolve 2,4-dimethoxybenzaldehyde (5.0 g, 30 mmol) in 50 mL of methanol (B129727).

  • Reagent Addition: To this solution, slowly and dropwise add 0.5 mL of formic acid followed by 5 mL of 30% hydrogen peroxide (H₂O₂).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 20 hours.

  • Work-up:

    • Evaporate approximately 45 mL of methanol using a rotary evaporator.

    • Perform a liquid-liquid extraction of the remaining solution with dichloromethane (B109758) (3 x 50 mL) and distilled water.

    • Combine the organic phases and wash with distilled water (3 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography using chloroform (B151607) as the eluent to obtain this compound as a light yellow oil.

Quantitative Data
Starting MaterialProductYield
2,4-dimethoxybenzaldehydeThis compound94%[1]

Applications in Pharmaceutical Synthesis

While direct applications of this compound in the synthesis of marketed drugs are not extensively documented in publicly available literature, its structural motifs are found in a range of therapeutic agents. The reactivity of this compound is analogous to other substituted phenols that are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[2][3]

Representative Protocol 1: Oxidative Coupling for Bioactive Dimers

Phenolic compounds can undergo oxidative coupling to form dimers, which often exhibit enhanced biological activity compared to the monomeric precursors.[4] For instance, derivatives of 2-methoxyphenols have been shown to possess antioxidant and anti-inflammatory properties.[5]

Laccase-Catalyzed Oxidative Dimerization (Generalized Protocol)

  • Preparation: Prepare a solution of this compound in a suitable buffer (e.g., acetate (B1210297) buffer).

  • Enzymatic Reaction: Add laccase enzyme to the solution.

  • Incubation: Stir the reaction mixture at room temperature in the presence of air (oxygen) for a specified period.

  • Monitoring: Monitor the formation of the dimerized product using thin-layer chromatography (TLC) or mass spectrometry.

  • Purification: Upon completion, extract the product and purify using column chromatography.

G cluster_workflow Oxidative Dimerization Workflow Start Start Dissolve Phenol Dissolve this compound in Buffer Start->Dissolve Phenol Add Laccase Add Laccase Enzyme Dissolve Phenol->Add Laccase Stir Reaction Stir in Presence of Air Add Laccase->Stir Reaction Monitor Progress Monitor by TLC/MS Stir Reaction->Monitor Progress Extract & Purify Extract and Purify Dimer Monitor Progress->Extract & Purify Product Product Extract & Purify->Product

Generalized workflow for oxidative dimerization.
Representative Protocol 2: Synthesis of Aryl-Substituted Phenols

Aryl-substituted guaiacol (B22219) (2-methoxyphenol) derivatives have demonstrated a variety of biological activities, including anticancer properties.[6] Synthesizing such structures can be achieved through acid-mediated rearrangement of oxidopyrylium cycloadducts derived from reactions with aryl acetylenes.[6]

Acid-Mediated Rearrangement for Aryl-Substituted Phenols (Generalized Protocol)

  • Cycloaddition: React a maltol-derived oxidopyrylium species with an appropriate aryl acetylene (B1199291) to form the corresponding cycloadduct.

  • Rearrangement: Treat the cycloadduct with a suitable acid, such as boron trichloride (B1173362) or methane (B114726) sulfonic acid, to induce a ring-contraction and aromatization cascade.

  • Work-up and Purification: Neutralize the reaction mixture, extract the organic product, and purify by column chromatography to yield the aryl-substituted 2-methoxyphenol derivative.

Biological Activities of Methoxyphenol Derivatives

Derivatives of 2-methoxyphenols are known to possess a range of biological activities that are of interest in drug discovery.

Antioxidant and Anti-inflammatory Activity

Many methoxyphenol derivatives exhibit significant antioxidant properties.[5] This activity is often attributed to their ability to scavenge free radicals. Furthermore, some of these compounds have been shown to have anti-inflammatory effects. For example, combinations of certain substituted phenols can synergistically enhance anti-inflammatory activity by inhibiting the expression of genes like cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa).[7]

A specific derivative, (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been shown to attenuate inflammatory responses in human monocytic cells.[8] It exerts its anti-inflammatory effect by inhibiting the PMA-induced membrane translocation of protein kinase Cδ (PKCδ), which in turn suppresses the phosphorylation of JNK and the nuclear translocation of the transcription factor AP-1.[8] This leads to the downregulation of inflammatory mediators like COX-2.[8]

G cluster_pathway MMPP Anti-inflammatory Signaling Pathway PMA PMA PKC_delta_membrane PKCδ (Membrane) PMA->PKC_delta_membrane induces translocation PKC_delta_cytosol PKCδ (Cytosol) PKC_delta_cytosol->PKC_delta_membrane pJNK p-JNK PKC_delta_membrane->pJNK phosphorylates JNK JNK JNK->pJNK AP1_nucleus AP-1 (Nucleus) pJNK->AP1_nucleus promotes nuclear translocation AP1 AP-1 AP1->AP1_nucleus Inflammation Inflammatory Gene Expression (e.g., COX-2) AP1_nucleus->Inflammation activates MMPP MMPP MMPP->PKC_delta_membrane inhibits

Inhibitory action of MMPP on the PKCδ/JNK/AP-1 pathway.
Anticancer Activity

Hydroxylated biphenyls derived from 4-substituted-2-methoxyphenols have been synthesized and evaluated for their antitumoral activity.[9][10] Certain curcumin-biphenyl derivatives showed promising growth inhibitory activities against various malignant melanoma cell lines.[9][10]

Quantitative Data on Biological Activity
Compound/DerivativeActivityCell LineIC₅₀ Value
Curcumin-biphenyl derivativesAntitumoralMalignant melanoma1 to 13 µM[9][10]

Conclusion

This compound is a valuable and versatile precursor in organic and medicinal chemistry. While its direct incorporation into existing pharmaceuticals may not be widely reported, its structural similarity to key intermediates in the synthesis of important drugs and its potential for derivatization into biologically active molecules make it a compound of significant interest. The provided protocols and data serve as a practical resource for researchers exploring the synthesis of novel therapeutic agents based on the methoxyphenol scaffold. The demonstrated antioxidant, anti-inflammatory, and anticancer activities of its derivatives highlight the potential for discovering new and effective drug candidates.

References

Application Notes and Protocols: 2,4-Dimethoxyphenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dimethoxyphenol is a valuable and versatile building block in organic chemistry.[1] As a member of the dimethoxyphenol family, its electron-rich aromatic ring, substituted with a hydroxyl and two methoxy (B1213986) groups, allows for a wide range of chemical transformations. The specific arrangement of these functional groups influences the regioselectivity of reactions, making it a strategic precursor for the synthesis of complex molecules, including natural products, pharmaceuticals, and other fine chemicals.[2][3] Its physical properties include a molecular weight of 154.16 g/mol and a melting point of approximately 28 °C.[4][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals utilizing this compound in organic synthesis.

Application Notes

Precursor for Substituted Benzaldehydes

The electron-donating nature of the hydroxyl and methoxy groups activates the aromatic ring of this compound towards electrophilic aromatic substitution. This makes it an excellent starting material for the synthesis of substituted benzaldehydes via formylation reactions. These aldehydes are themselves critical intermediates in the production of pharmaceuticals and flavor agents.[3][6] The directing effects of the existing substituents typically guide the introduction of the formyl group to the C5 position, leading to 2-hydroxy-4,5-dimethoxybenzaldehyde.

// Diagram Specifications graph [dpi=72, size="10.5,5.5!"]; node [width=2.5, height=0.8]; }

Caption: General reactivity of this compound in electrophilic substitution.

Synthesis of Biphenyls and Biaryls via Oxidative Coupling

Phenolic compounds are known to undergo oxidative coupling reactions to form C-C or C-O bonds, leading to the formation of biphenyls and biaryls.[2] These structural motifs are present in numerous bioactive natural products.[2] this compound can serve as a substrate for enzymatic (e.g., using laccase or cytochrome P450 enzymes) or chemical oxidation to generate phenoxy radicals, which can then dimerize or cross-couple with other phenolic compounds. This approach provides a convergent route to complex molecular architectures.[7]

Building Block for Heterocyclic Compounds

The functional groups on this compound can be manipulated to construct various heterocyclic systems. The hydroxyl group can act as a nucleophile in reactions to form ethers or esters, which can then undergo further cyclization reactions. Its derivatives are precursors for compounds like coumarins and chromones, which are classes of compounds with significant biological activities.

Precursor for Psychoactive Substances

Dimethoxyphenols and their corresponding benzaldehydes are key precursors in the synthesis of psychoactive phenethylamines.[8][9] For example, 2,5-dimethoxybenzaldehyde (B135726) is a known precursor for the 2C-x family of compounds.[10] While this compound is not the direct precursor for the most common substances, its isomeric relationship and potential for rearrangement or conversion to other dimethoxy-substituted patterns make it a compound of interest in the broader context of synthesizing novel psychoactive analogs for pharmacological research.[9][11]

Quantitative Data

The following table summarizes representative yields for key transformations involving dimethoxyphenols, demonstrating their utility as synthetic intermediates.

Reaction TypeStarting MaterialProductReagents/ConditionsYield (%)Reference
Dakin Oxidation 2,4-Dimethoxybenzaldehyde (B23906)This compoundH₂O₂, Formic acid, Methanol (B129727), 20h at RT94%[4]
Methylation VanillinVeratraldehydeDimethyl sulfate (B86663), NaOH82-87%[12]
Oxidative Coupling Eugenol (a 4-substituted-2-methoxyphenol)Dehydrodieugenol (Biphenyl)FeCl₃, H₂O, RT80%[2]
Formylation (Duff) 2,6-DimethoxyphenolSyringaldehydeHexamethylenetetramine, Glyceroboric acid~65%[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,4-Dimethoxybenzaldehyde (Dakin Oxidation)

This protocol details the oxidation of 2,4-dimethoxybenzaldehyde to form the corresponding phenol.[4]

Materials:

  • 2,4-Dimethoxybenzaldehyde (5.0 g, 30 mmol)

  • Formic acid (0.5 mL)

  • 30% Hydrogen peroxide (H₂O₂) (5 mL)

  • Methanol (50 mL)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator, separatory funnel, standard glassware

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,4-dimethoxybenzaldehyde (5.0 g) in methanol (50 mL) in a round-bottom flask.

  • Slowly add formic acid (0.5 mL) to the solution, followed by the dropwise addition of 30% H₂O₂ (5 mL).

  • Stir the reaction mixture at room temperature for 20 hours.

  • After the reaction is complete, remove approximately 45 mL of methanol using a rotary evaporator.

  • Transfer the remaining solution to a separatory funnel and partition with dichloromethane (50 mL) and distilled water (50 mL).

  • Separate the layers and extract the aqueous phase three more times with 50 mL portions of dichloromethane.

  • Combine the organic phases and wash them three times with 50 mL portions of distilled water.

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography using chloroform (B151607) as the eluent to yield this compound. The expected yield is approximately 4.33 g (94%).[4]

// Diagram Specifications graph [dpi=72, size="10.5,5.5!"]; }

Caption: A typical workflow for synthesis and purification.

Protocol 2: Formylation of this compound (Duff Reaction Adaptation)

This protocol describes a plausible method for the formylation of this compound to produce 2-hydroxy-4,5-dimethoxybenzaldehyde, adapted from established procedures for similar phenols.[3]

Materials:

  • This compound (15.4 g, 0.1 mol)

  • Hexamethylenetetramine (15.4 g, 0.11 mol)

  • Glycerol (B35011)

  • Boric acid

  • Concentrated Sulfuric acid (H₂SO₄)

  • Chloroform

  • Standard heating and stirring equipment

Procedure:

  • Prepare a solution of glyceroboric acid by heating a mixture of glycerol and boric acid.

  • In a separate flask, mix this compound (15.4 g) and hexamethylenetetramine (15.4 g).

  • Rapidly add the solid mixture to the preheated glyceroboric acid solution at 125 °C.

  • Increase the temperature to 150-160 °C and maintain for approximately 10 minutes.

  • Cool the reaction mixture rapidly to 110 °C.

  • Carefully add a solution of concentrated sulfuric acid in water to hydrolyze the intermediate imine.

  • Stir the mixture for 1 hour, then cool to room temperature.

  • Filter the mixture to remove precipitated boric acid.

  • Extract the filtrate with chloroform to isolate the crude product.

  • Wash the organic extract, dry it over an anhydrous salt, and evaporate the solvent.

  • Purify the resulting solid, 2-hydroxy-4,5-dimethoxybenzaldehyde, by recrystallization or column chromatography.

// Diagram Specifications graph [dpi=72, size="10.5,5.5!"]; node [width=2.5, height=0.8]; }

Caption: Synthetic pathway for this compound via Dakin oxidation.[4]

References

Applications of 2,4-Dimethoxyphenol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxyphenol and its derivatives represent a promising class of scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. These compounds have garnered significant interest for their potential as antioxidant, anti-inflammatory, and anticancer agents. The presence of two methoxy (B1213986) groups on the phenol (B47542) ring plays a crucial role in their biological activity and provides a versatile platform for synthetic modifications to enhance potency and selectivity. This document provides detailed application notes on the medicinal chemistry applications of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry are primarily centered on the development of novel therapeutic agents for various diseases. Its core biological activities include:

  • Anticancer Activity: Derivatives of this compound have shown significant potential in inhibiting the growth of various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

  • Antioxidant Activity: The phenolic hydroxyl group in the this compound structure allows it to act as a radical scavenger, mitigating oxidative stress, which is a key factor in the pathogenesis of numerous diseases.

  • Anti-inflammatory Activity: this compound and its analogs have been investigated for their ability to suppress inflammatory responses by targeting key inflammatory mediators and signaling pathways.

Quantitative Data Presentation

The following tables summarize the quantitative data for the biological activities of a prominent this compound derivative, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, in the context of its anticancer effects.

Table 1: In Vitro Anticancer Activity of (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol

Cell LineCancer TypeIC50 (µg/mL)Reference
HCT116Colon Cancer15.7[1]
SW480Colon Cancer12.3[1]

Table 2: Mechanistic Insights into the Anticancer Activity of (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol

Target/AssayEffectQuantitative ValueReference
STAT3 Luciferase ActivityInhibitionIC50 = 3.1 µg/mL[1]
STAT3 Binding AffinityDirect Binding-8.1 kcal/mol[1]
NF-κB (p50) Binding AffinityDirect Binding-7.3 kcal/mol[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its derivatives.

Protocol 1: Synthesis of (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol

This protocol is based on the Heck reaction, a common method for C-C bond formation.[1]

Materials:

Procedure:

  • To a solution of 4-iodo-2-methoxyphenol (1.0 eq) in acetonitrile, add 3,5-dimethoxystyrene (1.2 eq), palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and triethylamine (2.0 eq).

  • Heat the reaction mixture at 80°C under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol describes a common method for evaluating the free radical scavenging activity of a compound.[2]

Materials:

  • This compound or its derivative

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a series of dilutions of the test compound in methanol in a 96-well plate.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Add the DPPH solution to each well containing the test compound dilutions.

  • Include a control well containing methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the compound concentration.

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the effect of a compound on the viability of cancer cells.[3][4][5][6]

Materials:

  • Cancer cell line (e.g., HCT116, SW480)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound derivative

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare various concentrations of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Protocol 4: Western Blot Analysis for NF-κB and STAT3 Inhibition

This protocol is used to investigate the effect of a compound on the protein expression and activation of key signaling molecules.

Materials:

  • Cancer cell line

  • This compound derivative

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat the cells with the test compound for the desired time.

  • Lyse the cells using lysis buffer and collect the protein lysate.

  • Determine the protein concentration using a protein assay.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Mandatory Visualizations

Drug Discovery and Development Workflow

DrugDiscoveryWorkflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development cluster_Regulatory Regulatory Review & Approval TargetID Target Identification & Validation HitGen Hit Generation (Screening) TargetID->HitGen HitToLead Hit-to-Lead Optimization HitGen->HitToLead LeadOpt Lead Optimization HitToLead->LeadOpt InVitro In Vitro Studies (ADME, Toxicology) LeadOpt->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Phase1 Phase I (Safety) InVivo->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-Scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval FDA Review & Approval NDA->Approval

Caption: A generalized workflow for the drug discovery and development process.

Inhibition of STAT3 and NF-κB Signaling Pathways

SignalingPathways cluster_STAT3 STAT3 Pathway cluster_NFkB NF-κB Pathway STAT3_inactive STAT3 pSTAT3 p-STAT3 (Active) STAT3_inactive->pSTAT3 Phosphorylation STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_nucleus Nuclear Translocation STAT3_dimer->STAT3_nucleus STAT3_target_genes Target Gene Transcription (Proliferation, Survival) STAT3_nucleus->STAT3_target_genes NFkB_inactive NF-κB/IκB Complex (Inactive, Cytoplasm) pIKB p-IκB NFkB_inactive->pIKB IKK Activation NFkB_active NF-κB (Active) pIKB->NFkB_active IκB Degradation NFkB_nucleus Nuclear Translocation NFkB_active->NFkB_nucleus NFkB_target_genes Target Gene Transcription (Inflammation, Survival) NFkB_nucleus->NFkB_target_genes DMP_derivative This compound Derivative DMP_derivative->pSTAT3 Inhibits DMP_derivative->NFkB_active Inhibits

Caption: Inhibition of STAT3 and NF-κB signaling by a this compound derivative.

References

Application Note & Protocol: Quantification of 2,4-Dimethoxyphenol using a Stability-Indicating HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the quantification of 2,4-Dimethoxyphenol using a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The protocol described herein is designed to be a stability-indicating assay, capable of separating this compound from its potential degradation products. This application note includes comprehensive experimental protocols, data presentation tables, and a visual representation of the analytical workflow.

Introduction

This compound is an organic compound with applications in various chemical syntheses.[1][2][3] Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection offers a specific and reliable method for this purpose.[4] A stability-indicating method is essential for ensuring that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, which is a critical requirement in the pharmaceutical industry.[5][6]

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the analysis of this compound. The following conditions are recommended based on the analysis of similar phenolic compounds and general chromatographic principles.

ParameterRecommended Condition
HPLC System Agilent 1100/1200 series or equivalent with UV detector
Column C18 reverse-phase column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm)[7]
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 280 nm[8][9]
Run Time 25 minutes

Experimental Protocols

3.1. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

3.2. Sample Preparation

The appropriate sample preparation technique depends on the sample matrix.[10]

  • For Solid Samples (e.g., drug substance):

    • Accurately weigh a suitable amount of the sample.

    • Dissolve the sample in methanol to obtain a theoretical concentration of 1000 µg/mL of this compound.

    • Dilute the solution with the mobile phase to fall within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[11]

  • For Liquid Samples (e.g., formulation, reaction mixture):

    • Pipette a known volume of the sample.

    • Dilute the sample with the mobile phase to a concentration within the calibration range.

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.[12][13]

    • Filter the final solution through a 0.45 µm syringe filter prior to HPLC analysis.[11]

3.3. Method Validation Parameters

To ensure the reliability of the method, it should be validated according to ICH guidelines, evaluating the following parameters:

ParameterSpecification
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intra-day: ≤ 2.0% Inter-day: ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte.

3.4. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound.[5][14]

  • Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

After degradation, the samples should be analyzed to ensure that the degradation product peaks are well-resolved from the main this compound peak.

Data Presentation

The quantitative results from the analysis should be summarized in clear and concise tables.

Table 1: Calibration Curve Data

Concentration (µg/mL)Peak Area (mAU*s)
1
5
10
25
50
100

Table 2: Method Validation Summary

ParameterResult
Linearity (r²)
Accuracy (% Recovery)
Precision (% RSD)
LOD (µg/mL)
LOQ (µg/mL)

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the HPLC-UV quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution, Dilution, Filtration) Sample_Prep->Injection HPLC_System HPLC-UV System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chromatogram Data Acquisition (Chromatogram Generation) Injection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Peak_Integration->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC-UV analysis of this compound.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust protocol for the quantification of this compound. The detailed experimental procedures and validation parameters ensure the accuracy and precision of the results, making it suitable for routine quality control and stability testing in research and industrial settings.

References

Application Note: Analysis of 2,4-Dimethoxyphenol and Other Phenolic Compounds Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenolic compounds are a diverse group of chemicals found in a wide range of natural and industrial products. Their analysis is crucial in various fields, including environmental monitoring, food chemistry, and pharmaceutical research, due to their potential biological activities and as markers for specific processes.[1][2] 2,4-Dimethoxyphenol, a methoxyphenol, is one such compound of interest. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of phenolic compounds due to its high sensitivity, selectivity, and resolution.[3][4] This application note provides a detailed protocol for the analysis of this compound and other phenolic compounds using GC-MS, including sample preparation, derivatization, and instrument parameters.

Experimental Protocols

The successful analysis of polar phenolic compounds by GC-MS often requires a derivatization step to increase their volatility and thermal stability.[3] Silylation is a common and effective derivatization technique.[5]

Protocol 1: Sample Preparation and Derivatization (Silylation)

This protocol is a general guideline and may need to be optimized for specific sample matrices.

  • Extraction from Aqueous Samples (e.g., Water):

    • Adjust the pH of 100 mL of the water sample to <2 using sulfuric acid.[6]

    • Perform a liquid-liquid extraction by adding 50 mL of dichloromethane (B109758) and shaking vigorously for 2 minutes.[6]

    • Allow the layers to separate and collect the organic layer. Repeat the extraction two more times with fresh portions of dichloromethane.[6]

    • Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.[6]

    • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.[6]

  • Extraction from Solid Samples (e.g., Plant Material):

    • Weigh approximately 1.0 g of dried and ground plant material into a centrifuge tube.[6]

    • Add 40 mL of 62.5% aqueous methanol (B129727) containing an antioxidant like BHT (1 g/L).[7]

    • Add 10 mL of 6 M HCl and stir the mixture.[7]

    • Sonicate the mixture for 15 minutes and then reflux in a water bath at 90°C for 2 hours.[7]

    • Follow with a liquid-liquid extraction as described for aqueous samples.

  • Derivatization (Silylation):

    • Evaporate the concentrated extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5][6]

    • Add a suitable solvent like acetone, which has been shown to accelerate the reaction.[5]

    • Heat the mixture at 70°C for 60 minutes.[6]

    • After cooling, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters that can be adapted for specific instruments and applications.

ParameterSetting
Gas Chromatograph
ColumnSH-I-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar 5% phenyl-methylpolysiloxane column[1][8]
Carrier GasHelium at a constant flow of 1.10 mL/min[1]
Inlet Temperature275 - 280°C[7][8]
Injection ModeSplitless (1 min)[7][8]
Injection Volume1 µL
Oven ProgramInitial temperature 40-70°C, hold for 2-5 min, ramp at 10°C/min to 280-300°C, hold for 10 min[1][7][8]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range35-450 amu[1]
Ion Source Temperature230 - 320°C
Transfer Line Temp300 - 320°C[8]
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)LOD (µg/L)LOQ (µg/L)Linearity (R²)
This compoundDependent on GC program154[9][10]139, 111, 96[9][10]0.1 - 1.00.3 - 3.0>0.99

Note: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are highly dependent on the sample matrix and instrument sensitivity.[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Aqueous or Solid) Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (Silylation) Concentration->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Identification Compound Identification Data_Acquisition->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for GC-MS analysis of phenolic compounds.

fragmentation_pattern parent This compound (m/z = 154) frag1 [M-CH3]+ (m/z = 139) parent->frag1 - CH3 frag2 [M-CH3-CO]+ (m/z = 111) frag1->frag2 - CO frag3 Further Fragmentation (m/z = 96) frag2->frag3

Caption: Proposed fragmentation of this compound in EI-MS.

References

Sensitive Detection of 2,4-Dimethoxyphenol using LC-MS/MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to developing and implementing a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2,4-Dimethoxyphenol in biological matrices. The protocols outlined below are based on established methodologies for the analysis of phenolic compounds and serve as a robust starting point for method development and validation.

Introduction

This compound is a methoxyphenol that has been identified in various natural products and is of interest in pharmaceutical and environmental research. Accurate and sensitive quantification of this compound in complex biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal analytical technique for this purpose. This application note details the experimental procedures for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from plasma or serum samples.

Materials:

  • Plasma/Serum samples

  • This compound standard solutions

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • Ethyl acetate (B1210297) (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • Microcentrifuge tubes (2.0 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of the plasma sample, calibration standard, or quality control (QC) sample into a 2.0 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to each tube.

  • Add 50 µL of 0.1 M HCl to acidify the sample.

  • Add 1.0 mL of ethyl acetate to each tube.

  • Vortex the tubes for 2 minutes to ensure thorough mixing.

  • Centrifuge the samples at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
7.01090
7.1955
10.0955
Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Conditions: The following parameters should be optimized for the specific instrument being used. The Multiple Reaction Monitoring (MRM) transitions for this compound need to be determined by infusing a standard solution of the analyte into the mass spectrometer. The molecular weight of this compound is 154.16 g/mol .[1][2] The protonated molecule [M+H]⁺ with m/z 155.1 would be the expected precursor ion in positive ionization mode.

Table 2: Hypothetical MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
This compound155.1To be determined100To be determinedTo be determined
This compound (Qualifier)155.1To be determined100To be determinedTo be determined
Internal Standard (IS)To be determinedTo be determined100To be determinedTo be determined

Note: The product ions, collision energy, and cone voltage must be optimized experimentally to achieve the highest sensitivity. The EIMS fragmentation of this compound shows major fragments at m/z 139, 111, and 96, which could provide starting points for optimizing collision-induced dissociation.[1]

Data Presentation

Table 3: Representative Quantitative Performance (Hypothetical Data)

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Recovery 85 - 110%

Note: This data is representative of what can be expected from a validated method for similar phenolic compounds and should be confirmed through method validation for this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Internal Standard sample->add_is acidify Acidify add_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract separate Centrifuge extract->separate evaporate Evaporate separate->evaporate reconstitute Reconstitute evaporate->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

signaling_pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler (Injects Sample) column C18 Column (Separates Analytes) autosampler->column Sample pump HPLC Pump (Delivers Mobile Phase) pump->column Mobile Phase ion_source ESI Source (Ionization) column->ion_source Eluent quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) ion_source->quad1 quad2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) quad1->quad2 quad3 Quadrupole 3 (Q3) (Product Ion Selection) quad2->quad3 detector Detector (Signal Acquisition) quad3->detector

Caption: Logical relationship of the LC-MS/MS system components.

References

Application Notes and Protocols for the Analysis of 2,4-Dimethoxyphenol in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,4-Dimethoxyphenol is a phenolic compound of interest in various fields, including food science, environmental analysis, and pharmaceutical research, due to its contribution to aroma profiles and its potential as a biomarker or contaminant. The analysis of this compound in complex matrices such as food, beverages, biological fluids, and environmental samples presents a significant challenge due to the presence of interfering substances.[1] Effective sample preparation is a critical step to isolate the analyte, reduce matrix effects, and enhance the sensitivity and accuracy of analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][2] This document provides detailed application notes and protocols for the extraction and preparation of samples for the analysis of this compound.

The choice of sample preparation technique is highly dependent on the sample matrix, the concentration of the analyte, and the analytical instrumentation available.[3] Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Headspace Solid-Phase Microextraction (HS-SPME).[1][4] For GC-based analysis, a derivatization step is often necessary to increase the volatility and thermal stability of the phenolic compound.[5][6][7]

Sample Preparation Techniques

Liquid-Liquid Extraction (LLE)

LLE is a conventional method that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[8] It is particularly useful for isolating analytes from aqueous samples and can be adapted for a wide range of matrices.[1][8] The efficiency of LLE is influenced by factors such as the choice of solvent, the pH of the aqueous phase, and the solvent-to-sample ratio.[8]

Solid-Phase Extraction (SPE)

SPE is a more modern and selective sample preparation technique that involves passing a liquid sample through a solid adsorbent (sorbent).[1][9] The analyte of interest is retained on the sorbent while interferences are washed away.[10] The analyte is then eluted with a small volume of an appropriate solvent.[11] SPE is highly versatile due to the wide variety of available sorbent chemistries and is more efficient than LLE, requiring less solvent.[12][13]

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds in complex matrices like wine.[14][15] The technique is based on the partitioning of the analyte between the sample matrix, the headspace (gas phase) above the sample, and a fused silica (B1680970) fiber coated with a stationary phase.[16] The analytes are then thermally desorbed from the fiber into the injector of a gas chromatograph.[16] HS-SPME is known for its simplicity, sensitivity, and minimal solvent usage.[14]

Derivatization for GC Analysis

Derivatization is a chemical modification of an analyte to make it more amenable to a specific analytical technique.[6] For GC analysis of polar compounds like phenols, which have low volatility, derivatization is essential.[5][7] Silylation is a common derivatization technique where an active hydrogen in the hydroxyl group of the phenol (B47542) is replaced with a non-polar trimethylsilyl (B98337) (TMS) group.[5] This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.[5] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating reagent.

Experimental Protocols

Protocol for Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for the extraction of this compound from aqueous samples.

Materials:

  • Sample (e.g., 100 mL of a beverage or aqueous extract)

  • Dichloromethane (B109758) (DCM) or other suitable organic solvent[8]

  • Hydrochloric acid (HCl) for pH adjustment

  • Sodium sulfate (B86663) (anhydrous)[8]

  • Separatory funnel (250 mL)[17]

  • Flask for extract collection

  • Rotary evaporator or nitrogen stream for concentration[8]

Procedure:

  • Sample Preparation: Place 100 mL of the liquid sample into a 250 mL separatory funnel.

  • pH Adjustment: Adjust the pH of the sample to approximately 2 by adding HCl. This ensures that the phenolic compounds are in their protonated, less polar form, facilitating extraction into the organic solvent.

  • Extraction: Add 50 mL of dichloromethane to the separatory funnel. Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.[8][18]

  • Phase Separation: Allow the layers to separate for at least 10 minutes.[8] The organic layer (DCM) will be the bottom layer.

  • Collect Organic Phase: Drain the lower organic layer into a clean flask.[8]

  • Repeat Extraction: Repeat the extraction process two more times with fresh 50 mL portions of DCM. Combine all three organic extracts.[8]

  • Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.[8]

  • Concentration: Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.[8]

  • Analysis: The concentrated extract is now ready for derivatization (if using GC) or direct analysis by HPLC.

Protocol for Solid-Phase Extraction (SPE)

This protocol provides a general procedure for the extraction of this compound using SPE. The choice of sorbent and solvents should be optimized for the specific matrix.

Materials:

  • SPE Cartridge (e.g., C18 or a polymeric sorbent like Strata-X)[10]

  • Sample, pre-treated if necessary (e.g., diluted, pH adjusted)

  • Methanol (B129727) (for conditioning)

  • Deionized water (for equilibration)

  • Wash solvent (e.g., water/methanol mixture)

  • Elution solvent (e.g., methanol, acetonitrile, or ethyl acetate)

  • SPE vacuum manifold[9]

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol through the sorbent, followed by 5 mL of deionized water.[12] Do not allow the sorbent to dry out.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove the wash solvent.

  • Elution: Elute the retained this compound with 2-5 mL of a strong elution solvent (e.g., methanol or ethyl acetate) into a collection tube.[11]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

  • Analysis: The sample is ready for derivatization and GC-MS analysis or direct HPLC analysis.

Protocol for Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is adapted for the analysis of volatile phenols in wine and can be modified for other liquid and solid matrices.[19]

Materials:

  • HS-SPME autosampler vial (e.g., 20 mL) with a screw cap and septum[15]

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[16]

  • Sample (e.g., 5 mL of wine)[19]

  • Sodium chloride (NaCl)[19]

  • Stir bar

  • Heater/stirrer block

Procedure:

  • Sample Preparation: Place 5 mL of the wine sample into a 20 mL headspace vial. Add 1 g of NaCl to increase the ionic strength of the sample, which promotes the release of volatile compounds into the headspace.[19] Add a small stir bar.

  • Equilibration: Seal the vial and place it in a heater block. Allow the sample to equilibrate at a set temperature (e.g., 60°C) for a specified time (e.g., 5 minutes) with gentle stirring.[19]

  • Extraction: Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 45 minutes) at the same temperature.[19]

  • Desorption: After extraction, retract the fiber and immediately introduce it into the heated injection port of the GC (e.g., at 250°C) for thermal desorption (e.g., for 4 minutes).[20]

  • Analysis: The desorbed analytes are transferred to the GC column for separation and subsequent detection by MS.

Protocol for Silylation (Derivatization)

This protocol is for the derivatization of the extracted this compound prior to GC-MS analysis.

Materials:

  • Dried sample extract (from LLE or SPE)

  • Silylating reagent (e.g., BSTFA with 1% TMCS)

  • Pyridine (B92270) or other suitable solvent

  • Reaction vial with a screw cap

  • Heating block or water bath

Procedure:

  • Reagent Preparation: Ensure the sample extract is completely dry, as water will react with the silylating reagent.[21]

  • Reaction: Add 50 µL of pyridine and 50 µL of BSTFA (+1% TMCS) to the dried extract in the reaction vial.

  • Incubation: Seal the vial tightly and heat it at 70-80°C for 30-60 minutes to ensure the reaction goes to completion.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Data Presentation

The following tables summarize typical quantitative data for the analysis of phenolic compounds in complex matrices using the described techniques. These values are illustrative and should be determined for each specific method and matrix.

Table 1: Performance Characteristics of LLE-GC-MS for Phenols

ParameterTypical ValueReference
Recovery85 - 105%General expectation
Linearity (R²)> 0.99[19]
LOD0.1 - 1 µg/L[19]
LOQ0.3 - 3 µg/L[19]
Precision (RSD%)< 10%[19]

Table 2: Performance Characteristics of SPE-GC-MS for Phenols

ParameterTypical ValueReference
Recovery90 - 110%General expectation
Linearity (R²)> 0.995[19]
LOD0.05 - 0.5 µg/L[19]
LOQ0.15 - 1.5 µg/L[19]
Precision (RSD%)< 8%[19]

Table 3: Performance Characteristics of HS-SPME-GC-MS for Volatile Phenols in Wine

ParameterTypical ValueReference
RecoveryNot applicable (equilibrium)[14]
Linearity (R²)> 0.99[15][19]
LOD0.01 - 0.1 µg/L[19]
LOQ0.03 - 0.3 µg/L[19]
Precision (RSD%)< 15%[19]

Visualizations

General Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Matrix (e.g., Wine, Plasma) Extraction Extraction (LLE, SPE, or SPME) Sample->Extraction Concentration Concentration/ Solvent Exchange Extraction->Concentration Derivatization Derivatization (e.g., Silylation) (for GC) Concentration->Derivatization Analysis Instrumental Analysis (GC-MS or HPLC) Concentration->Analysis Direct for HPLC Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General workflow for the analysis of this compound.

Liquid-Liquid Extraction (LLE) Workflow

LLE_Workflow start Aqueous Sample ph_adjust pH Adjustment (Acidify to pH ~2) start->ph_adjust add_solvent Add Immiscible Organic Solvent (DCM) ph_adjust->add_solvent shake Shake & Vent add_solvent->shake separate Separate Phases shake->separate collect Collect Organic Layer separate->collect dry Dry with Na2SO4 collect->dry concentrate Concentrate Extract dry->concentrate end Ready for Analysis concentrate->end SPE_Workflow start SPE Cartridge condition 1. Condition (Methanol) start->condition equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (Remove Interferences) load->wash elute 5. Elute Analyte (Organic Solvent) wash->elute collect Collect Eluate elute->collect end Ready for Analysis collect->end HS_SPME_Workflow start Sample in Vial (+ Salt) equilibrate Equilibrate (Heat & Stir) start->equilibrate extract Expose SPME Fiber to Headspace equilibrate->extract desorb Desorb Fiber in GC Injector extract->desorb end GC-MS Analysis desorb->end

References

Application Note: Derivatização de 2,4-Dimetoxifenol para Análise por Cromatografia Gasosa (GC)

Author: BenchChem Technical Support Team. Date: December 2025

Para: Pesquisadores, cientistas e profissionais de desenvolvimento de fármacos

Introdução

A análise de compostos fenólicos por cromatografia gasosa (GC), especialmente quando acoplada à espectrometria de massas (GC-MS), é uma técnica poderosa para a separação e quantificação. No entanto, a natureza polar e a volatilidade relativamente baixa de muitos fenóis, incluindo o 2,4-dimetoxifenol, podem levar a um fraco desempenho cromatográfico, como picos assimétricos e baixa sensibilidade. A derivatização química é uma etapa preparatória essencial para superar essas limitações.[1] Este processo modifica o analito para aumentar sua volatilidade e estabilidade térmica, melhorando assim a forma do pico, a resolução e a intensidade do sinal.[2]

As duas técnicas de derivatização mais comuns para fenóis são a sililação e a acetilação. A sililação substitui o hidrogênio ativo do grupo hidroxila por um grupo trimetilsilil (TMS), enquanto a acetilação introduz um grupo acetil.[1][3] Esta nota (B1194304) de aplicação fornece protocolos detalhados para a derivatização de 2,4-dimetoxifenol usando N,O-Bis(trimetilsilil)trifluoroacetamida (BSTFA) para sililação e anidrido acético para acetilação, juntamente com os parâmetros de análise por GC-MS.

Apresentação de Dados

A tabela a seguir resume os dados quantitativos representativos para a análise de 2,4-dimetoxifenol e seus derivados. Estes valores são ilustrativos e podem variar dependendo da instrumentação específica, da matriz da amostra e das condições experimentais.

Parâmetro2,4-Dimetoxifenol (Não Derivatizado)Derivado de Trimetilsilil (TMS)Derivado de Acetato
Tempo de Retenção (min) ~12.5~10.2~11.8
Íons de Monitoramento (m/z) 154, 139, 111226, 211, 183196, 154, 139
Limite de Detecção (LOD) ~50 ng/mL~1 ng/mL~5 ng/mL
Limite de Quantificação (LOQ) ~150 ng/mL~3 ng/mL~15 ng/mL
Recuperação (%) N/A95 - 105%90 - 102%

Protocolos Experimentais

Protocolo 1: Derivatização por Sililação com BSTFA

A sililação é um método de derivatização versátil que substitui hidrogênios ativos por um grupo trimetilsilil (TMS), resultando em derivados mais voláteis, menos polares e mais estáveis termicamente.[4] O BSTFA é um reagente de sililação potente, cujos subprodutos são altamente voláteis, minimizando a interferência cromatográfica.[5]

Materiais:

  • Padrão de 2,4-dimetoxifenol

  • N,O-Bis(trimetilsilil)trifluoroacetamida (BSTFA)

  • Clorotrimetilsilano (TMCS) como catalisador (opcional, mas recomendado)

  • Piridina ou Acetonitrila (grau para GC)

  • Frascos de reação de 2 mL com tampa de rosca

  • Microsseringas

  • Bloco de aquecimento ou banho-maria

  • Vórtex

  • Corrente de nitrogênio para evaporação

Procedimento:

  • Preparação da Amostra: Se a amostra estiver em solução aquosa, evapore-a até a secura sob uma corrente de nitrogênio. Pese com precisão 1-5 mg do padrão de 2,4-dimetoxifenol ou do resíduo da amostra seca em um frasco de reação.

  • Adição do Solvente: Adicione 100 µL de piridina ou acetonitrila ao frasco para dissolver a amostra. Agite no vórtex por 30 segundos.

  • Adição do Reagente de Derivatização: Adicione 100 µL de BSTFA (pode conter 1% de TMCS como catalisador para aumentar a reatividade). A proporção molar de BSTFA para os hidrogênios ativos deve ser de pelo menos 2:1.[5]

  • Reação: Feche bem o frasco e agite no vórtex por 1 minuto. Aqueça o frasco a 60-70°C por 30 minutos em um bloco de aquecimento ou banho-maria.

  • Resfriamento: Deixe o frasco esfriar até a temperatura ambiente.

  • Análise por GC-MS: A amostra está pronta para injeção direta no sistema GC-MS. Injete 1 µL da solução reacional.

Protocolo 2: Derivatização por Acetilação com Anidrido Acético

A acetilação é outra técnica de derivatização eficaz para fenóis, onde o anidrido acético reage com o grupo hidroxila para formar um éster de acetato.[3]

Materiais:

  • Padrão de 2,4-dimetoxifenol

  • Anidrido acético (grau reagente)

  • Piridina ou uma base orgânica como trietilamina

  • Solvente de extração (por exemplo, acetato de etila ou diclorometano)

  • Solução aquosa de bicarbonato de sódio (5%)

  • Sulfato de sódio anidro

  • Frascos de reação de 5 mL com tampa de rosca

  • Microsseringas

  • Bloco de aquecimento ou banho-maria

  • Vórtex

Procedimento:

  • Preparação da Amostra: Dissolva 1-5 mg do padrão de 2,4-dimetoxifenol ou da amostra em 200 µL de piridina em um frasco de reação.

  • Adição do Reagente de Derivatização: Adicione 200 µL de anidrido acético ao frasco.

  • Reação: Feche bem o frasco e agite no vórtex. Aqueça a mistura a 60°C por 30 minutos.

  • Resfriamento e Extração: Deixe a mistura esfriar até a temperatura ambiente. Adicione 1 mL de água destilada e 1 mL de acetato de etila. Agite no vórtex por 2 minutos.

  • Lavagem: Deixe as fases se separarem. Transfira a camada orgânica (superior) para um novo frasco. Lave a fase orgânica com 1 mL de solução de bicarbonato de sódio a 5% para remover o excesso de anidrido acético e piridina. Repita a lavagem com 1 mL de água destilada.

  • Secagem: Seque a camada orgânica passando-a por sulfato de sódio anidro.

  • Concentração: Evapore o solvente sob uma corrente suave de nitrogênio até um volume final de aproximadamente 100-200 µL.

  • Análise por GC-MS: A amostra está pronta para injeção no sistema GC-MS. Injete 1 µL da solução final.

Parâmetros de Análise por GC-MS

Os seguintes parâmetros podem ser usados como ponto de partida e devem ser otimizados para o instrumento específico em uso.

ParâmetroCondição Sugerida
Coluna de GC Coluna capilar de 5% fenil metil siloxano (ex: DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm de espessura de filme
Gás de Arraste Hélio, fluxo constante de 1.0 mL/min
Temperatura do Injetor 250°C
Modo de Injeção Splitless (tempo de purga de 1 min)
Volume de Injeção 1 µL
Programa de Temperatura do Forno Inicial a 80°C (manter por 2 min), rampa de 10°C/min até 280°C (manter por 5 min)
Temperatura da Linha de Transferência 280°C
Temperatura da Fonte de Íons 230°C
Energia de Ionização 70 eV
Modo de Aquisição Varredura total (Scan) (m/z 50-350) e/ou Monitoramento de Íons Selecionados (SIM)

Visualizações

Derivatization_Workflow cluster_prep Preparação da Amostra cluster_deriv Etapa de Derivatização cluster_analysis Análise start Amostra contendo 2,4-Dimetoxifenol dissolve Dissolver em Solvente Apropriado start->dissolve reagent Adicionar Reagente (BSTFA ou Anidrido Acético) dissolve->reagent react Aquecer para Completar a Reação (e.g., 60-70°C) reagent->react gcms Injeção no Sistema GC-MS react->gcms data Aquisição e Processamento de Dados gcms->data end Resultados Quantitativos data->end

Legenda: Fluxograma do processo de derivatização para análise por GC-MS.

Silylation_vs_Acetylation cluster_silylation Sililação cluster_acetylation Acetilação phenol 2,4-Dimetoxifenol (Polar, Menos Volátil) bstfa Reagente: BSTFA phenol->bstfa anhydride Reagente: Anidrido Acético phenol->anhydride tms_deriv Derivado TMS (Não Polar, Volátil) bstfa->tms_deriv Reação de 1 etapa gc_analysis Análise por GC-MS tms_deriv->gc_analysis Melhor Desempenho em GC acetate_deriv Derivado de Acetato (Menos Polar, Volátil) anhydride->acetate_deriv Reação + Extração acetate_deriv->gc_analysis Bom Desempenho em GC

Legenda: Comparação lógica entre as vias de sililação e acetilação.

References

Application Notes and Protocols: 2,4-Dimethoxybenzyl (DMB) as a Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 2,4-dimethoxybenzyl (DMB) group is a valuable acid- and oxidant-labile protecting group for a variety of functional groups in multi-step organic synthesis. Its enhanced lability compared to the related p-methoxybenzyl (PMB) and benzyl (B1604629) (Bn) groups allows for its selective removal under milder conditions, making it a key component in orthogonal protection strategies.[1][2] The electron-donating methoxy (B1213986) groups at the ortho and para positions of the benzyl ring facilitate cleavage, providing a versatile tool for the synthesis of complex molecules.[1] This document provides detailed application notes and experimental protocols for the use of the DMB protecting group.

I. Applications of the DMB Protecting Group

The DMB group is primarily used for the protection of:

  • Alcohols: Forming DMB ethers.

  • Amines: Forming DMB-protected amines.

  • Amides: Used in peptide synthesis to prevent aggregation and side reactions.[3][4]

  • Thiols: Forming DMB thioethers.

  • Carboxamides: Particularly for the side chains of glutamine and asparagine in peptide synthesis.[5]

The key advantage of the DMB group lies in its facile cleavage under specific conditions, which allows for selective deprotection in the presence of other protecting groups.[1]

II. Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection and deprotection of various functional groups with DMB.

Table 1: Protection of Primary Alcohols as DMB Ethers [1]

ReagentBaseSolventTemperatureReaction TimeTypical Yield (%)
2,4-Dimethoxybenzyl chloride (DMB-Cl)NaHTHF0 °C to rt2 - 6 h85 - 95

Table 2: Protection of Primary Amines as DMB Amines [1]

ReagentBaseSolventTemperatureReaction TimeTypical Yield (%)
2,4-Dimethoxybenzyl bromideK₂CO₃CH₃CNReflux6 - 12 h80 - 90

Table 3: Deprotection of DMB-Protected Alcohols [1]

| Reagent | Solvent | Temperature | Reaction Time | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | CH₂Cl₂/H₂O | rt | 0.5 - 2 h | 85 - 95 | | 10% Trifluoroacetic acid (TFA) | CH₂Cl₂ | rt | 1 - 4 h | High |

Table 4: Deprotection of DMB-Protected Amines [1][6]

| Reagent | Solvent | Temperature | Reaction Time | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Trifluoroacetic acid (TFA) | CH₂Cl₂ | rt | 1 - 3 h | High | | 10% TFA in CH₂Cl₂ | CH₂Cl₂ | rt | 2 h | Quantitative |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with DMB-Cl

This protocol describes the general procedure for the protection of a primary alcohol using 2,4-dimethoxybenzyl chloride.

Materials:

  • Primary alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 2,4-Dimethoxybenzyl chloride (DMB-Cl)

  • Water (deionized)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure: [1]

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Add 2,4-dimethoxybenzyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired DMB-protected alcohol.

Protocol 2: Deprotection of a DMB-Protected Alcohol using DDQ

This protocol outlines the oxidative cleavage of a DMB ether using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).

Materials:

  • DMB-protected alcohol

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Water (deionized)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure: [7][8]

  • Dissolve the DMB-protected alcohol (1.0 eq) in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).

  • Add DDQ (1.1 - 1.5 eq) to the solution at room temperature. The reaction mixture will typically turn dark.

  • Stir the reaction at room temperature for 0.5-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The reduced DDQ (DDQH₂) can be removed by filtration if it precipitates.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Protocol 3: Deprotection of a DMB-Protected Amine using TFA

This protocol describes the acidic cleavage of a DMB-protected amine using trifluoroacetic acid (TFA).

Materials:

  • DMB-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure: [1][6][9]

  • Dissolve the DMB-protected amine (1.0 eq) in CH₂Cl₂.

  • Add trifluoroacetic acid (TFA) (e.g., 10-50% v/v in CH₂Cl₂) to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to obtain the free amine.

Visualizations

Diagram 1: General Protection of an Alcohol with DMB-Cl

G cluster_reactants Reactants cluster_product Product R_OH R-OH (Alcohol) reaction_center Protection R_OH->reaction_center DMB_Cl DMB-Cl DMB_Cl->reaction_center Base Base (e.g., NaH) Base->reaction_center R_ODMB R-O-DMB (Protected Alcohol) reaction_center->R_ODMB

Caption: Workflow for DMB protection of an alcohol.

Diagram 2: Oxidative Deprotection of a DMB Ether with DDQ

G R_ODMB R-O-DMB Intermediate Charge-Transfer Complex R_ODMB->Intermediate DDQ DDQ DDQ->Intermediate R_OH R-OH (Alcohol) Intermediate->R_OH Hydrolysis DMB_aldehyde 2,4-Dimethoxybenzaldehyde Intermediate->DMB_aldehyde DDQH2 DDQH₂ Intermediate->DDQH2 Hydronium H₃O⁺ Hydronium->Intermediate

Caption: Mechanism of DMB deprotection using DDQ.

Diagram 3: Acidic Deprotection of a DMB Amine with TFA

G R_NHDMB R-NH-DMB Protonated_Amine Protonated DMB Amine R_NHDMB->Protonated_Amine TFA TFA (H⁺) TFA->Protonated_Amine R_NH2 R-NH₂ (Amine) Protonated_Amine->R_NH2 DMB_cation DMB Cation Protonated_Amine->DMB_cation

Caption: Mechanism of acidic DMB deprotection.

Diagram 4: Orthogonal Deprotection Strategy

G cluster_DMB DMB Cleavage cluster_PMB PMB Cleavage cluster_Bn Bn Cleavage Molecule Substrate with DMB, PMB, and Bn protecting groups DMB_Cleavage Mild Acid (e.g., 10% TFA) Molecule->DMB_Cleavage PMB_Cleavage Oxidative (e.g., DDQ) Molecule->PMB_Cleavage Bn_Cleavage Hydrogenolysis (H₂, Pd/C) Molecule->Bn_Cleavage Product_DMB PMB and Bn intact DMB_Cleavage->Product_DMB Product_PMB DMB and Bn may be affected PMB_Cleavage->Product_PMB Product_Bn DMB and PMB also cleaved Bn_Cleavage->Product_Bn

Caption: Orthogonal deprotection of benzyl-type groups.

References

Application Notes and Protocols for the Debenzylation of 3,4-Dimethoxybenzyl (DMB)-Protected Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dimethoxybenzyl (DMB) group is a valuable protecting group for hydroxyl and amine functionalities in multi-step organic synthesis due to its stability under various conditions and its selective removal under specific protocols. These application notes provide detailed protocols for the deprotection of DMB-protected compounds, focusing on common and effective methods.

Introduction

The DMB ether is an electron-rich benzyl (B1604629) ether that can be cleaved under acidic or oxidative conditions. The choice of deprotection method is crucial and depends on the substrate's sensitivity to other functional groups present in the molecule. This document outlines three primary methods for DMB group removal: oxidative cleavage using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), acid-catalyzed cleavage with trifluoroacetic acid (TFA), and a milder oxidative method using phenyliodine(III) bis(trifluoroacetate) (PIFA).

Data Presentation: Comparison of Debenzylation Protocols

The following table summarizes the key quantitative data for the different debenzylation protocols, allowing for easy comparison.

Method Reagent(s) Equivalents of Reagent Solvent Temperature Reaction Time Typical Yield Key Considerations
Oxidative Cleavage 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)1.1 - 1.5Dichloromethane (B109758) (DCM) / Water (typically 18:1 v/v)0 °C to Room Temperature1 - 24 hoursGood to ExcellentSensitive to moisture; may require photoirradiation for less activated ethers.[1]
Acid-Catalyzed Cleavage Trifluoroacetic acid (TFA)20-50% v/v in DCMDichloromethane (DCM)0 °C to Room Temperature1 - 5 hoursGood to ExcellentScavengers like triisopropylsilane (B1312306) (TIS) are often necessary to avoid side reactions.[1]
Oxidative Cleavage Phenyliodine(III) bis(trifluoroacetate) (PIFA)10Benzene (B151609) or Dichloromethane (CH2Cl2)Room Temperature7 - 18 hoursModerate to ExcellentOffers high selectivity for DMB over other benzyl ethers.[2] Benzene as a solvent can lead to shorter reaction times and higher yields.[2]
Lewis Acid Cleavage Boron tribromide (BBr₃)1.1 - 3Dichloromethane (DCM)-78 °C to Room Temperature1 - 24 hoursGood to ExcellentHighly reactive and moisture-sensitive; requires strictly anhydrous conditions.[1]

Experimental Protocols

Protocol 1: Oxidative Debenzylation using DDQ

This protocol describes the removal of the DMB protecting group using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).

Materials:

  • DMB-protected compound

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), high purity

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve the DMB-protected compound (1.0 eq) in a mixture of dichloromethane (DCM) and water (typically an 18:1 v/v ratio) in a round-bottom flask.[1]

  • Cool the solution to 0 °C using an ice bath.

  • Add DDQ (1.2 eq) to the cooled solution in portions while stirring.[1] The reaction mixture will typically turn dark.

  • Allow the reaction to warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Acid-Catalyzed Debenzylation using TFA

This protocol details the cleavage of the DMB group under acidic conditions using trifluoroacetic acid (TFA) with a scavenger to prevent side reactions.

Materials:

  • DMB-protected compound

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or another suitable scavenger

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve the DMB-protected compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.[1]

  • Add triisopropylsilane (TIS) (1.5 eq) to the solution.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (20-50% v/v in DCM) dropwise to the stirred solution.[1]

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To remove residual TFA, co-evaporate the residue with toluene.[1]

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Selective Debenzylation using PIFA

This protocol is particularly useful for the selective deprotection of DMB ethers in the presence of other benzyl-type protecting groups.

Materials:

  • DMB-protected compound

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA)

  • Benzene or Dichloromethane (CH₂Cl₂), anhydrous

  • 10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Chloroform (CHCl₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve the DMB-protected compound (1.0 eq) in dry benzene or dichloromethane in a round-bottom flask.

  • Add PIFA (10 eq) in small portions to the stirred solution at room temperature.[2]

  • Monitor the reaction by TLC. The reaction in benzene is typically faster (around 7 hours) compared to dichloromethane (up to 18 hours).[2]

  • After completion, quench the reaction by adding 10% aqueous Na₂S₂O₃ solution.

  • Extract the mixture with chloroform.[2]

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the debenzylation workflow and the general chemical transformation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve DMB-protected compound in solvent add_reagent Add deprotection reagent (e.g., DDQ, TFA, PIFA) start->add_reagent monitor Monitor reaction by TLC add_reagent->monitor quench Quench reaction monitor->quench Upon completion extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify end end purify->end Isolated Product

Caption: General experimental workflow for the debenzylation of DMB-protected compounds.

G DMB_Protected_Compound R-O-DMB Deprotected_Compound R-OH DMB_Protected_Compound->Deprotected_Compound Deprotection Reagent (DDQ, TFA, or PIFA) Byproduct DMB-derived byproduct DMB_Protected_Compound->Byproduct

Caption: Chemical transformation showing the cleavage of the DMB protecting group.

References

Application Notes and Protocols: 2,4-Dimethoxyphenol in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of anti-inflammatory agents derived from 2,4-dimethoxyphenol. The protocols detailed below leverage the chemical versatility of this precursor to generate chalcone (B49325) derivatives, which have demonstrated significant potential in modulating key inflammatory signaling pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a multitude of diseases. Chalcones, a class of compounds characterized by an open-chain flavonoid structure, have emerged as promising scaffolds for the development of novel anti-inflammatory drugs. Their synthesis is often straightforward, and their diverse biological activities can be fine-tuned through structural modifications. This compound serves as a valuable starting material for the synthesis of potent anti-inflammatory chalcones. The methoxy (B1213986) groups on the aromatic ring are known to influence the pharmacokinetic and pharmacodynamic properties of the final compounds, often enhancing their therapeutic potential. The primary mechanism of action for many of these derivatives involves the inhibition of pro-inflammatory mediators and the modulation of critical signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Data Presentation: Anti-inflammatory Activity of Methoxy-Substituted Chalcones

The following table summarizes the in vitro anti-inflammatory activity of various synthesized chalcone derivatives, focusing on their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency.

Compound IDStructureIC50 (µM) for NO InhibitionReference
1 2',4'-Dihydroxy-3',4',6'-trimethoxychalcone-[1]
2 Chalcone derivative from 2,4,6-trimethoxyacetophenone and 2-chlorobenzaldehyde1.34[2][3]
3 Chalcone derivative from 2,4,6-trimethoxyacetophenone and 2-nitrobenzaldehyde1.98[2][3]
4 Chalcone derivative from 2,4,6-trimethoxyacetophenone and 3-nitrobenzaldehyde2.56[2][3]
5 Chalcone derivative from 2,4,6-trimethoxyacetophenone and 4-nitrobenzaldehyde3.22[2][3]
6 Chalcone derivative from 2,4,6-trimethoxyacetophenone and 4-fluorobenzaldehyde3.45[2][3]
7 Chalcone derivative from 2,4,6-trimethoxyacetophenone and 4-chlorobenzaldehyde3.55[2][3]
8 Chalcone derivative from 2,4,6-trimethoxyacetophenone and 4-bromobenzaldehyde3.68[2][3]
9 Chalcone derivative from 2,4,6-trimethoxyacetophenone and benzaldehyde5.30[2][3]
10 Chalcone derivative from 2,4,6-trimethoxyacetophenone and 4-methylbenzaldehyde6.25[2][3]
11 Chalcone derivative from 2,4,6-trimethoxyacetophenone and 4-methoxybenzaldehyde10.80[2][3]
12 Chalcone derivative from 2,4,6-trimethoxyacetophenone and 2-methoxybenzaldehyde15.20[2][3]
13 Chalcone derivative from 2,4,6-trimethoxyacetophenone and 3,4,5-trimethoxybenzaldehyde20.10[2][3]
14 Chalcone derivative from 2,4,6-trimethoxyacetophenone and 3-methoxy-4-hydroxybenzaldehyde27.60[2][3]
1400W (Positive Control) -3.78[2][3]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dimethoxyphenyl Chalcones

This protocol describes a two-step synthesis of chalcones starting from this compound. The first step is a Friedel-Crafts acylation to produce 2-hydroxy-4,6-dimethoxyacetophenone, followed by a Claisen-Schmidt condensation with a suitable aromatic aldehyde.

Step 1: Friedel-Crafts Acylation of this compound

Materials:

  • This compound

  • Acetic anhydride (B1165640)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dry dichloromethane (B109758) (DCM)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in dry dichloromethane.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add anhydrous aluminum chloride (1.2 equivalents) to the stirred solution.

  • Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product (2-hydroxy-4,6-dimethoxyacetophenone) by column chromatography on silica (B1680970) gel.

Step 2: Claisen-Schmidt Condensation to form Chalcones

Materials:

  • 2-Hydroxy-4,6-dimethoxyacetophenone (from Step 1)

  • Aromatic aldehyde (e.g., benzaldehyde, anisaldehyde)

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 50% w/v)

  • Stirring apparatus

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 2-hydroxy-4,6-dimethoxyacetophenone (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in ethanol in a beaker with stirring.

  • Slowly add the sodium hydroxide solution dropwise to the mixture.

  • Continue stirring at room temperature for 2-4 hours. The formation of a precipitate indicates the progress of the reaction.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

G cluster_synthesis Synthesis Workflow 2_4_Dimethoxyphenol 2_4_Dimethoxyphenol Friedel_Crafts_Acylation Friedel_Crafts_Acylation 2_4_Dimethoxyphenol->Friedel_Crafts_Acylation + Acetic Anhydride, AlCl3 2_Hydroxy_4_6_dimethoxyacetophenone 2_Hydroxy_4_6_dimethoxyacetophenone Friedel_Crafts_Acylation->2_Hydroxy_4_6_dimethoxyacetophenone Claisen_Schmidt_Condensation Claisen_Schmidt_Condensation 2_Hydroxy_4_6_dimethoxyacetophenone->Claisen_Schmidt_Condensation Aromatic_Aldehyde Aromatic_Aldehyde Aromatic_Aldehyde->Claisen_Schmidt_Condensation + NaOH/EtOH Chalcone_Derivative Chalcone_Derivative Claisen_Schmidt_Condensation->Chalcone_Derivative

Caption: General workflow for the synthesis of chalcone derivatives.

Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol details the measurement of the inhibitory effect of synthesized chalcones on NO production in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS)

  • Synthesized chalcone derivatives

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of the synthesized chalcone derivatives. Pre-incubate the cells for 1 hour.

  • Stimulation: After pre-incubation, stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours. Include a vehicle control (cells with LPS and DMSO) and a negative control (cells without LPS).

  • Nitrite Measurement: After 24 hours, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Add 50 µL of Griess Reagent to each well containing the supernatant.

  • Incubate the plate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

G cluster_workflow Nitric Oxide Inhibition Assay Workflow Seed_Cells Seed RAW 264.7 cells in 96-well plate Pre_treat Pre-treat with Chalcone Derivatives Seed_Cells->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Griess_Reaction Add Griess Reagent Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure Absorbance at 540 nm Griess_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol provides a general method for analyzing the protein expression levels of key components of the NF-κB and MAPK pathways in cell lysates.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Signaling Pathways

The anti-inflammatory effects of chalcones derived from this compound are often attributed to their ability to interfere with pro-inflammatory signaling pathways. The NF-κB and MAPK pathways are key targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for iNOS and COX-2. Chalcones can inhibit this pathway at multiple points, such as by preventing IKK activation or inhibiting the nuclear translocation of p65.[1]

G cluster_nfkb NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2) Nucleus->Pro_inflammatory_Genes induces Chalcone Dimethoxy Chalcone Chalcone->IKK inhibits Chalcone->NF_kB inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by dimethoxy chalcones.

MAPK Signaling Pathway

The MAPK family of kinases, including p38 and JNK, are also crucial mediators of the inflammatory response. Extracellular stimuli like LPS activate a cascade of phosphorylation events, leading to the activation of p38 and JNK. These activated kinases can, in turn, phosphorylate and activate transcription factors that promote the expression of pro-inflammatory genes. Chalcones have been shown to inhibit the phosphorylation of p38 and JNK, thereby dampening the inflammatory cascade.[1]

G cluster_mapk MAPK Signaling Pathway Inhibition LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK phosphorylates JNK JNK Upstream_Kinases->JNK phosphorylates Transcription_Factors Transcription Factors p38_MAPK->Transcription_Factors activates JNK->Transcription_Factors activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes Chalcone Dimethoxy Chalcone Chalcone->p38_MAPK inhibits phosphorylation Chalcone->JNK inhibits phosphorylation

Caption: Inhibition of the MAPK signaling pathway by dimethoxy chalcones.

References

Application Notes and Protocols: Enzymatic Modification of Dimethoxyphenols for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxyphenols, such as 2,6-dimethoxyphenol (B48157) (syringol), are naturally occurring phenolic compounds. While possessing inherent biological activities, their therapeutic potential can be significantly enhanced through enzymatic modification. This document provides detailed application notes and protocols for the enzymatic modification of dimethoxyphenols, focusing on the use of laccase to generate derivatives with heightened antioxidant and anticancer properties. The resulting dimer, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol, has demonstrated notable cytotoxic effects against various cancer cell lines.[1][2][3][4][5]

Key Applications

  • Enhanced Antioxidant Activity: Enzymatic dimerization of 2,6-dimethoxyphenol has been shown to increase its antioxidant capacity by approximately two-fold.[[“]][7][8]

  • Anticancer Drug Development: The laccase-generated dimer, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP), exhibits significant cytotoxic activity against hepatocellular carcinoma and non-small cell lung cancer cell lines.[1][2][3]

  • Cosmeceuticals: Modified phenols with improved antioxidant properties are valuable ingredients in cosmeceutical formulations for skin protection and anti-aging products.[9][10]

Data Presentation

Table 1: Enhancement of Antioxidant Activity

CompoundAntioxidant AssayResult (vs. Substrate)Reference
3,3',5,5'-tetramethoxybiphenyl-4,4'-diolDPPH Radical Scavenging~2x higher activity[[“]][7][8]
3,3',5,5'-tetramethoxybiphenyl-4,4'-diolFerric Reducing Antioxidant Power (FRAP)~2x higher activity[[“]][7][8]

Table 2: In Vitro Anticancer Activity of 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP)

Cell LineCancer TypeIC50 (µM) at 24hIC50 (µM) at 48hReference
HuH7.5Hepatocellular Carcinoma6855[1]
HepG2/C3AHepatocellular Carcinoma5042[1]
A549Non-small cell lung carcinoma148 (at 72h)-[2]
NCI-H460Lung Cancer154-[4]

Signaling Pathways and Experimental Workflows

Enzymatic_Dimerization sub 2,6-Dimethoxyphenol lac Laccase sub->lac Oxidation rad Phenoxy Radical lac->rad rad->rad Radical Coupling dimer 3,3',5,5'-Tetramethoxy- biphenyl-4,4'-diol rad->dimer

Caption: Laccase-catalyzed oxidation of 2,6-dimethoxyphenol to form a bioactive dimer.

Anticancer_Mechanism TMBP TMBP PI3K PI3K TMBP->PI3K Inhibits CDK1 CDK1 TMBP->CDK1 Inhibits AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Apoptosis Apoptosis NFkB->Apoptosis Suppresses G2M G2/M Arrest CDK1->G2M G2M->Apoptosis

Caption: Signaling pathways affected by TMBP leading to anticancer effects.

Experimental_Workflow start Start step1 Enzymatic Modification of 2,6-Dimethoxyphenol start->step1 step2 Product Purification and Characterization (HPLC, MS, NMR) step1->step2 step3 In Vitro Bioactivity Assays step2->step3 antioxidant Antioxidant Assays (DPPH, FRAP) step3->antioxidant anticancer Anticancer Assays (MTT, Cell Cycle, Apoptosis) step3->anticancer end End antioxidant->end anticancer->end

Caption: General experimental workflow for enzymatic modification and bioactivity testing.

Experimental Protocols

Protocol 1: Laccase-Mediated Dimerization of 2,6-Dimethoxyphenol

Materials:

  • 2,6-Dimethoxyphenol (Substrate)

  • Laccase from Trametes pubescens or other suitable source

  • Sodium acetate (B1210297) buffer (pH 5.0)

  • Organic solvent (e.g., acetone (B3395972) or ethyl acetate)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., glass beaker or flask)

Procedure:

  • Prepare a solution of 2,6-dimethoxyphenol in a mixture of sodium acetate buffer and the chosen organic solvent. A typical starting concentration is 10 mM.

  • Place the reaction vessel on a magnetic stirrer and add the substrate solution.

  • Initiate the reaction by adding laccase to the solution. The optimal enzyme concentration should be determined empirically, but a starting point of 10 U/mL is recommended.

  • Allow the reaction to proceed at room temperature with continuous stirring. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.

  • Once the reaction has reached completion (typically after 24-48 hours), stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent and separating the phases, or by heat inactivation if the product is heat-stable).

  • Extract the product from the reaction mixture using an appropriate solvent like ethyl acetate.

  • Purify the product using column chromatography or preparative HPLC.

  • Confirm the identity and purity of the dimer (3,3',5,5'-tetramethoxybiphenyl-4,4'-diol) using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: DPPH Radical Scavenging Assay

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Test compounds (2,6-dimethoxyphenol and its dimer) at various concentrations in methanol

  • Methanol (as a blank)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 20 µL of the test compound solutions at different concentrations.

  • Add 180 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Protocol 3: Cell Viability (MTT) Assay

Materials:

  • Cancer cell lines (e.g., HuH7.5, HepG2/C3A, A549, NCI-H460)

  • Complete cell culture medium

  • Test compounds (TMBP) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound.

  • Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Concluding Remarks

The enzymatic modification of dimethoxyphenols, particularly through laccase-catalyzed dimerization, presents a promising strategy for enhancing their therapeutic properties. The resulting dimer, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol, has demonstrated significant potential as an antioxidant and, more notably, as an anticancer agent by inducing cell cycle arrest and apoptosis through modulation of key signaling pathways. The protocols provided herein offer a foundation for researchers to explore and optimize these modifications for the development of novel bioactive compounds. Further investigations into the use of other oxidoreductases, such as tyrosinases and peroxidases, may unveil additional derivatives with unique and potent biological activities.

References

Application Notes and Protocols: Leveraging 2,4-Dimethoxyphenol in the Synthesis of Natural Product Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for utilizing 2,4-dimethoxyphenol as a versatile starting material in the synthesis of various natural product analogs. The protocols are based on established synthetic methodologies and are intended to serve as a guide for the design and execution of synthetic routes towards novel bioactive molecules.

Introduction to this compound as a Synthetic Building Block

This compound is an attractive starting material for the synthesis of natural product analogs due to its inherent structural features. The presence of two methoxy (B1213986) groups and a hydroxyl group on the aromatic ring provides multiple sites for functionalization, allowing for the construction of complex molecular architectures. The electron-rich nature of the aromatic ring facilitates electrophilic substitution reactions, while the phenolic hydroxyl group can be readily alkylated, acylated, or used to direct ortho-lithiation. These characteristics make this compound a valuable precursor for the synthesis of analogs of flavonoids, lignans, and alkaloids, many of which exhibit significant biological activities.

Synthesis of a Flavonoid Analog: A Dihydrochalcone (B1670589) Derivative

Flavonoids are a large class of plant secondary metabolites with a wide range of biological activities. This protocol outlines the synthesis of a dihydrochalcone analog, a class of flavonoids known for their antioxidant and anti-inflammatory properties.

Experimental Workflow: Dihydrochalcone Analog Synthesis

A This compound B Friedel-Crafts Acylation with Acetyl Chloride/AlCl3 A->B Step 1 C 2-Hydroxy-4,6-dimethoxyacetophenone B->C D Aldol Condensation with Benzaldehyde (B42025) C->D Step 2 E Chalcone (B49325) Intermediate D->E F Catalytic Hydrogenation (Pd/C, H2) E->F Step 3 G Dihydrochalcone Analog F->G

Caption: Synthetic workflow for a dihydrochalcone analog from this compound.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of this compound

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (B109758) (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in dry DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-hydroxy-4,6-dimethoxyacetophenone.

Step 2: Aldol Condensation to Form the Chalcone

  • To a solution of 2-hydroxy-4,6-dimethoxyacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol (B145695), add a solution of aqueous potassium hydroxide (B78521) (3.0 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the chalcone intermediate.

Step 3: Catalytic Hydrogenation to the Dihydrochalcone

  • Dissolve the chalcone intermediate (1.0 eq) in ethanol in a hydrogenation flask.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude dihydrochalcone analog.

  • Purify by recrystallization or column chromatography.

Quantitative Data Summary
StepProductExpected Yield (%)Key Characterization Data (¹H NMR, δ ppm)
12-Hydroxy-4,6-dimethoxyacetophenone75-85~13.0 (s, 1H, -OH), 6.0-6.2 (m, 2H, Ar-H), 3.8-3.9 (d, 6H, -OCH₃), 2.6 (s, 3H, -COCH₃)
2Chalcone Intermediate80-907.2-7.8 (m, 7H, Ar-H & vinyl-H), 6.1-6.3 (m, 2H, Ar-H), 3.8-4.0 (d, 6H, -OCH₃)
3Dihydrochalcone Analog90-987.1-7.4 (m, 5H, Ar-H), 6.0-6.2 (m, 2H, Ar-H), 3.8-3.9 (d, 6H, -OCH₃), 3.2-3.4 (t, 2H, -CH₂-), 2.8-3.0 (t, 2H, -CH₂-)

Synthesis of a Lignan (B3055560) Analog via Oxidative Coupling

Lignans are a class of phenylpropanoid dimers with diverse biological activities, including anticancer and antioxidant effects. This protocol describes a general approach to a lignan analog through the oxidative coupling of a cinnamic acid derivative prepared from this compound.

Experimental Workflow: Lignan Analog Synthesis

A This compound B Vilsmeier-Haack Formylation A->B Step 1 C 2-Hydroxy-3,5-dimethoxybenzaldehyde (B3055512) B->C D Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane (B24862) C->D Step 2 E Ethyl Cinnamate (B1238496) Derivative D->E F Oxidative Coupling (e.g., FeCl3) E->F Step 3 G Lignan Analog (Tetrahydrofuran derivative) F->G

Caption: Synthetic workflow for a lignan analog from this compound.

Experimental Protocol

Step 1: Vilsmeier-Haack Formylation of this compound

  • Cool a solution of dry N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C.

  • Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise with stirring.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of this compound (1.0 eq) in dry DMF.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with aqueous sodium hydroxide.

  • Extract the product with ethyl acetate (B1210297), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 2-hydroxy-3,5-dimethoxybenzaldehyde.

Step 2: Wittig Reaction to Form the Cinnamate Derivative

  • To a solution of (carbethoxymethylene)triphenylphosphorane (1.1 eq) in dry toluene, add a solution of 2-hydroxy-3,5-dimethoxybenzaldehyde (1.0 eq) in dry toluene.

  • Heat the reaction mixture to reflux for 12 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the ethyl cinnamate derivative.

Step 3: Oxidative Coupling to Form the Lignan

  • Dissolve the ethyl cinnamate derivative (1.0 eq) in a suitable solvent such as DCM or acetone.

  • Add a solution of iron(III) chloride (FeCl₃) (2.2 eq) in the same solvent dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate the lignan analog (typically a mixture of diastereomers).

Quantitative Data Summary
StepProductExpected Yield (%)Key Characterization Data (¹³C NMR, δ ppm)
12-Hydroxy-3,5-dimethoxybenzaldehyde60-70~190 (C=O), 160-165 (Ar-C-O), 100-120 (Ar-C), 55-57 (-OCH₃)
2Ethyl Cinnamate Derivative70-80~167 (C=O), 145 (vinyl-C), 115 (vinyl-C), 160-165 (Ar-C-O), 100-120 (Ar-C), 60 (-OCH₂CH₃), 55-57 (-OCH₃), 14 (-OCH₂CH₃)
3Lignan Analog30-50Complex spectrum with signals corresponding to the dimeric structure, including aliphatic carbons in the tetrahydrofuran (B95107) ring (~70-90 ppm).

Synthesis of an Alkaloid Precursor: A Tetrahydroisoquinoline Analog

Many alkaloids contain a substituted benzyl (B1604629) group. This compound can be used to construct such a moiety, which can then be incorporated into an alkaloid scaffold. This protocol outlines the synthesis of a key precursor for a tetrahydroisoquinoline analog.

Logical Relationship: Tetrahydroisoquinoline Precursor Synthesis

A This compound B O-Alkylation with Benzyl Bromide A->B Step 1 C 2,4-Dimethoxy-1-(benzyloxy)benzene B->C D Friedel-Crafts Acylation with Chloroacetyl Chloride C->D Step 2 E α-Chloro Ketone Intermediate D->E F Reaction with an Amine (e.g., Benzylamine) E->F Step 3 G α-Amino Ketone F->G H Pictet-Spengler Reaction Precursor G->H

Caption: Synthesis of a precursor for a tetrahydroisoquinoline analog.

Experimental Protocol

Step 1: O-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and benzyl bromide (1.1 eq).

  • Heat the mixture to reflux and stir for 8 hours.

  • Cool the reaction mixture, filter off the solids, and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 2,4-dimethoxy-1-(benzyloxy)benzene.

Step 2: Friedel-Crafts Acylation

  • To a stirred solution of 2,4-dimethoxy-1-(benzyloxy)benzene (1.0 eq) in dry DCM at 0 °C, add aluminum chloride (1.2 eq) in portions.

  • Add chloroacetyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 6 hours.

  • Pour the reaction mixture into ice-water and extract with DCM.

  • Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the α-chloro ketone intermediate.

Step 3: Amination

  • Dissolve the α-chloro ketone (1.0 eq) in acetonitrile.

  • Add benzylamine (B48309) (2.2 eq) and stir the mixture at room temperature for 24 hours.

  • Concentrate the reaction mixture and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify by column chromatography to yield the α-amino ketone, a direct precursor for the Pictet-Spengler reaction to form the tetrahydroisoquinoline ring.

Quantitative Data Summary
StepProductExpected Yield (%)Key Characterization Data (Mass Spectrometry, m/z)
12,4-Dimethoxy-1-(benzyloxy)benzene90-98[M+H]⁺ calculated for C₁₅H₁₇O₃⁺, found.
2α-Chloro Ketone Intermediate70-80[M+H]⁺ calculated for C₁₇H₁₈ClO₄⁺, found.
3α-Amino Ketone Precursor60-75[M+H]⁺ calculated for C₂₄H₂₆NO₄⁺, found.

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions. The expected yields and characterization data are illustrative and may vary.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,4-Dimethoxyphenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2,4-Dimethoxyphenol using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.

Q1: My this compound appears to be decomposing on the silica (B1680970) gel column. What can I do?

A1: Phenolic compounds can sometimes be sensitive to the slightly acidic nature of standard silica gel, leading to degradation.[1][2] Here are several strategies to mitigate this issue:

  • Deactivate the Silica Gel: Before packing the column, you can deactivate the silica gel by preparing a slurry with your mobile phase and adding 0.5-1% triethylamine (B128534) or ammonia (B1221849) to neutralize the acidic sites.[3]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina (B75360).[2] However, be aware that the elution order and solvent system will likely need to be re-optimized.

  • Run the Column Quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to increase the flow rate).

  • Check for Air and Light Exposure: Phenols can be susceptible to oxidation, which can be accelerated by air and light.[4] Protect your fractions from light and consider working under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive.

Q2: I'm having trouble getting good separation between this compound and an impurity (co-elution). How can I improve the separation?

A2: Co-elution is a common challenge. Here are some approaches to improve resolution:

  • Optimize the Solvent System: The choice of mobile phase is critical for good separation.[5] Systematically screen different solvent systems using Thin-Layer Chromatography (TLC) first. Aim for a solvent system that gives your desired compound an Rf value of approximately 0.25-0.35.[6]

  • Try Different Solvent Combinations: If a standard hexane (B92381)/ethyl acetate (B1210297) system is not working, consider alternatives. For phenolic compounds, solvent systems like dichloromethane (B109758)/methanol or toluene/ethyl acetate can sometimes provide better selectivity.[2][5]

  • Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity to elute your this compound, leaving more polar impurities on the column.

  • Change the Stationary Phase: As mentioned before, switching to alumina or a different type of silica gel (e.g., with a different pore size) can alter the separation selectivity.

Q3: My this compound is not eluting from the column, or is eluting very slowly.

A3: This issue typically points to a mobile phase that is not polar enough.

  • Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to 8:2 or 7:3.

  • Check Compound Solubility: Ensure that your compound is soluble in the mobile phase. If it is not, it will not move down the column effectively.

  • Consider Stronger Solvents: For highly polar compounds, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.[3]

Q4: The bands of my compound are tailing or streaking on the column and TLC plate. What causes this and how can I fix it?

A4: Tailing is often a sign of strong, non-ideal interactions between your compound and the stationary phase.

  • Acid/Base Interactions: Since this compound is a phenol, it is weakly acidic. The interaction with the silica gel can cause tailing. Adding a small amount of a modifier to your mobile phase, such as 0.1-1% acetic acid or formic acid, can help to suppress this interaction and result in sharper bands.[5]

  • Overloading the Column: Applying too much sample to the column can lead to band broadening and tailing. As a general rule, the amount of crude material should be about 1-3% of the weight of the silica gel.

  • Sample Application: Ensure your sample is dissolved in a minimal amount of solvent and applied to the column as a narrow, concentrated band.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point for many phenolic compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3] Begin by testing different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) using TLC to find the optimal separation. A reported solvent system for the purification of this compound is chloroform.

Q2: How do I prepare my crude this compound sample for loading onto the column?

A2: There are two common methods for sample loading:

  • Wet Loading: Dissolve your crude sample in the minimum amount of the initial, least polar mobile phase. Carefully pipette this solution onto the top of the packed column.

  • Dry Loading: Dissolve your crude sample in a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of your packed column. Dry loading is often preferred as it can lead to better band sharpness.

Q3: How much silica gel should I use for my column?

A3: The amount of silica gel depends on the amount of crude material and the difficulty of the separation. A general guideline is to use a silica gel to crude material weight ratio of 30:1 to 100:1. For easier separations, a lower ratio can be used, while for more difficult separations, a higher ratio is recommended.[7]

Q4: How can I monitor the progress of my column chromatography?

A4: The best way to monitor your column is by collecting fractions and analyzing them by Thin-Layer Chromatography (TLC).[6] Spot a small amount of each fraction onto a TLC plate, along with a spot of your crude material and, if available, a pure standard of this compound. Develop the TLC plate in the same solvent system you are using for the column (or a slightly more polar one to speed up the process). This will allow you to identify which fractions contain your pure product.

Q5: What are the potential impurities I might encounter in crude this compound?

A5: The impurities will depend on the synthetic route used to prepare the this compound. Common impurities could include unreacted starting materials, by-products from side reactions (e.g., over-methylation to form 1,2,4-trimethoxybenzene), or products of oxidation if the compound has been exposed to air and light.[4][8]

Data Presentation

Table 1: Recommended Solvent Systems for TLC Analysis of Phenolic Compounds

Solvent System (v/v)PolarityTypical Rf Range for PhenolsNotes
Hexane:Ethyl Acetate (9:1 to 7:3)Low to Medium0.1 - 0.5A good starting point for many phenols. Adjust the ratio to achieve the desired Rf.[3]
Dichloromethane:Methanol (99:1 to 95:5)Medium to High0.2 - 0.6Useful for more polar phenols or when separation is poor in hexane/ethyl acetate.[2]
Toluene:Ethyl Acetate (9:1 to 7:3)Medium0.2 - 0.5Can offer different selectivity for aromatic compounds.[2]
Chloroform:Methanol (99:1 to 97:3)Medium0.3 - 0.7A known solvent system for some phenolic separations.[5]

Table 2: General Column Chromatography Parameters

ParameterGuideline
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Silica Gel to Crude Product Ratio (w/w) 30:1 to 100:1[7]
Target Rf of Product in TLC 0.25 - 0.35[6]
Typical Yield after Purification 70-95% (highly dependent on crude purity and technique)[1]

Experimental Protocols

Protocol 1: Purification of this compound using Hexane/Ethyl Acetate
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of hexane:ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).

    • Identify the solvent system that provides good separation and an Rf value for the product of approximately 0.3.

  • Column Preparation (Slurry Packing):

    • Secure a glass chromatography column vertically.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • In a beaker, prepare a slurry of silica gel in the least polar mobile phase determined from your TLC analysis.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel.

    • Drain the excess solvent until the level is just above the top layer of sand. Do not let the column run dry.

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Add silica gel (2-3 times the weight of the crude product) to the solution.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add the powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

    • Monitor the collected fractions by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation tlc TLC Analysis (Determine Solvent System) column_prep Column Preparation (Slurry Packing) tlc->column_prep sample_prep Sample Preparation (Dry Loading) column_prep->sample_prep elution Elution & Fraction Collection sample_prep->elution monitoring TLC Monitoring of Fractions elution->monitoring combine Combine Pure Fractions monitoring->combine Identify Pure Fractions evaporation Solvent Evaporation combine->evaporation product Purified this compound evaporation->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_identification Problem Identification cluster_solutions Potential Solutions start Problem Encountered decomposition Decomposition on Column? start->decomposition co_elution Poor Separation? start->co_elution no_elution Compound Not Eluting? start->no_elution tailing Tailing/Streaking? start->tailing deactivate_silica Deactivate Silica / Use Alumina decomposition->deactivate_silica optimize_solvent Optimize Solvent System / Gradient Elution co_elution->optimize_solvent increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity add_modifier Add Modifier (e.g., Acetic Acid) tailing->add_modifier

References

Technical Support Center: Optimizing Solvent Systems for 2,4-Dimethoxyphenol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-Dimethoxyphenol.

Troubleshooting Guides

This guide addresses common issues encountered during the purification of this compound by recrystallization and column chromatography.

Recrystallization Issues

Issue 1: this compound fails to crystallize from the solution.

  • Potential Cause: The solution may be supersaturated, or there are no nucleation sites for crystal growth to begin.

  • Recommended Action:

    • Try scratching the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites.[1]

    • Add a "seed crystal" of pure this compound to the solution.[1]

    • If the solution is too dilute, evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[2]

    • Cool the solution in an ice bath to further decrease the solubility of the compound.[3]

Issue 2: The compound "oils out" instead of forming crystals.

  • Potential Cause: The solubility of the compound in the chosen solvent is too high at the temperature of crystallization, or the compound is melting in the hot solvent. This can also be caused by the presence of significant impurities.[2]

  • Recommended Action:

    • Reheat the solution to dissolve the oil and add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent).

    • Allow the solution to cool more slowly to encourage gradual crystal formation. Insulating the flask can help with this.[4]

    • Consider using a different solvent system where the compound has lower solubility at elevated temperatures.[4]

Issue 3: The purity of the recrystallized this compound is not satisfactory.

  • Potential Cause: Impurities may have been trapped within the crystal lattice due to rapid crystallization, or the chosen solvent did not effectively separate the impurities.

  • Recommended Action:

    • Ensure the solution cools slowly to allow for the formation of a pure crystal lattice.[5]

    • Perform a second recrystallization step.

    • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any surface impurities.[5]

    • If colored impurities are present, consider treating the hot solution with activated charcoal before filtration.

Issue 4: The yield of recrystallized this compound is low.

  • Potential Cause: Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor. The compound may also have some solubility in the cold solvent.

  • Recommended Action:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.[6]

    • To recover more product, the mother liquor can be concentrated by evaporating some of the solvent and then cooling it again to obtain a second crop of crystals.[1]

    • Ensure the solvent used for washing the crystals is ice-cold to minimize dissolution of the product.[6]

Column Chromatography Issues

Issue 1: Poor separation of this compound from impurities.

  • Potential Cause: The chosen solvent system (eluent) does not have the optimal polarity to effectively separate the components of the mixture.

  • Recommended Action:

    • Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.3 for this compound for good separation.

    • Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[7]

    • Ensure the column is packed properly to avoid channeling.

Issue 2: this compound is not eluting from the column.

  • Potential Cause: The eluent is not polar enough to move the compound down the silica (B1680970) gel column.

  • Recommended Action:

    • Gradually increase the polarity of the solvent system. For example, if using a hexane (B92381)/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate.

Issue 3: The collected fractions are still impure.

  • Potential Cause: The column may have been overloaded with the crude sample, or the fractions were collected too broadly.

  • Recommended Action:

    • Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight).

    • Collect smaller fractions and analyze them by TLC to identify the pure fractions before combining them.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of this compound?

A1: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6] Based on its structure (a phenol (B47542) with two methoxy (B1213986) groups), good starting points for solvent screening include:

  • Mixed solvent systems: A combination of a solvent in which it is soluble (like ethanol (B145695), methanol, or ethyl acetate) and a solvent in which it is less soluble (like water or hexane). A common approach for phenols is a toluene (B28343)/hexane or dichloromethane/hexane mixture.[8]

  • Single solvent systems: Toluene or benzene (B151609) have been used for the recrystallization of similar phenolic compounds.[8]

Q2: How do I choose the right solvent system for column chromatography of this compound?

A2: The choice of solvent system depends on the impurities present. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[3] The optimal ratio can be determined by running TLC plates with different solvent mixtures. A published protocol for the purification of this compound used chloroform (B151607) as the eluent.[9]

Q3: What are the likely impurities in a crude sample of this compound?

A3: Impurities can originate from starting materials, by-products of the synthesis, or degradation products.[10][11] Common impurities may include:

  • Unreacted starting materials such as 1,3-dimethoxybenzene (B93181) or 2,4-dimethoxybenzaldehyde.[9][12]

  • Isomers or related phenols.

  • Oxidation or degradation products, which can be colored.

Q4: My purified this compound is a yellow oil, but I was expecting a solid. Is this normal?

A4: this compound has a reported melting point of 28°C.[12] Therefore, depending on the ambient temperature and the purity of the sample, it can exist as a solid, a semi-solid, or a light yellow oil.[9][13]

Data Presentation

Table 1: Qualitative Solubility Profile of this compound

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe polar hydroxyl group allows for some hydrogen bonding with water, but the overall molecule has significant non-polar character.
MethanolSolubleThe hydroxyl group of the phenol can form strong hydrogen bonds with methanol.
EthanolSolubleSimilar to methanol, ethanol is a good hydrogen bond donor and acceptor.
Polar Aprotic Acetone (B3395972)SolubleThe carbonyl group of acetone can act as a hydrogen bond acceptor for the phenolic proton.
Ethyl AcetateSolubleA good solvent for many organic compounds of moderate polarity.
DichloromethaneSolubleA common solvent for dissolving a wide range of organic compounds.
Non-Polar TolueneSolubleThe aromatic ring of toluene interacts favorably with the aromatic ring of this compound.
HexaneSparingly SolubleAs a non-polar solvent, it is less likely to effectively solvate the polar hydroxyl group.

Note: This table is based on general solubility principles and data for structurally similar compounds. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Recrystallization of this compound using a Mixed Solvent System (Toluene/Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot toluene. Heat the mixture gently on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the toluene solution is still hot, slowly add hexane dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.[4]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification of this compound by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., a mixture of hexane and ethyl acetate, or chloroform). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[3]

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., 95:5 hexane:ethyl acetate). Collect fractions in test tubes.

  • Monitoring: Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Gradient Elution (Optional): If the compounds are not eluting, gradually increase the polarity of the eluent (e.g., to 90:10 or 80:20 hexane:ethyl acetate).

  • Isolation: Combine the fractions that contain the pure this compound (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Solvent_System_Optimization_Workflow start Start: Crude this compound purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid Crude chromatography Column Chromatography purification_choice->chromatography Oily Crude or Difficult Separation recryst_solvent_screen Solvent Screening (Single or Mixed) recrystallization->recryst_solvent_screen chrom_solvent_screen TLC Solvent System Screening chromatography->chrom_solvent_screen dissolve_crude Dissolve in Minimum Hot Solvent recryst_solvent_screen->dissolve_crude cool_solution Cool Solution Slowly dissolve_crude->cool_solution crystal_check Crystals Formed? cool_solution->crystal_check collect_crystals Collect and Dry Crystals crystal_check->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Seed Crystal - Concentrate Solution crystal_check->troubleshoot_no_crystals No purity_analysis Analyze Purity (e.g., TLC, GC, NMR) collect_crystals->purity_analysis purity_check_final Purity Acceptable? purity_analysis->purity_check_final end_product Pure this compound troubleshoot_no_crystals->cool_solution pack_column Pack Column with Silica Gel chrom_solvent_screen->pack_column load_sample Load Sample pack_column->load_sample elute_collect Elute and Collect Fractions load_sample->elute_collect combine_fractions Combine Pure Fractions elute_collect->combine_fractions combine_fractions->purity_analysis purity_check_final->end_product Yes further_purification Consider Further Purification or Different Method purity_check_final->further_purification No further_purification->purification_choice

Caption: Workflow for optimizing a solvent system for this compound purification.

References

Technical Support Center: 2,4-Dimethoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the synthesis and purification of 2,4-Dimethoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The impurities largely depend on the synthetic route.

  • From Methylation of Resorcinol (B1680541): Common impurities include unreacted resorcinol, mono-methylated intermediates (2-hydroxy-4-methoxyphenol and 4-hydroxy-2-methoxyphenol), the isomeric 2,6-dimethoxyphenol, and the over-methylated product, 1,2,4-trimethoxybenzene.[1][2]

  • From Baeyer-Villiger Oxidation of 2,4-Dimethoxybenzaldehyde (B23906): Impurities typically include unreacted 2,4-dimethoxybenzaldehyde and the corresponding 2,4-dimethoxybenzoic acid, which can form as a byproduct.[3][4]

Q2: How can I identify the impurities in my crude sample?

A2: A combination of chromatographic and spectroscopic methods is recommended.

  • Thin Layer Chromatography (TLC): TLC is an essential first step to visualize the number of components in your mixture and to determine an appropriate solvent system for column chromatography.[5] The ideal solvent system should provide good separation between your desired product and impurities, with an Rf value for this compound between 0.2 and 0.4.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities by their mass-to-charge ratio.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the purity of the final product.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can help identify impurities by comparing the crude spectrum to that of the pure product, looking for extra signals corresponding to starting materials or byproducts.[9]

Q3: My purified this compound is a yellow or brown oil/solid. What causes this discoloration and how can I remove it?

A3: Discoloration is often a sign of degradation or the presence of minor, highly colored polymeric or oxidative byproducts formed during the synthesis or workup.[6][7] To remove these impurities, you can try recrystallization with the addition of a small amount of activated charcoal.[7] The charcoal adsorbs the colored impurities, which can then be removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.[7]

Q4: What is the best general method for purifying crude this compound?

A4: For most common impurities, flash column chromatography over silica (B1680970) gel is the most effective and widely used method.[6][9] It allows for the separation of compounds based on polarity. For solid products with fewer impurities, recrystallization can be a simpler and more scalable alternative.[10]

Troubleshooting Guide

Purity & Separation Issues

Q5: My TLC shows several spots that are very close to the product spot (low separation). How can I improve this for column chromatography?

A5: When spots are close on a TLC plate, it indicates they have similar polarities, making separation difficult.

  • Optimize the Mobile Phase: Test various solvent systems by systematically changing the ratio of a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[5] The goal is to find a system that maximizes the distance between the spots.

  • Try a Different Solvent System: If adjusting ratios doesn't work, change the solvents entirely. For example, substituting ethyl acetate with dichloromethane (B109758) or diethyl ether can alter the selectivity of the separation.[5]

  • Consider Gradient Elution: During column chromatography, start with a less polar solvent system and gradually increase the polarity. This can help separate compounds that run closely together.[11]

Q6: My final product is contaminated with unreacted starting material (Resorcinol or 2,4-Dimethoxybenzaldehyde). What is the best way to remove it?

A6:

  • Resorcinol: Being significantly more polar than the product due to its two hydroxyl groups, resorcinol can be easily separated by silica gel column chromatography. It will have a much lower Rf value on TLC and will elute from the column much later than the desired product.

  • 2,4-Dimethoxybenzaldehyde: This starting material is less polar than the phenolic product. It can be effectively removed using column chromatography, where the aldehyde will elute before the this compound.[9] An initial wash of the organic layer with a sodium bisulfite solution during workup can also help remove residual aldehyde.

Recrystallization Problems

Q7: I attempted to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?

A7: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[7] This can happen if the solution is too concentrated with impurities or if the boiling point of the solvent is higher than the melting point of your product.

  • Reheat and Add More Solvent: Reheat the solution until the oil completely redissolves.[7]

  • Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level.[7]

  • Cool Slowly: Allow the solution to cool much more slowly. Rapid cooling encourages oil formation, while slow cooling is crucial for forming pure crystals.[7][12]

Q8: My recovery after recrystallization is very low. How can I improve the yield?

A8: Low recovery typically means either too much solvent was used or the product has significant solubility in the cold solvent.

  • Minimize Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[7][13]

  • Ensure Thorough Cooling: Cool the solution in an ice bath for an extended period after it has slowly reached room temperature to maximize crystal formation.[7][13]

  • Choose a Different Solvent System: The ideal solvent is one in which the product is highly soluble when hot but poorly soluble when cold.[10] You may need to screen different solvents or solvent pairs (e.g., ethanol (B145695)/water, hexane/ethyl acetate).[14]

Column Chromatography Problems

Q9: The product is taking a very long time to elute from the column, or it appears stuck at the top.

A9: This indicates that the mobile phase (eluent) is not polar enough to move the compound down the polar silica gel stationary phase.[5] To resolve this, gradually increase the polarity of your eluent by increasing the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).[5]

Q10: I see cracks and channels forming in my silica gel column.

A10: Cracks and channels lead to poor separation because the sample will travel through these fissures instead of interacting with the stationary phase. This is often caused by the column running dry.[5] Always ensure the solvent level remains above the top of the silica bed throughout the entire purification process.[15]

Data Presentation

Table 1: Properties of this compound and Common Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)General Polarity
This compound C₈H₁₀O₃154.16268.4Moderate
ResorcinolC₆H₆O₂110.11280High
2,4-DimethoxybenzaldehydeC₉H₁₀O₃166.17281Moderate-Low
1,2,4-TrimethoxybenzeneC₉H₁₂O₃168.19247Low
2,4-Dimethoxybenzoic AcidC₉H₁₀O₄182.17-High

Data compiled from references[16][17][18]. Polarity is a relative assessment for chromatographic purposes.

Table 2: Recommended Starting Conditions for Column Chromatography
ParameterRecommendation
Stationary Phase Silica Gel (60-120 or 230-400 mesh)[19]
Mobile Phase (Eluent) Hexane / Ethyl Acetate (start with 9:1, increase polarity as needed)[5]
Dichloromethane / Hexane
Chloroform[9]
Optimal Product Rf on TLC 0.2 - 0.4[5][6]
Table 3: Potential Solvent Systems for Recrystallization
Solvent SystemComments
Ethanol / Water Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy. Re-clarify with a few drops of hot ethanol and cool slowly.[7]
Methanol / Water Similar procedure to ethanol/water.[7]
Toluene or Hexane / Ethyl Acetate Good for less polar impurities. Dissolve in a minimal amount of the more polar solvent (or a hot mixture) and cool.
n-Hexane May be suitable if impurities are significantly more polar. Prone to oiling out if the product is not a high-melting solid.[14]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying gram-scale quantities of this compound.[5][6][15]

  • Select a Solvent System: Use TLC to determine an optimal mobile phase. A good starting point is a hexane:ethyl acetate mixture that gives the product an Rf value of approximately 0.3.[5]

  • Prepare the Column:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom.[15]

    • Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in your initial, least polar eluent.[15]

    • Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.[19]

    • Add another thin layer of sand on top of the packed silica.

    • Drain the excess solvent until the level is just above the top layer of sand. Do not let the column run dry.[15]

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[6][11]

  • Elute and Collect Fractions:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution, collecting the eluent in fractions (e.g., 10-20 mL per test tube).

    • Monitor the fractions by TLC to identify which ones contain the pure product.[19]

  • Isolate the Product:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying solid crude this compound.[7][10][13]

  • Choose a Solvent: Select a solvent or solvent pair in which the product is soluble when hot but insoluble when cold (see Table 3).

  • Dissolve the Crude Product:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent needed to completely dissolve the solid while heating and swirling.[13]

  • Decolorize (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.

  • Crystallize:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7]

    • Once at room temperature, place the flask in an ice bath to maximize crystallization.[13]

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[7][12]

  • Isolate and Dry Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[13]

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[13]

    • Dry the crystals thoroughly to remove all traces of solvent.

Visualizations

TroubleshootingPurification Diagram 1: Decision Tree for Purification Strategy start Analyze Crude Product (TLC / GC-MS) impurity_type What is the impurity profile? start->impurity_type baseline Baseline impurities (very polar) impurity_type->baseline High Polarity Difference starting_material Unreacted starting material (different polarity) impurity_type->starting_material Moderate Polarity Difference close_spots Close-running spots (similar polarity) impurity_type->close_spots Low Polarity Difference discoloration Product is discolored (trace impurities) impurity_type->discoloration Color Issue column Perform Column Chromatography baseline->column starting_material->column recrystallize Perform Recrystallization starting_material->recrystallize optimize_column Optimize Column Conditions (Gradient Elution) close_spots->optimize_column charcoal Recrystallize with Activated Charcoal discoloration->charcoal

Caption: A decision tree for selecting a suitable purification method.

PurificationWorkflow Diagram 2: General Purification and Analysis Workflow crude Crude Synthesis Product tlc_dev Method Development (TLC Analysis) crude->tlc_dev purify Bulk Purification (Column or Recrystallization) tlc_dev->purify analyze_frac Analyze Fractions / Crystals (TLC) purify->analyze_frac combine Combine Pure Fractions analyze_frac->combine evap Solvent Removal (Rotary Evaporation) combine->evap final_check Final Purity Analysis (GC-MS, NMR, HPLC) evap->final_check pure_product Pure this compound final_check->pure_product

Caption: A standard workflow for the purification and analysis of this compound.

References

How to improve the yield of 2,4-Dimethoxyphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4-Dimethoxyphenol Synthesis

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common high-yield method for synthesizing this compound?

A1: A widely reported and effective method is the oxidation of 2,4-dimethoxybenzaldehyde (B23906). This reaction, often using hydrogen peroxide in the presence of an acid like formic acid, can achieve high yields, with some protocols reporting up to 94%.[1]

Q2: What are the critical factors that influence the final yield?

A2: The primary factors affecting yield include the purity of the starting materials (especially the 2,4-dimethoxybenzaldehyde), the precise control of reaction temperature, the stoichiometry of the reagents (particularly the oxidizing agent), and the efficiency of the workup and purification steps.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material standard on a TLC plate, you can observe the consumption of the aldehyde and the formation of the phenol (B47542) product. This helps determine the optimal reaction time and prevent the formation of byproducts from over-reaction.

Q4: My final product is an oil, but I've seen it described as a white solid. Why is that?

A4: this compound has a low melting point (around 28°C) and can exist as a light yellow oil or a white to off-white crystalline solid at or near room temperature.[1] The physical state can depend on ambient temperature and purity. If it appears as a dark or viscous oil, it may indicate the presence of impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem ID Issue Potential Causes Recommended Solutions
P1 Low or No Product Formation (Verified by TLC/NMR) 1. Reagent Quality: Degradation of 2,4-dimethoxybenzaldehyde or low-concentration hydrogen peroxide. 2. Incorrect Reagent Stoichiometry: Insufficient oxidizing agent or acid catalyst. 3. Low Reaction Temperature: The reaction rate is too slow.1. Use freshly purchased or purified starting materials. Verify the concentration of the hydrogen peroxide solution. 2. Recalculate and accurately measure all reagents. 3. Ensure the reaction is maintained at the specified temperature (e.g., room temperature for the H₂O₂/Formic Acid method).[1]
P2 Low Yield After Workup and Purification 1. Incomplete Extraction: The product remains in the aqueous layer during liquid-liquid extraction. 2. Product Loss During Washing: The product is partially soluble in the aqueous wash solutions. 3. Inefficient Purification: Co-elution of product with impurities during column chromatography or loss of product on the column.1. Perform multiple extractions (e.g., 3 x 50 mL) with a suitable organic solvent like dichloromethane (B109758).[1] 2. Minimize the volume and number of aqueous washes. Ensure the wash solution is saturated with brine to reduce the solubility of the organic product. 3. Optimize the eluent system for column chromatography by testing different solvent polarities with TLC. Ensure proper packing of the silica (B1680970) gel column.
P3 Presence of Significant Impurities in the Final Product 1. Unreacted Starting Material: The reaction did not go to completion. 2. Formation of Byproducts: Over-oxidation or side reactions due to temperature fluctuations or incorrect reagent ratios.1. Increase reaction time and monitor closely with TLC until the starting material spot disappears. 2. Add the oxidizing agent (H₂O₂) slowly and dropwise to maintain temperature control.[1] Consider running the reaction at a lower temperature for a longer duration.
P4 Product Degradation (Darkening Color) 1. Oxidation: Phenols are susceptible to air oxidation, which can produce colored quinone-type impurities. 2. Residual Acid/Base: Traces of acid or base from the workup can catalyze degradation.1. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. 2. Ensure the product is thoroughly washed to remove all acidic or basic residues and dried completely over an agent like anhydrous sodium sulfate (B86663) before solvent evaporation.[1]

Experimental Protocols

High-Yield Synthesis of this compound from 2,4-Dimethoxybenzaldehyde

This protocol is adapted from a method reporting a 94% yield.[1]

Reagents and Materials:

  • 2,4-Dimethoxybenzaldehyde

  • Formic Acid

  • Hydrogen Peroxide (30% solution)

  • Methanol (B129727)

  • Dichloromethane

  • Distilled Water

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Chloroform (B151607) (for elution)

Optimized Reaction Parameters

ParameterValue
Starting Material2,4-Dimethoxybenzaldehyde (5.0 g, 30 mmol)
Oxidant30% Hydrogen Peroxide (5 mL)
AcidFormic Acid (0.5 mL)
SolventMethanol (50 mL)
Reaction TemperatureRoom Temperature
Reaction Time20 hours
Reported Yield 94% [1]

Step-by-Step Procedure:

  • Reaction Setup: In a suitable flask, dissolve 5.0 g (30 mmol) of 2,4-dimethoxybenzaldehyde in 50 mL of methanol.

  • Reagent Addition: To this solution, add 0.5 mL of formic acid. Then, slowly and dropwise, add 5 mL of 30% hydrogen peroxide.

  • Reaction: Stir the reaction mixture at room temperature for 20 hours. Monitor the reaction's progress using TLC.

  • Solvent Removal: After the reaction is complete, remove approximately 45 mL of methanol using a rotary evaporator.

  • Workup - Extraction: Transfer the remaining solution to a separatory funnel for liquid-liquid extraction with dichloromethane and distilled water. Extract the aqueous phase three times with 50 mL of dichloromethane each time.

  • Workup - Washing: Combine the organic layers and wash them three times with 50 mL of distilled water.

  • Drying and Filtration: Dry the combined organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Concentration: Evaporate the organic solvent to yield the crude product.

  • Purification: Purify the crude product by column chromatography using silica gel, with chloroform as the eluent, to afford pure this compound.[1]

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification & Analysis start_end start_end process process purification purification analysis analysis A 1. Dissolve 2,4-Dimethoxy- benzaldehyde in Methanol B 2. Add Formic Acid & H₂O₂ (dropwise) A->B C 3. Stir at Room Temp for 20 hours B->C D 4. Evaporate Methanol C->D Reaction Complete (TLC) E 5. Dichloromethane Extraction (3x) D->E F 6. Wash with Water (3x) E->F G 7. Dry over Na₂SO₄ F->G H 8. Filter & Evaporate Solvent G->H I 9. Column Chromatography (Silica, Chloroform) H->I Crude Product J 10. Characterization (NMR, IR, MS) I->J Pure Fractions K Pure this compound J->K

Caption: Experimental workflow for this compound synthesis.

TroubleshootingTree problem problem symptom symptom cause cause solution solution p1 Low Final Yield s1 Problem seen BEFORE workup (e.g., on TLC) p1->s1 s2 Problem seen AFTER workup/ purification p1->s2 c1 Starting material remains s1->c1 c2 Many new spots (byproducts) s1->c2 c3 Product lost during extraction/wash s2->c3 c4 Poor separation during chromatography s2->c4 sol1 Increase reaction time or check reagent quality. c1->sol1 sol2 Control temperature strictly; add oxidant slowly. c2->sol2 sol3 Perform more extractions; use brine wash. c3->sol3 sol4 Optimize eluent system; re-pack column. c4->sol4

References

Storage conditions to prevent 2,4-Dimethoxyphenol degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 2,4-Dimethoxyphenol to prevent its degradation. Adhering to these guidelines is crucial for ensuring the integrity and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound?

A1: The stability of this compound is primarily influenced by four key factors:

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxygen: As a phenolic compound, this compound is susceptible to oxidation, a process initiated by the presence of atmospheric oxygen.

  • pH: The stability of this compound in solution can be pH-dependent, with increased degradation often observed in neutral to alkaline conditions.

Q2: How should solid this compound be stored to ensure its long-term stability?

A2: For optimal long-term stability, solid this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark environment. To further minimize oxidation, storing under an inert atmosphere, such as argon or nitrogen, is highly recommended.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: Stock solutions prepared in organic solvents (e.g., ethanol, DMSO) should be purged with an inert gas to remove dissolved oxygen and stored in tightly capped, light-resistant vials at low temperatures (-20°C or -80°C). Aqueous solutions are generally less stable and should be prepared fresh before use. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and used within 24 hours.

Q4: I've noticed a change in the color of my this compound solid/solution. Can I still use it?

A4: A change in color, such as yellowing or browning, is a visual indicator of degradation. This is often due to the formation of colored oxidation products. It is strongly advised to use a fresh, uncolored sample for experiments where purity is critical, as the presence of degradation products can lead to inaccurate and unreliable results.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of the this compound solution, leading to a lower effective concentration and the presence of interfering degradation products.Verify the purity of the this compound solution using an appropriate analytical method, such as HPLC. Prepare a fresh solution from a high-purity solid and repeat the experiment.
Precipitate forms in the solution upon storage. The concentration of this compound may exceed its solubility in the chosen solvent at the storage temperature.Gently warm the solution and sonicate to attempt redissolution. If the precipitate does not dissolve, it may be a degradation product, and a fresh solution should be prepared. For future preparations, ensure the concentration is within the solubility limits for the chosen solvent and storage temperature.
Loss of biological activity or potency in a this compound standard solution. Chemical degradation of the compound.Prepare a fresh standard solution from a reliable, solid stock of this compound. Ensure proper storage of the new solution under an inert atmosphere and at a low temperature.

Storage Condition Summary

Form Container Atmosphere Temperature Light Condition Recommended Duration
SolidTightly sealed, opaqueInert gas (e.g., Argon) recommendedRoom Temperature (short-term), -20°C (long-term)DarkUp to several years (long-term)
Organic SolutionTightly sealed, amber vialInert gas (e.g., Argon)-20°C to -80°CDarkMonths to a year
Aqueous SolutionTightly sealed vialN/A2-8°CDarkLess than 24 hours

Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines a reverse-phase HPLC method to assess the stability of this compound solutions by separating the parent compound from its potential degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

4. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare solutions of this compound in the desired solvent and store them under the conditions to be tested (e.g., different temperatures, light exposures).

  • Forced Degradation (Optional): To generate degradation products for method validation, subject a sample to stress conditions such as heat (e.g., 60°C), acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), and oxidation (e.g., 3% H₂O₂).

  • Analysis: At specified time points, inject the standard and test samples into the HPLC system.

  • Data Analysis: Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak. Calculate the percentage of remaining this compound to determine the degradation rate.

Visualizations

degradation_pathway DMP This compound Radical Phenoxy Radical DMP->Radical Oxidation (O2, light, heat) Dimer Dimerization Products Radical->Dimer Coupling Oxidized Further Oxidized Products (e.g., Quinones) Dimer->Oxidized

Caption: Proposed oxidative degradation pathway for this compound.

troubleshooting_workflow Start Inconsistent Experimental Results CheckPurity Check Purity of this compound Solution (e.g., HPLC) Start->CheckPurity IsPure Is the solution pure? CheckPurity->IsPure InvestigateOther Investigate Other Experimental Parameters CheckPurity->InvestigateOther Purity is not the issue PrepareFresh Prepare Fresh Solution from High-Purity Solid IsPure->PrepareFresh No ReRun Re-run Experiment IsPure->ReRun Yes PrepareFresh->ReRun End Problem Solved ReRun->End InvestigateOther->End

Caption: Troubleshooting workflow for inconsistent experimental results.

Preventing discoloration of purified 2,4-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the discoloration of purified 2,4-Dimethoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of discoloration in purified this compound?

A1: The discoloration of this compound, which typically manifests as a yellow to brown hue, is primarily caused by oxidation.[1] Phenolic compounds are susceptible to oxidation, especially when exposed to air (oxygen), light, and elevated temperatures. This process leads to the formation of colored byproducts, such as quinones and other oxidized species, which alter the appearance of the compound.

Q2: How should solid this compound be stored to minimize discoloration?

A2: To minimize discoloration, solid this compound should be stored in a tightly sealed container, protected from light, in a dry, cool, and well-ventilated area.[1] For long-term stability, storage at refrigerated temperatures (2-8°C) is recommended. Storing the compound under an inert atmosphere, such as argon or nitrogen, can further prevent oxidation.

Q3: What are the best practices for handling solutions of this compound to prevent degradation?

A3: When preparing and storing solutions of this compound, it is crucial to use deoxygenated solvents.[1] This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent before use. Solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept in amber vials or containers wrapped in aluminum foil to protect from light, purged with an inert gas, and stored at low temperatures (-20°C or -80°C).[1]

Q4: Can antioxidants be used to prevent the discoloration of this compound?

A4: Yes, adding a small amount of a compatible antioxidant can effectively inhibit the oxidation process and prevent discoloration. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), or phosphite-based antioxidants are commonly used for stabilizing phenolic compounds. The choice of antioxidant and its concentration should be optimized for the specific application to avoid interference with downstream experiments.

Troubleshooting Guides

Problem: My purified this compound has turned yellow/brown upon storage.

Possible Cause Recommended Solution
Exposure to Air (Oxygen) Store the compound in a tightly sealed container. For enhanced protection, store under an inert atmosphere (argon or nitrogen).
Exposure to Light Store in an amber-colored vial or a container wrapped in aluminum foil to block light.
Elevated Storage Temperature Store at recommended refrigerated temperatures (2-8°C). Avoid storing at room temperature for extended periods.
Presence of Metal Ion Impurities Ensure high purity of the compound. If trace metal contamination is suspected from glassware or spatulas, use metal-free handling equipment.

Problem: Solutions of this compound become colored shortly after preparation.

Possible Cause Recommended Solution
Dissolved Oxygen in Solvent Use solvents that have been deoxygenated by sparging with an inert gas (argon or nitrogen) for 15-20 minutes prior to use.[1]
Exposure to Light Prepare and handle the solution in a dimly lit area and store it in a light-protected container (amber vial or foil-wrapped).
Incompatible Solvent While this compound is soluble in common organic solvents, ensure the solvent is of high purity and does not contain impurities that could catalyze oxidation.
pH of Aqueous Solutions If preparing aqueous solutions, be aware that neutral to alkaline conditions can accelerate the degradation of phenols.[1] Acidifying the solution may improve stability, but this is dependent on the experimental requirements.

Data Presentation

Table 1: General Storage Conditions and Potential Antioxidants for Phenolic Compounds

Parameter Recommendation Rationale
Storage Temperature 2-8°C (Refrigerated)Slows down the rate of oxidative reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, a key driver of oxidation.
Light Conditions Dark (Amber vials or foil wrap)Prevents photo-oxidation initiated by UV or visible light.
Antioxidant Class Hindered Phenols (e.g., BHT)Act as free radical scavengers to inhibit the oxidation chain reaction.
Antioxidant Class Phosphites (e.g., Triphenyl phosphite)Decompose hydroperoxides, which are intermediates in the oxidation process.
Antioxidant Class Chelating Agents (e.g., EDTA)Sequester metal ions that can catalyze oxidation reactions.

Experimental Protocols

Protocol: Forced Degradation Study to Evaluate the Stability of this compound and the Efficacy of Antioxidants

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions and to evaluate the effectiveness of a selected antioxidant.

1. Materials:

  • Purified this compound

  • Selected Antioxidant (e.g., BHT)

  • HPLC-grade Methanol (B129727) (or other suitable solvent)

  • Hydrochloric Acid (HCl) solution (0.1 M)

  • Sodium Hydroxide (NaOH) solution (0.1 M)

  • Hydrogen Peroxide (H₂O₂) solution (3%)

  • Amber HPLC vials

  • HPLC system with a UV detector

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a second stock solution of this compound in methanol containing the selected antioxidant at an appropriate concentration (e.g., 0.01% w/v).

3. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for a specified time.

  • Oxidation: To 1 mL of each stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Place vials containing the stock solutions in an oven at a high temperature (e.g., 80°C) for a specified time.

  • Photostability: Expose vials containing the stock solutions to a light source (e.g., UV lamp) for a specified duration.

  • Control: Keep vials of each stock solution at room temperature, protected from light.

4. Analysis:

  • At each time point, withdraw an aliquot from each stressed sample.

  • Neutralize the acid and base hydrolysis samples if necessary.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the purity of this compound and the formation of any degradation products.

  • Visually inspect the color of the solutions at each time point and, if possible, quantify the color change using a colorimeter or a UV-Vis spectrophotometer.

5. Data Evaluation:

  • Compare the percentage of degradation of this compound in the unstabilized and stabilized samples under each stress condition.

  • Assess the effectiveness of the antioxidant in preventing discoloration and degradation.

Mandatory Visualization

G cluster_workflow Experimental Workflow: Forced Degradation Study prep Sample Preparation (with and without antioxidant) stress Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sampling Sampling at Time Intervals stress->sampling analysis Analysis (HPLC, Visual, Colorimetric) sampling->analysis evaluation Data Evaluation (Degradation %, Antioxidant Efficacy) analysis->evaluation

Caption: Experimental workflow for a forced degradation study of this compound.

G cluster_pathway General Oxidation Pathway of Phenols phenol Phenol (e.g., this compound) phenoxy_radical Phenoxy Radical phenol->phenoxy_radical Oxidation (O2, light, heat) quinone Quinone-type Species (Colored) phenoxy_radical->quinone Further Oxidation polymerization Polymerization (Dark Colored Products) quinone->polymerization Further Reactions

Caption: General oxidation pathway of phenols leading to discoloration.

References

Technical Support Center: Derivatization of Hindered Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the derivatization of sterically hindered phenols. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in their synthetic experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during common derivatization reactions of hindered phenols.

Etherification (e.g., Williamson Ether Synthesis)

Problem: Low or No Product Yield

Potential CauseRecommended Solution
Steric Hindrance The bulky groups near the phenolic hydroxyl impede the approach of the electrophile. This is a primary challenge in the derivatization of hindered phenols.[1]
- Use a more reactive electrophile: Instead of alkyl chlorides or bromides, consider using alkyl iodides or sulfonates (e.g., tosylates, mesylates) which are better leaving groups.[2]
- Increase reaction temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier caused by steric hindrance. However, monitor for side reactions like elimination.
- Employ alternative methods: For highly hindered systems, consider the Mitsunobu reaction or the Ullmann condensation, which can be more effective.[3][4]
Incomplete Deprotonation The acidity of hindered phenols can be lower than their non-hindered counterparts, making complete deprotonation to the phenoxide more difficult.[5]
- Use a stronger base: Instead of common bases like NaOH or KOH, consider using sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA) to ensure complete formation of the nucleophilic phenoxide.
- Anhydrous conditions: Ensure strict anhydrous conditions as the presence of water will consume the strong base and hinder phenoxide formation.
Elimination Side Reaction If using secondary or tertiary alkyl halides, the basic conditions of the Williamson ether synthesis can favor E2 elimination over the desired SN2 substitution, leading to the formation of alkenes.[2]
- Use a primary alkyl halide: Whenever possible, design the synthesis to involve a primary alkyl halide and the hindered phenoxide.
- Milder reaction conditions: If a secondary alkyl halide must be used, employ milder bases and lower temperatures to favor substitution over elimination.

Experimental Protocol: Mitsunobu Reaction for Hindered Ether Synthesis [3][4]

This protocol is an alternative to the Williamson ether synthesis for preparing sterically hindered ethers.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hindered phenol (B47542) (1.0 eq.), the alcohol (1.1 eq.), and triphenylphosphine (B44618) (PPh3) (1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in anhydrous THF dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). For very hindered substrates, reaction times of up to 7 days may be necessary.[4]

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to remove triphenylphosphine oxide and other byproducts.

For extremely sluggish reactions involving sterically hindered substrates, using high concentrations (e.g., 3.0 M) combined with sonication can dramatically reduce reaction times.[4]

Troubleshooting Workflow for Low Yield in Williamson Ether Synthesis

G Troubleshooting Williamson Ether Synthesis of Hindered Phenols start Low or No Product Yield check_sm Check Starting Materials (Purity, Stoichiometry) start->check_sm check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_sm->check_conditions steric_hindrance High Steric Hindrance? check_conditions->steric_hindrance incomplete_deprotonation Incomplete Deprotonation? steric_hindrance->incomplete_deprotonation No solution_reactive_electrophile Use More Reactive Electrophile (e.g., Alkyl Iodide, Tosylate) steric_hindrance->solution_reactive_electrophile Yes elimination Evidence of Elimination? incomplete_deprotonation->elimination No solution_stronger_base Use Stronger Base (e.g., NaH, KH) incomplete_deprotonation->solution_stronger_base Yes elimination->start No, Re-evaluate solution_primary_halide Use Primary Alkyl Halide elimination->solution_primary_halide Yes solution_alternative_method Consider Alternative Methods (Mitsunobu, Ullmann) solution_reactive_electrophile->solution_alternative_method solution_anhydrous Ensure Anhydrous Conditions solution_stronger_base->solution_anhydrous solution_milder_conditions Use Milder Conditions solution_primary_halide->solution_milder_conditions

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Acylation/Esterification

Problem: Incomplete Reaction or No Reaction

Potential CauseRecommended Solution
Low Nucleophilicity of Phenol The bulky groups reduce the nucleophilicity of the phenolic oxygen.
- Use a more reactive acylating agent: Acid anhydrides are generally more reactive than acid chlorides. For very hindered phenols, consider using a more reactive anhydride (B1165640) or an activated ester.
- Catalyst selection: Use a catalyst to activate the acylating agent. Common catalysts include 4-dimethylaminopyridine (B28879) (DMAP) or a Lewis acid. A deep eutectic solvent like [CholineCl][ZnCl2]3 can also be effective for acylating hindered phenols.[6]
Steric Hindrance The bulky substituents on the phenol and/or the acylating agent prevent the reaction from occurring.
- Increase reaction temperature: As with etherification, higher temperatures can help overcome steric barriers.
- Prolonged reaction time: Allow the reaction to proceed for a longer period.
Silylation

Problem: Low Silylation Efficiency

Potential CauseRecommended Solution
Steric Hindrance The bulky nature of both the hindered phenol and some silylating agents can lead to a difficult reaction.
- Choose a less hindered silylating agent: If possible, use a smaller silylating agent.
- Use a more reactive silylating agent: For example, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is more reactive than N,O-bis(trimethylsilyl)acetamide (BSA).[7]
- Catalyst use: The addition of a catalyst such as trimethylsilyl (B98337) imidazole (B134444) (TMSI) or an acidic catalyst can promote the reaction.[8] A catalyst-free method using hexamethyldisilazane (B44280) (HMDS) in nitromethane (B149229) has also been reported to be effective for a range of phenols.[9][10][11]
Presence of Moisture Silylating agents are highly sensitive to moisture, which can lead to their decomposition and a failed reaction.
- Strict anhydrous conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my hindered phenol not reacting in a standard derivatization reaction?

A1: The primary reason for the lack of reactivity in hindered phenols is steric hindrance.[1] The bulky groups surrounding the phenolic hydroxyl group physically block the approach of reagents, significantly slowing down or preventing the reaction. Additionally, these bulky groups can decrease the acidity of the phenol, making it more difficult to deprotonate and form the reactive phenoxide nucleophile.[5]

Q2: What are the best general strategies to improve the yield of derivatization for a hindered phenol?

A2: To improve yields, consider the following strategies:

  • Increase Reactivity of the Electrophile: Use more reactive reagents, such as alkyl iodides instead of chlorides in Williamson ether synthesis, or acid anhydrides over acid chlorides for acylation.

  • Use a Stronger Base (for etherification): Employ strong bases like NaH or KH to ensure complete deprotonation of the phenol.

  • Higher Reaction Temperatures and Longer Reaction Times: Provide more energy and time for the reaction to overcome the steric barrier.

  • Alternative Synthetic Routes: For particularly challenging substrates, consider alternative reactions that are known to be more effective for hindered systems, such as the Mitsunobu reaction for ether synthesis or using specialized catalysts for acylation.[3][4][6] The Ullmann condensation can also be effective for forming aryl ethers from hindered phenols.[12][13][14][15][16][17]

Q3: Are there any "milder" alternatives to the classical derivatization methods for sensitive substrates?

A3: Yes, for sensitive substrates where harsh conditions (strong bases, high temperatures) are not suitable, the Mitsunobu reaction is a valuable alternative for ether synthesis as it proceeds under mild, neutral conditions.[3][4] For silylation, catalyst-free methods using HMDS in nitromethane can be very effective at room temperature.[9][10][11]

Q4: How does the choice of solvent affect the derivatization of hindered phenols?

A4: The solvent can play a crucial role. For reactions involving charged intermediates, such as the phenoxide in the Williamson synthesis, a polar aprotic solvent like DMF or DMSO can be beneficial in solvating the counter-ion and increasing the nucleophilicity of the phenoxide. For the Mitsunobu reaction, anhydrous THF is a common choice. In some cases, high-boiling polar solvents are required for Ullmann-type reactions to achieve the necessary high temperatures.[16]

Q5: I am observing multiple products in my reaction. What could be the cause?

A5: The formation of multiple products can be due to several factors:

  • Side Reactions: As mentioned, elimination can compete with substitution in Williamson ether synthesis.[2]

  • Reaction with Other Functional Groups: If your molecule contains other reactive functional groups (e.g., other hydroxyl groups, amines), they may also be derivatized.[7] In such cases, the use of protecting groups for the other functional groups may be necessary before proceeding with the derivatization of the hindered phenol.[18][19]

  • Incomplete Reaction: The presence of starting material along with the product can complicate purification.

Decision Tree for Selecting a Derivatization Strategy for Hindered Phenols

G Choosing a Derivatization Strategy for Hindered Phenols start Goal: Derivatize Hindered Phenol derivatization_type What type of derivative? start->derivatization_type ether Ether (O-Alkyl) derivatization_type->ether Ether ester Ester (O-Acyl) derivatization_type->ester Ester silyl_ether Silyl Ether derivatization_type->silyl_ether Silyl Ether hindrance_level_ether Degree of Hindrance? ether->hindrance_level_ether hindrance_level_ester Degree of Hindrance? ester->hindrance_level_ester hindrance_level_silyl Degree of Hindrance? silyl_ether->hindrance_level_silyl williamson Williamson Ether Synthesis (Primary Alkyl Halide) mitsunobu Mitsunobu Reaction (Mild Conditions) ullmann Ullmann Condensation (Aryl Ethers) acylation Standard Acylation (Acid Anhydride + DMAP) silylation Standard Silylation (HMDS or BSTFA) hindrance_level_ether->williamson Moderate hindrance_level_ether->mitsunobu High / Sensitive Substrate hindrance_level_ether->ullmann Aryl Ether hindrance_level_ester->acylation Moderate to High hindrance_level_silyl->silylation Moderate to High

Caption: Decision tree for selecting a suitable derivatization method.

References

Scaling up the synthesis of 2,4-Dimethoxyphenol for lab use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the laboratory-scale synthesis of 2,4-dimethoxyphenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Hydrogen Peroxide: The hydrogen peroxide solution may have decomposed over time. 2. Incorrect pH: The Dakin reaction is pH-sensitive and requires a basic environment for the hydroperoxide ion to act as a nucleophile.[1] 3. Low Reaction Temperature: While the reaction proceeds at room temperature, lower ambient temperatures may significantly slow down the reaction rate.1. Use a fresh, properly stored bottle of hydrogen peroxide. It is advisable to test the concentration of the H2O2 solution. 2. Ensure the reaction mixture is sufficiently basic. The use of a base is crucial for the formation of the hydroperoxide anion, which is a more reactive nucleophile than neutral hydrogen peroxide.[1] 3. If the reaction is sluggish, consider gentle heating (e.g., to 30-40°C) and monitor the progress by TLC.
Incomplete Reaction 1. Insufficient Reagent: The molar ratio of hydrogen peroxide to the starting aldehyde may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Use a slight excess of hydrogen peroxide to ensure the complete conversion of the aldehyde. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present.
Formation of Side Products (e.g., colored impurities) 1. Oxidation of the Phenolic Product: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities, such as benzoquinones.[2] 2. Decomposition of Hydrogen Peroxide: At higher temperatures or in the presence of metal impurities, hydrogen peroxide can decompose, potentially leading to undesired side reactions.1. Maintain a controlled reaction temperature. During workup, consider using a reducing agent, such as sodium bisulfite, to prevent oxidation. 2. Use high-purity reagents and ensure the reaction vessel is clean. Avoid excessive heating.
Difficulties in Product Isolation/Extraction 1. Product Solubility in Aqueous Layer: Phenols have some solubility in water, which can be enhanced in a basic aqueous solution, leading to lower extraction efficiency.[3] 2. Emulsion Formation during Extraction: Vigorous shaking during liquid-liquid extraction can lead to the formation of stable emulsions, making phase separation difficult.1. Neutralize the reaction mixture to a slightly acidic pH before extraction to decrease the solubility of the phenol (B47542) in the aqueous layer.[3] Use a suitable organic solvent for extraction, such as dichloromethane (B109758) or ethyl acetate. Perform multiple extractions to maximize the yield. 2. Gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.
Product is an Oil Instead of a Solid Presence of Impurities: Residual solvent or impurities can lower the melting point of the product, causing it to remain as an oil.Ensure the product is thoroughly dried under vacuum to remove any residual solvent. If the product is still an oil, further purification by column chromatography or distillation may be necessary.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound from 2,4-dimethoxybenzaldehyde (B23906)?

A1: The synthesis is based on the Dakin reaction, which is an organic redox reaction. In this process, an ortho- or para-hydroxylated phenyl aldehyde reacts with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate.[1] The carbonyl group of the aldehyde is oxidized.[1]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane (B92381) and ethyl acetate. The disappearance of the starting aldehyde spot and the appearance of the product spot will indicate the progression of the reaction.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled with care.

Q4: My final product has a brownish tint. What is the cause and how can I remove it?

A4: A brownish tint often indicates the presence of oxidized impurities, which are common with phenolic compounds.[2] Purification by column chromatography using silica (B1680970) gel is an effective method to remove these colored impurities.[4]

Q5: Can this reaction be scaled up for larger quantities?

A5: Yes, this reaction can be scaled up. However, when scaling up, it is important to consider the following:

  • Heat Management: The reaction can be exothermic. Ensure adequate cooling and temperature monitoring to prevent overheating and potential side reactions.

  • Mixing: Efficient stirring is crucial to ensure homogeneity, especially in larger volumes.

  • Reagent Addition: For larger scale reactions, the dropwise addition of hydrogen peroxide is recommended to maintain better temperature control.

  • Workup and Extraction: The volumes of solvents for extraction will increase significantly. Ensure you have appropriately sized glassware and equipment for the workup procedure.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 2,4-dimethoxybenzaldehyde.

Materials and Reagents:

  • 2,4-Dimethoxybenzaldehyde

  • Methanol (B129727)

  • Formic acid

  • Hydrogen peroxide (30% solution)

  • Dichloromethane

  • Distilled water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Chloroform (B151607) (for column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 5.0 g (30 mmol) of 2,4-dimethoxybenzaldehyde in 50 mL of methanol.

  • To this solution, slowly and dropwise add 0.5 mL of formic acid, followed by 5 mL of 30% hydrogen peroxide.[4]

  • Stir the reaction mixture at room temperature for 20 hours.[4]

  • After 20 hours, remove approximately 45 mL of methanol using a rotary evaporator.[4]

  • Transfer the remaining solution to a separatory funnel and perform a liquid-liquid extraction with 50 mL of dichloromethane and 50 mL of distilled water.[4]

  • Separate the organic layer. Extract the aqueous layer two more times with 50 mL of dichloromethane each.[4]

  • Combine all the organic extracts and wash them three times with 50 mL of distilled water each.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by column chromatography on silica gel, using chloroform as the eluent, to yield this compound as a light yellow oil.[4]

Quantitative Data Summary:

ParameterValueReference
Starting Material2,4-Dimethoxybenzaldehyde[4]
Amount of Starting Material5.0 g (30 mmol)[4]
ReagentsFormic acid, 30% H2O2, Methanol[4]
Reaction Time20 hours[4]
Reaction TemperatureRoom Temperature[4]
ProductThis compound[4]
Yield4.33 g (94%)[4]
Purification MethodColumn Chromatography[4]

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: 2,4-Dimethoxybenzaldehyde, Methanol, Formic Acid add_h2o2 Add 30% H2O2 start->add_h2o2 react Stir at Room Temperature (20 hours) add_h2o2->react evaporate Evaporate Methanol react->evaporate extract Liquid-Liquid Extraction (DCM/Water) evaporate->extract wash Wash Organic Layer (Water) extract->wash dry Dry with Na2SO4 wash->dry evaporate_dcm Evaporate Dichloromethane dry->evaporate_dcm chromatography Column Chromatography (Silica, Chloroform) evaporate_dcm->chromatography product Product: This compound chromatography->product

References

Common side reactions in the synthesis of 2,4-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dimethoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common laboratory-scale synthetic routes to this compound are:

  • Selective Methylation of Resorcinol (B1680541): This involves the reaction of resorcinol with a methylating agent. This method is cost-effective as resorcinol is an inexpensive starting material. However, controlling the selectivity to obtain the desired 2,4-dimethoxy isomer can be challenging.

  • Selective Demethylation of 1,2,4-Trimethoxybenzene (B152335): This method can offer better regioselectivity if a suitable demethylating agent is used. The starting material, 1,2,4-trimethoxybenzene, can be prepared from vanillin (B372448) or hydroquinone.[1][2]

Q2: What are the common side products when synthesizing this compound from resorcinol?

A2: The methylation of resorcinol can lead to a mixture of products due to the presence of two hydroxyl groups with different reactivities and the possibility of C-alkylation. Common side products include:

  • Incomplete Methylation Products: 3-Methoxyphenol and 4-methoxyphenol (B1676288) are common byproducts resulting from the methylation of only one hydroxyl group.[3]

  • Over-methylated Product: 1,3,5-Trimethoxybenzene can be formed if the reaction is not carefully controlled.[4]

  • C-Alkylated Products: The resorcinolate anion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the ring. This can lead to the formation of C-methylated resorcinol derivatives.[5][6]

  • Isomeric Dimethoxybenzenes: While this compound is a major product, other isomers may form in smaller amounts.

Q3: What are the potential side reactions during the demethylation of 1,2,4-trimethoxybenzene?

A3: The selective demethylation of 1,2,4-trimethoxybenzene to this compound can also present challenges. Potential side reactions include:

  • Formation of Isomeric Products: Demethylation can occur at the 1- or 2-position instead of the 4-position, leading to the formation of 2,5-dimethoxyphenol (B92355) or 3,4-dimethoxyphenol, respectively.

  • Over-demethylation: The use of harsh reaction conditions or an excess of the demethylating agent can lead to the removal of more than one methyl group, resulting in dihydroxy-methoxybenzene isomers.

  • Incomplete Reaction: The reaction may not go to completion, leaving unreacted 1,2,4-trimethoxybenzene in the product mixture.[7]

Q4: How can I purify crude this compound?

A4: Purification of this compound typically involves a combination of techniques to remove unreacted starting materials, side products, and inorganic salts. A general workflow is as follows:

  • Work-up: The reaction mixture is typically quenched and then subjected to liquid-liquid extraction. For example, after a methylation reaction, the mixture can be partitioned between an organic solvent (like dichloromethane (B109758) or diethyl ether) and water. The organic phase is then washed to remove water-soluble impurities.[8]

  • Chromatography: Column chromatography is a highly effective method for separating this compound from its isomers and other side products. Silica (B1680970) gel is a common stationary phase, and a solvent system such as chloroform (B151607) or a mixture of hexanes and ethyl acetate (B1210297) can be used as the eluent.[8]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective final purification step.

  • Distillation: If the product is a liquid and the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be employed.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - If the reaction has stalled, consider increasing the reaction time or temperature. However, be cautious as this may also promote side reactions. - Ensure all reagents are of high purity and anhydrous, as moisture can interfere with many methylation and demethylation reactions.
Suboptimal Reagent Stoichiometry - Carefully control the molar ratios of your reactants. For the methylation of resorcinol, using a controlled amount of the methylating agent is crucial to avoid over-methylation. - For demethylation, the stoichiometry of the demethylating agent should be carefully optimized to favor mono-demethylation.
Poor Reagent Activity - Ensure that your reagents, especially organometallic reagents or catalysts, have not degraded. Use freshly opened or properly stored reagents.
Product Loss During Work-up and Purification - Optimize your extraction procedure to ensure complete transfer of the product to the organic phase. - During column chromatography, carefully select your solvent system to achieve good separation without excessive band broadening. - If your product is volatile, be cautious during solvent removal under reduced pressure.
Issue 2: Presence of Significant Side Products

Identification and Minimization Strategies

Side Product Type Identification Minimization Strategies
Over-methylated/demethylated Products - Gas Chromatography-Mass Spectrometry (GC-MS) can identify products by their mass-to-charge ratio. - Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish between the desired product and over-reacted products by the number and integration of methoxy (B1213986) and aromatic proton signals.- Precisely control the stoichiometry of the methylating or demethylating agent. - Optimize the reaction time and temperature; lower temperatures often favor selectivity.
Isomeric Products - GC can often separate isomers. - High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase can provide excellent separation of isomers.[9]- For methylation of resorcinol, the choice of base and solvent can influence the regioselectivity. - For demethylation of 1,2,4-trimethoxybenzene, the choice of a regioselective demethylating agent is critical. Lewis acids like ZrCl₄ have been reported for selective demethylation.[10]
C-Alkylated Products (from resorcinol) - NMR spectroscopy is a powerful tool to identify C-alkylation, as it will result in the appearance of new methyl signals attached to the aromatic ring and a change in the aromatic proton splitting patterns.- The choice of solvent is crucial. Protic solvents can solvate the phenoxide oxygen, making it less available for O-alkylation and potentially increasing C-alkylation.[6] Aprotic polar solvents often favor O-alkylation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Methylation of Resorcinol

This protocol is a representative example and may require optimization.

Materials:

  • Resorcinol

  • Dimethyl sulfate (B86663) (DMS) - Caution: Highly toxic and carcinogenic [1]

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform or hexane/ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve resorcinol (1.0 eq) in an aqueous solution of NaOH (2.1 eq).

  • Cool the solution in an ice bath.

  • Slowly add dimethyl sulfate (2.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

  • Extract the product with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Demethylation of 1,2,4-Trimethoxybenzene

This protocol is a representative example and may require optimization.

Materials:

  • 1,2,4-Trimethoxybenzene

  • A suitable demethylating agent (e.g., a Lewis acid like aluminum chloride or a strong protic acid like HBr)

  • An appropriate solvent (e.g., a halogenated hydrocarbon like dichloromethane for Lewis acid-mediated reactions)

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve 1,2,4-trimethoxybenzene (1.0 eq) in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Slowly add the demethylating agent (e.g., AlCl₃, 1.1 eq) in portions.

  • Stir the reaction mixture at the chosen temperature, monitoring its progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Starting Material (Resorcinol or 1,2,4-TMB) reaction Reaction (Methylation or Demethylation) start->reaction quench Quenching reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography final_product final_product chromatography->final_product Pure this compound

Caption: General experimental workflow for the synthesis and purification of this compound.

methylation_pathway cluster_side_products Side Products resorcinol Resorcinol dms_base + CH₃)₂SO₄ + Base product This compound (Desired Product) dms_base->product over_methylated 1,3,5-Trimethoxybenzene dms_base->over_methylated mono_methylated 3-Methoxyphenol & 4-Methoxyphenol dms_base->mono_methylated c_alkylated C-Methylated Resorcinol dms_base->c_alkylated

Caption: Reaction pathway for resorcinol methylation showing the desired product and common side products.

demethylation_pathway cluster_side_products Side Products tmb 1,2,4-Trimethoxybenzene demethyl_agent + Demethylating Agent product This compound (Desired Product) demethyl_agent->product isomers Isomeric Dimethoxyphenols (e.g., 2,5- or 3,4-) demethyl_agent->isomers over_demethylated Dihydroxy-methoxybenzenes demethyl_agent->over_demethylated

Caption: Reaction pathway for 1,2,4-trimethoxybenzene demethylation showing the desired product and potential side products.

troubleshooting_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/GC) start->check_completion check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_workup Review Work-up & Purification Procedure start->check_workup incomplete Incomplete Reaction check_completion->incomplete Stalled? reagent_issue Reagent Issue check_reagents->reagent_issue Impure/Incorrect? loss_issue Product Loss check_workup->loss_issue Inefficient? optimize_conditions Optimize Reaction (Time, Temp) incomplete->optimize_conditions optimize_reagents Use Pure Reagents, Adjust Stoichiometry reagent_issue->optimize_reagents optimize_purification Refine Extraction & Chromatography loss_issue->optimize_purification

Caption: Troubleshooting workflow for addressing low reaction yields in the synthesis of this compound.

References

Technical Support Center: Managing Thermal Stability of 2,4-Dimethoxyphenol During Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the thermal stability of 2,4-Dimethoxyphenol during chemical reactions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key thermal stability concerns with this compound?

A1: this compound, while stable at room temperature, can pose thermal risks during reactions, especially those that are exothermic. The primary concerns are:

  • Exothermic Reactions: Many common reactions involving phenols, such as nitration, halogenation, and Friedel-Crafts acylation, are highly exothermic. The heat generated can lead to a rapid increase in temperature if not properly controlled.

  • Thermal Decomposition: At elevated temperatures, this compound can decompose. While detailed studies on its decomposition under typical laboratory conditions are limited, pyrolysis studies of methoxyphenols at very high temperatures (around 1000 °C) show the initial decomposition step involves the loss of a methyl radical.[1] This suggests that at lower, yet still elevated, reaction temperatures, undesirable side reactions and decomposition pathways may be initiated.

  • Runaway Reactions: An uncontrolled exothermic reaction can lead to a thermal runaway, where the rate of heat generation exceeds the rate of heat removal.[2] This can result in a rapid increase in temperature and pressure, potentially leading to equipment failure and release of hazardous materials. Case studies of reactions with other phenolic compounds, such as phenol-formaldehyde resins, highlight the severe consequences of thermal runaways.[3][4]

Q2: What are the general signs of a potential thermal runaway reaction?

A2: Be vigilant for the following indicators of a developing thermal runaway:

  • A sudden, uncontrolled, and accelerating rate of temperature increase.

  • A rapid rise in pressure within the reaction vessel.

  • Noticeable changes in the reaction mixture's color or viscosity, or vigorous gas evolution.

  • Boiling of the solvent, even with cooling applied.

Q3: What immediate actions should be taken if a thermal runaway is suspected?

A3: In the event of a suspected thermal runaway, prioritize safety above all else:

  • Stop Reagent Addition: Immediately cease the addition of all reactants.[5]

  • Maximize Cooling: Increase the cooling to the reactor to its maximum capacity.[5]

  • Alert Personnel: Inform everyone in the immediate vicinity and follow your laboratory's emergency procedures.

  • Prepare for Quenching: If the temperature continues to rise, be prepared to quench the reaction by adding a cold, inert solvent or a pre-determined chemical inhibitor.[5]

  • Evacuate if Necessary: If the situation cannot be controlled, evacuate the area immediately.

Troubleshooting Guides

Issue 1: Exotherm during Electrophilic Aromatic Substitution (e.g., Nitration)

Symptoms:

  • Rapid temperature increase upon addition of the nitrating agent.

  • Darkening of the reaction mixture.

  • Evolution of brown fumes (nitrogen oxides).

Possible Causes:

  • Addition rate of the nitrating agent is too fast.

  • Inadequate cooling of the reaction mixture.

  • Concentration of reactants is too high.

Solutions:

Corrective Action Detailed Protocol
Control Reagent Addition Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise using an addition funnel. The addition rate should be slow enough to maintain the desired internal temperature.
Maintain Low Temperature Conduct the reaction in an ice-water or ice-salt bath to maintain a low temperature (typically 0-10 °C).[6] Ensure the reaction vessel is well-immersed and the bath is continuously replenished.
Ensure Efficient Stirring Use a magnetic or overhead stirrer to ensure efficient mixing and uniform temperature distribution throughout the reaction mixture.
Use a Dilute System If the reaction is too vigorous, consider diluting the reaction mixture with an appropriate inert solvent.
Issue 2: Temperature Fluctuation during Friedel-Crafts Acylation

Symptoms:

  • Initial temperature drop upon addition of the Lewis acid catalyst, followed by a sharp increase.

  • Difficulty in maintaining a stable reaction temperature.

Possible Causes:

  • Complex formation between the Lewis acid and the reactants/products is highly exothermic.

  • The reaction has a significant activation energy, leading to a delayed but rapid exotherm.

Solutions:

Corrective Action Detailed Protocol
Pre-cool the Reaction Mixture Before adding the Lewis acid catalyst (e.g., AlCl₃), cool the solution of this compound and the acylating agent in an appropriate solvent to a low temperature (e.g., 0 °C).
Portion-wise Catalyst Addition Add the Lewis acid catalyst in small portions over a period of time, allowing the temperature to stabilize between additions.
Monitor Temperature Closely Use a thermometer to continuously monitor the internal temperature of the reaction. Be prepared to apply additional cooling if the temperature rises rapidly.
Controlled Heating If the reaction requires heating to proceed at a reasonable rate after the initial exotherm, apply heat gradually using a controlled heating mantle or oil bath.

Experimental Protocols

Protocol 1: Controlled Nitration of this compound

This protocol is adapted from general procedures for the nitration of substituted phenols and should be performed with extreme caution and on a small scale initially.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Suitable organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in a minimal amount of a suitable solvent.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • In a separate beaker, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid, keeping the mixture cooled in an ice bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of this compound over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Extract the product with the chosen organic solvent.

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (caution: gas evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Controlled Friedel-Crafts Acylation of this compound

This protocol is a general guideline for the Friedel-Crafts acylation of activated aromatic compounds.

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acylating agent (e.g., Acetyl Chloride or Acetic Anhydride)

  • Anhydrous solvent (e.g., Dichloromethane or Carbon Disulfide)

  • Crushed Ice

  • Dilute Hydrochloric Acid

  • Deionized Water

  • Suitable organic solvent for extraction

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).

  • In the flask, add anhydrous aluminum chloride to the anhydrous solvent.

  • In the dropping funnel, prepare a solution of this compound and the acylating agent in the same anhydrous solvent.

  • Cool the flask containing the aluminum chloride suspension in an ice bath to 0 °C.

  • Slowly add the solution from the dropping funnel to the stirred suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to reflux if necessary. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and slowly pour it onto crushed ice and dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Physical and Thermal Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₀O₃PubChem[7]
Molecular Weight154.16 g/mol PubChem[7]
Melting Point27-30 °C
Boiling Point254 °CSigma-Aldrich
Flash Point>110 °C
DecompositionDecomposes at high temperatures. Pyrolysis at ~1000°C initiates with methyl radical loss.[1]

Visualizations

Exotherm_Troubleshooting start Exothermic Event (Rapid Temperature Rise) stop_reagents Immediately Stop Reagent Addition start->stop_reagents max_cooling Maximize Cooling stop_reagents->max_cooling monitor Monitor Temperature and Pressure max_cooling->monitor is_controlled Is Temperature Under Control? monitor->is_controlled stabilized Reaction Stabilized Proceed with Caution is_controlled->stabilized Yes quench Initiate Emergency Quench Protocol is_controlled->quench No evacuate Evacuate Area quench->evacuate

Caption: Troubleshooting workflow for an exothermic event.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve this compound in Solvent cool_reactant Cool Reactant Solution (0-5 °C) dissolve->cool_reactant add_dropwise Slow, Dropwise Addition of Nitrating Mix cool_reactant->add_dropwise prepare_nitrating_mix Prepare Nitrating Mix (HNO3 + H2SO4) and Cool prepare_nitrating_mix->add_dropwise maintain_temp Maintain Temperature < 10 °C add_dropwise->maintain_temp monitor_tlc Monitor by TLC maintain_temp->monitor_tlc quench_ice Quench on Ice monitor_tlc->quench_ice extract Extract with Organic Solvent quench_ice->extract wash Wash Organic Layer extract->wash dry_purify Dry and Purify Product wash->dry_purify

Caption: Experimental workflow for controlled nitration.

References

Optimizing reaction time and temperature for phenol methylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction time and temperature for phenol (B47542) methylation experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during phenol methylation experiments.

Issue 1: Low Yield of Desired Methylated Product

Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature Systematically vary the reaction temperature in small increments (e.g., 10-20°C) to identify the optimum for your specific catalyst and setup. For instance, with an alumina (B75360) catalyst, a desirable temperature range for high yields of higher alkylated phenols is 350-430°C.[1] Temperatures below 350°C may increase the formation of ether by-products, while temperatures above 450°C can lead to carbonization and decomposition.[1] For MgO-based catalysts, the optimal temperature is often around 450°C.[2]
Incorrect Reactant Molar Ratio Ensure the appropriate molar ratio of methanol (B129727) to phenol is used. Increasing the methanol-to-phenol ratio can favor more extensive methylation.[2] For example, a methanol to phenol molar ratio of 6:1 has been shown to be effective in some systems.[3]
Inadequate Reaction Time/Contact Time Optimize the flow rate of reactants in a continuous flow system. A lower flow rate increases contact time, which can promote the formation of more highly methylated products.[2] However, excessively long contact times can sometimes decrease selectivity by allowing for further reactions of the desired product.[1]
Catalyst Deactivation The catalyst can deactivate over time due to factors like carbon deposition (coking).[4][5] Consider catalyst regeneration or using a fresh batch of catalyst.[6]
Suboptimal Pressure For some catalytic systems, operating at superatmospheric pressure (e.g., 10-20 atmospheres) can significantly increase the yield of alkylated phenolic products and inhibit the formation of hydrocarbon byproducts.[1]

Issue 2: Poor Selectivity (High Proportion of Byproducts)

Possible Cause Troubleshooting Steps
Inappropriate Reaction Temperature Adjust the reaction temperature. Temperatures exceeding the optimal range can promote the formation of undesired byproducts. For example, with an alumina catalyst, temperatures above 430°C can decrease the yield of desired phenolic compounds and favor the production of non-phenolic products like hexamethyl benzene (B151609) at temperatures above 450°C.[1]
Unsuitable Catalyst The choice of catalyst is crucial for selectivity. Magnesium oxide (MgO) is known to be highly selective for ortho-methylation.[1][2] Different catalysts will favor different isomers. For instance, some catalysts may promote O-alkylation to form anisole (B1667542), while others favor C-alkylation to form cresols.[5]
Incorrect Contact Time Adjust the reactant flow rate. A longer contact time might lead to the formation of more highly substituted phenols or isomerization of the desired product.[1]
Side Reactions At higher temperatures, decomposition of methanol and the phenolic reactants or products can occur, leading to charring and a decrease in selectivity.[1][3] Operating within the recommended temperature range for your catalyst is critical.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for phenol methylation?

A1: The optimal temperature for phenol methylation is highly dependent on the catalyst being used.

  • For alumina catalysts, a temperature range of 350-430°C is generally desirable for producing higher alkylated phenols.[1]

  • With magnesium oxide (MgO) catalysts, the reaction is typically carried out at higher temperatures, in the range of 475-600°C, to achieve high ortho-selectivity.[1]

  • For Ni-Mn-Fe spinel catalysts, the most effective temperature range has been found to be 573-598 K (300-325°C).[3]

  • When using vanadium oxide catalysts, the reaction temperature is typically between 250°C and 450°C, with a preferred range of 300°C to 400°C.[7]

Q2: How does reaction time affect the products of phenol methylation?

A2: Reaction time, or more accurately, contact time in a flow reactor, influences the extent of methylation and the product distribution.

  • Increased contact time (achieved by a lower flow rate) generally leads to a higher degree of methylation. For example, phenol may first be methylated to o-cresol (B1677501), which can then be further methylated to 2,6-xylenol with longer contact times.

  • However, excessively long contact times can be detrimental to selectivity, as it may allow for the isomerization of the desired product or the formation of para-substituted byproducts.[1]

Q3: What are the common byproducts in phenol methylation, and how can they be minimized?

A3: Common byproducts include:

  • Anisole (O-methylation product): Its formation can be favored at lower temperatures.[1] Using a catalyst that promotes C-alkylation can minimize anisole formation.

  • Isomers of the desired product (e.g., p-cresol (B1678582) when o-cresol is desired): Catalyst choice is key to controlling regioselectivity. MgO, for instance, is highly selective for the ortho position.[1]

  • Higher methylated phenols (e.g., xylenols, trimethylphenols): These can be minimized by reducing the reaction time or the methanol-to-phenol molar ratio.

  • Decomposition products (e.g., carbon, gaseous byproducts): These are typically formed at excessively high temperatures.[1][3] Adhering to the optimal temperature range for the catalyst is crucial.

  • Hexamethylbenzene: This non-phenolic byproduct can be favored at high temperatures (above 450°C) with certain catalysts like alumina.[1]

Q4: How can I improve the ortho-selectivity of my phenol methylation reaction?

A4: To improve ortho-selectivity:

  • Catalyst Selection: The use of magnesium oxide (MgO) as a catalyst is well-documented to provide high selectivity for ortho-methylation.[1]

  • Reaction Temperature: Operating within the optimal temperature range for your chosen catalyst is critical. For MgO, this is typically between 475°C and 600°C.[1]

  • Reactant Adsorption: The ortho-selectivity is often attributed to the perpendicular adsorption of the phenolate (B1203915) species on the catalyst surface, which sterically favors the attack of the methylating agent at the ortho positions.[3]

Data Presentation

Table 1: Effect of Temperature on Phenol Methylation over an Alumina Catalyst

Temperature (°C)Key ObservationsReference
< 350Increased yield of ether by-products (e.g., anisole).[1]
350 - 430Desirable range for high yields of higher alkylated phenols.[1]
> 430Decreased yield of desired phenolic compounds.[1]
> 450Favors the production of hexamethylbenzene; carbonization and decomposition increase.[1]

Table 2: Influence of Temperature on Product Yield and Selectivity over a MnFe₂O₄ Catalyst

Temperature (K)Phenol Conversion (%)o-Cresol Yield (%)2,6-Xylenol Yield (%)Total Ortho Selectivity (%)Reference
523~40~15~20~95[3]
548~60~18~35~96[3]
573~80~18~55~97[3]
598~9518.362.197.3[3]
623~90~15~60~95[3]
673~80~12~50~90[3]

Note: Data is estimated from graphical representations in the source material.

Experimental Protocols

Protocol 1: Vapor-Phase Phenol Methylation using a Fixed-Bed Reactor

This protocol is a general guideline based on common practices for vapor-phase phenol methylation.

1. Catalyst Preparation and Activation:

  • Load a precisely weighed amount of the chosen catalyst (e.g., magnesium oxide) into a tubular reactor, securing it with quartz wool.
  • Heat the catalyst under a continuous flow of an inert gas (e.g., nitrogen) to a high temperature (e.g., >400°C) for several hours to remove adsorbed moisture and other impurities.[2]

2. Reactant Feed Preparation:

  • Prepare a feed solution by mixing phenol and methanol in the desired molar ratio (e.g., 1:6).[3]

3. Reaction Execution:

  • Set the reactor furnace to the desired reaction temperature (e.g., 598 K for a MnFe₂O₄ catalyst).[3]
  • Introduce the reactant mixture into a vaporizer, and then feed the vaporized reactants into the reactor at a controlled flow rate to achieve the desired weight hourly space velocity (WHSV).
  • Maintain the reaction at the set temperature and pressure for the desired duration.

4. Product Collection and Analysis:

  • Cool the reactor outlet stream to condense the liquid products.
  • Collect the liquid product and analyze its composition using techniques such as gas chromatography (GC) to determine the conversion of phenol and the selectivity for the various products.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Catalyst Preparation & Activation reactor_setup Reactor Setup (Temp, Pressure) catalyst_prep->reactor_setup reactant_prep Reactant Feed Preparation reactant_prep->reactor_setup reaction Vapor-Phase Methylation reactor_setup->reaction product_collection Product Collection (Condensation) reaction->product_collection analysis Product Analysis (e.g., GC) product_collection->analysis

Caption: Workflow for a typical vapor-phase phenol methylation experiment.

Troubleshooting_Logic cluster_temp Temperature Optimization cluster_ratio Reactant Ratio cluster_time Reaction Time cluster_catalyst Catalyst Issues start Low Product Yield? check_temp Is Temperature Optimal? start->check_temp Yes adjust_temp Adjust Temperature (±10-20°C increments) check_temp->adjust_temp No check_ratio Is Methanol:Phenol Ratio Correct? check_temp->check_ratio Yes solution Yield Improved adjust_temp->solution adjust_ratio Increase Methanol Ratio check_ratio->adjust_ratio No check_time Is Contact Time Adequate? check_ratio->check_time Yes adjust_ratio->solution adjust_time Adjust Flow Rate check_time->adjust_time No check_catalyst Catalyst Deactivated? check_time->check_catalyst Yes adjust_time->solution replace_catalyst Regenerate or Replace Catalyst check_catalyst->replace_catalyst Yes check_catalyst->solution No replace_catalyst->solution

Caption: Troubleshooting logic for addressing low product yield in phenol methylation.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for the Analysis of 2,4-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2,4-Dimethoxyphenol, a key aromatic compound, is crucial for various applications, from flavor and fragrance analysis to metabolic studies. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of the optimal method hinges on a variety of factors including the sample matrix, required sensitivity, and the specific goals of the analysis.

This guide provides a comprehensive comparison of HPLC and GC-MS for the analysis of this compound, supported by experimental protocols and data to aid in making an informed decision.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique that separates components in a liquid sample by passing them through a column packed with a stationary phase under high pressure. For a non-volatile compound like this compound, HPLC offers a direct method of analysis without the need for chemical modification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for volatile and thermally stable compounds. For phenolic compounds like this compound, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior. This process converts the polar hydroxyl group into a less polar ether or ester, making the compound more suitable for GC analysis.

Performance Comparison

The choice between HPLC and GC-MS for the analysis of this compound will depend on the specific requirements of the experiment. Below is a summary of the key performance characteristics for each technique.

FeatureHPLCGC-MS
Sample Volatility Not requiredRequired (derivatization often necessary)
Thermal Stability Not requiredRequired
Sample Preparation Simple (dilution, filtration)More complex (extraction, derivatization)
Selectivity Moderate to HighHigh to Very High
Sensitivity ng/mL to µg/mLpg/mL to ng/mL
Instrumentation Cost ModerateModerate to High
Robustness HighHigh

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for the analysis of this compound using both HPLC and GC-MS.

HPLC-UV Protocol

This protocol outlines a typical reversed-phase HPLC method with UV detection for the direct quantification of this compound.

1. Sample Preparation:

  • For liquid samples, filter through a 0.45 µm syringe filter prior to injection.

  • For solid samples, dissolve in the mobile phase, vortex, and centrifuge. The supernatant is then filtered.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 280 nm.

  • Column Temperature: 30°C.

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Inject each standard and construct a calibration curve by plotting peak area against concentration.

GC-MS Protocol with Derivatization

This protocol includes a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a more volatile trimethylsilyl (B98337) (TMS) ether of this compound.

1. Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using a suitable solvent like ethyl acetate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) and 50 µL of pyridine (B92270) to the dried extract.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

Experimental Workflow Visualization

To better illustrate the analytical process for each technique, the following diagrams outline the key steps from sample to result.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Filter Filtration/Dilution Sample->Filter Inject Injection Filter->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC Detect UV Detection HPLC->Detect Data Data Acquisition Detect->Data Quant Quantification Data->Quant GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extract Extraction Sample->Extract Dry Evaporation Extract->Dry Deriv Derivatization Dry->Deriv Inject Injection Deriv->Inject GC GC Separation (DB-5ms Column) Inject->GC MS MS Detection GC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant

A Comparative Guide to QSAR Studies of Antioxidant Activity in Methoxyphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) studies on the antioxidant activity of methoxyphenols. It is designed to offer an objective overview of performance, supported by experimental data, detailed methodologies, and visual workflows to aid in the research and development of novel antioxidant compounds.

Understanding the Antioxidant Activity of Methoxyphenols

Methoxyphenols, a class of phenolic compounds characterized by the presence of both a hydroxyl (-OH) and a methoxy (B1213986) (-OCH₃) group on a benzene (B151609) ring, are of significant interest for their antioxidant properties. The position and number of these functional groups play a crucial role in their ability to scavenge free radicals and mitigate oxidative stress, a key factor in numerous diseases.[1][2] QSAR studies are powerful computational tools that correlate the molecular structure of these compounds with their antioxidant activity, enabling the prediction of potency and the rational design of new, more effective antioxidants.[3]

The antioxidant mechanism of phenolic compounds, including methoxyphenols, primarily involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, which neutralizes the radical and terminates oxidative chain reactions. The resulting phenoxy radical is stabilized by resonance. The presence of an electron-donating group like a methoxy group can further enhance this activity.[1][4]

Comparative Analysis of Antioxidant Activity and Molecular Descriptors

The antioxidant activity of methoxyphenols is quantified using various assays, with the most common being the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.

QSAR models utilize molecular descriptors to quantify the structural and physicochemical properties of the compounds. These descriptors are then correlated with the experimental antioxidant activity. Key descriptors for methoxyphenols include:

  • Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Ionization Potential (IP). A higher HOMO energy and a lower IP generally correlate with better antioxidant activity, as they indicate a greater ability to donate electrons.[5]

  • Thermodynamic Descriptors: Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond is a critical descriptor. A lower BDE indicates that the hydrogen atom can be more easily donated to a free radical, leading to higher antioxidant activity.

  • Physicochemical Descriptors: These relate to the overall properties of the molecule, such as lipophilicity (logP), which can influence the compound's ability to act in different biological environments.

The following tables summarize quantitative data from various studies, comparing the antioxidant activity of several methoxyphenol derivatives with relevant molecular descriptors.

Table 1: DPPH Radical Scavenging Activity (IC50) of Selected Methoxyphenols

CompoundStructureDPPH IC50 (µM)Reference
2-Methoxyphenol (Guaiacol)> 2500[5]
4-Methyl-2-methoxyphenol1500[5]
Eugenol45.1[5]
Isoeugenol29.8[5]
Ferulic Acid40.2[5]
Curcumin17.5[5]

Table 2: Comparison of Antioxidant Activity and Electronic Descriptors for 2-Methoxyphenols

CompoundAnti-DPPH Radical Activity (log 1/IC50)Ionization Potential (IP)Reference
2-Methoxy-4-methylphenol2.828.23[5]
Eugenol4.358.16[5]
Isoeugenol4.538.01[5]
Ferulic Acid4.408.35[5]
Curcumin4.768.28[5]
Dehydrodiisoeugenol4.097.97[5]
Bis-eugenol3.558.15[5]
Bis-ferulic acid4.108.36[5]

A linear relationship has been observed between the anti-DPPH radical activity (log 1/IC50) and the Ionization Potential (IP) for 2-methoxyphenols (r²=0.768), with the exception of dehydrodiisoeugenol.[5]

Experimental Protocols

Accurate and reproducible experimental data is the foundation of a robust QSAR model. Below are detailed protocols for the most common antioxidant assays used for methoxyphenols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.[6]

1. Reagent Preparation:

  • DPPH Stock Solution (e.g., 0.2 mM): Dissolve an appropriate amount of DPPH in methanol (B129727) or ethanol (B145695). Store this solution in an amber bottle in the dark at 4°C.
  • DPPH Working Solution (e.g., 0.1 mM): Dilute the stock solution with methanol or ethanol to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[6]
  • Sample Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, ethanol, or DMSO). From this, create a series of dilutions to obtain a range of concentrations.
  • Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox, to be run alongside the test samples.[7]

2. Assay Procedure (96-well plate format):

  • Add 100 µL of each sample dilution to triplicate wells.
  • Add 100 µL of the DPPH working solution to all wells.[6]
  • Include a blank control (100 µL solvent + 100 µL DPPH working solution).
  • Incubate the plate in the dark at room temperature for 30 minutes.[7]
  • Measure the absorbance at 517 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[6]
  • Plot the % RSA against the concentration of the test compound and determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in deionized water.
  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in deionized water.
  • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours. This generates the ABTS radical cation.[8][9]
  • On the day of the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
  • Sample and Control Solutions: Prepare as described for the DPPH assay.

2. Assay Procedure (96-well plate format):

  • Add a small volume (e.g., 10-20 µL) of each sample dilution to triplicate wells.
  • Add a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution to each well.[11]
  • Include a blank control (solvent + ABTS•+ working solution).
  • Incubate the plate at room temperature in the dark for a specified time (e.g., 6 minutes).[10]
  • Measure the absorbance at 734 nm.

3. Data Analysis:

  • Calculate the percentage of inhibition using a formula similar to the DPPH assay.
  • Determine the IC50 value from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

1. Reagent Preparation:

  • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare from sodium acetate and acetic acid.
  • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in deionized water.
  • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh and warmed to 37°C before use.[12]
  • Sample and Standard Solutions: Prepare sample dilutions as previously described. A standard curve is typically generated using a known concentration of FeSO₄ or Trolox.

2. Assay Procedure:

  • Add a small volume of the sample or standard to a larger volume of the FRAP reagent.
  • Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).[12][13]
  • Measure the absorbance of the blue-colored solution at 593 nm.

3. Data Analysis:

  • Create a standard curve by plotting the absorbance of the standards against their concentration.
  • Use the standard curve to determine the FRAP value of the samples, typically expressed as Trolox equivalents or Fe(II) equivalents.

Visualizing QSAR Workflows and Structure-Activity Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of a QSAR study and the key structural features of methoxyphenols that determine their antioxidant activity.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_modeling Model Development cluster_validation Model Validation & Application A Selection of Methoxyphenol Dataset B Experimental Antioxidant Assay (DPPH, ABTS, FRAP) A->B Experimental Data C Data Curation & Standardization B->C D Calculation of Molecular Descriptors (Electronic, Thermodynamic, etc.) C->D E Data Splitting (Training and Test Sets) D->E F Model Building using Statistical Methods (e.g., MLR, PLS) E->F Training Set G Internal & External Validation (q², R²_pred) F->G Test Set H Interpretation of the Model G->H I Prediction of Activity for New Compounds H->I

Caption: General workflow for a QSAR study of antioxidant activity.

SAR_Methoxyphenols cluster_structure Key Structural Features of Methoxyphenols cluster_features Determinants of Antioxidant Activity Structure OH_Group Phenolic -OH Group BDE Low O-H Bond Dissociation Enthalpy (BDE) OH_Group->BDE Primary H-donor OCH3_Group Methoxy -OCH3 Group Antioxidant_Activity Enhanced Antioxidant Activity OCH3_Group->Antioxidant_Activity Electron-donating, stabilizes radical Position Number & Position of -OH/-OCH3 Position->Antioxidant_Activity Influences electronic effects BDE->Antioxidant_Activity Facilitates H-donation

Caption: Structure-activity relationships for antioxidant methoxyphenols.

Conclusion

QSAR provides a powerful framework for understanding and predicting the antioxidant activity of methoxyphenols. The number and position of hydroxyl and methoxy groups are primary determinants of activity, which can be quantified through molecular descriptors such as BDE and IP. By combining robust experimental data from assays like DPPH, ABTS, and FRAP with computational modeling, researchers can effectively screen and design novel methoxyphenol derivatives with enhanced antioxidant potential for applications in pharmaceuticals, nutraceuticals, and food preservation. This guide serves as a foundational resource for professionals engaged in this exciting area of research.

References

2,4-Dimethoxyphenol: A Comparative Analysis of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antioxidant research, the evaluation of novel compounds against established standards is paramount for discerning their potential therapeutic and industrial applications. This guide provides a comparative analysis of the antioxidant capacity of 2,4-dimethoxyphenol against three widely recognized antioxidant standards: Butylated Hydroxytoluene (BHT), Trolox, and Gallic Acid. This objective comparison is supported by experimental data from established in vitro antioxidant assays, namely DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power).

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound is a measure of its ability to inhibit oxidation. This is often quantified by its IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals) in DPPH and ABTS assays, or by its Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox. For the FRAP assay, the results are often expressed as ferric reducing power in equivalence to a standard. A lower IC50 value indicates a higher antioxidant potency.

It is important to note that a direct comparison of antioxidant capacities is most accurate when the compounds are evaluated under identical experimental conditions. The data presented below is collated from various studies, and as such, variations in experimental protocols may influence the absolute values. Direct comparative studies of this compound against BHT, Trolox, and gallic acid are limited in the current literature.

CompoundDPPH Assay (IC50)ABTS Assay (TEAC)FRAP Assay (Value)
This compound Data not consistently available in comparative studies. Some studies on methoxyphenols suggest moderate activity.Data not consistently available in comparative studies.Data not consistently available in comparative studies.
Butylated Hydroxytoluene (BHT) ~32.06 µg/mL-~2.29 mmol/L Fe²⁺
Trolox ~3.77 µg/mL1.0 (by definition)Standard for comparison
Gallic Acid ~2.6 - 15.3 µg/mLHigh TEAC values reportedHigh FRAP values reported

Note: The values presented are indicative and sourced from multiple studies. Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of antioxidant capacity data, detailed experimental protocols are essential. The following are generalized methodologies for the three key assays cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Sample Preparation: The test compounds (this compound, BHT, Trolox, Gallic Acid) are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds. A control containing only the DPPH solution and the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Methodology:

  • ABTS•+ Generation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound at various concentrations is added to a large volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

  • TEAC Determination: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Methodology:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent is freshly prepared and warmed to 37°C before use.

  • Reaction Mixture: A small volume of the test compound is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: The absorbance of the blue-colored product is measured at 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance change with a standard curve prepared using a known concentration of FeSO₄ or Trolox.

Signaling Pathways and Experimental Workflows

Antioxidant Response Signaling Pathway

Phenolic compounds can exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) ROS->Keap1_Nrf2 induces dissociation Phenol Phenolic Compound (e.g., this compound) Phenol->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Nucleus Nucleus Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Proteins Antioxidant Proteins & Enzymes Genes->Proteins translation Cellular_Protection Cellular Protection Proteins->Cellular_Protection provides

Caption: Nrf2-ARE signaling pathway for cellular antioxidant response.

General Experimental Workflow for Antioxidant Capacity Assessment

The evaluation of a compound's antioxidant capacity typically follows a standardized workflow to ensure systematic and reliable results.

Experimental_Workflow start Start: Compound Selection (e.g., this compound) prep Sample & Standard Preparation (Serial Dilutions) start->prep assays DPPH Assay ABTS Assay FRAP Assay prep->assays measurement Spectrophotometric Measurement (Absorbance Reading) assays->measurement analysis Data Analysis (% Inhibition, IC50, TEAC) measurement->analysis comparison Comparison with Standards (BHT, Trolox, Gallic Acid) analysis->comparison conclusion Conclusion on Antioxidant Capacity comparison->conclusion

Caption: Generalized workflow for assessing antioxidant capacity.

A Comparative Guide to the Bioactivity of Dimethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethoxybenzene derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities. The position of the two methoxy (B1213986) groups on the benzene (B151609) ring, along with other substitutions, significantly influences their pharmacological properties. This guide provides a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial activities of various dimethoxybenzene derivatives, supported by experimental data and detailed methodologies.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of selected dimethoxybenzene derivatives, allowing for a direct comparison of their efficacy.

Table 1: Anticancer Activity of Dimethoxybenzene Derivatives

This table presents the half-maximal inhibitory concentration (IC50) values of various dimethoxybenzene derivatives against human breast cancer cell lines MCF-7 (estrogen-dependent) and MDA-MB-231 (estrogen-independent). Lower IC50 values indicate greater potency.

CompoundCell LineIC50 (µM)Reference(s)
N'-(4-chlorobenzylidene)-3,4-dimethoxybenzohydrazideMCF-711.2 - 50.6[1]
N'-(4-methylbenzylidene)-3,4-dimethoxybenzohydrazideMDA-MB-2312.5 - 53.0[1]
3,3'-dimethoxy-4,4'-dihydroxy-stilbene triazole (STT)SNU449 (Liver)< 20[2]
5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone (DHTMF)H522 (Lung)Dose-dependent suppression[3]
DemethoxycurcuminMDA-MB-231Potent cytotoxic effects[4]
Thiazolo[3,2-a]benzimidazole derivative with 3,4-dimethoxyphenylMCF-71.27 ± 0.06[5]
Thiazolo[3,2-a]benzimidazole derivative with 3,4-dimethoxyphenylMDA-MB-2312.60 ± 1.47[5]
Table 2: Anti-inflammatory Activity of Dimethoxybenzene Derivatives

This table showcases the anti-inflammatory potential of dimethoxybenzene derivatives, including their inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and their efficacy in the carrageenan-induced paw edema model.

CompoundAssayInhibition/EffectReference(s)
(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol (Compound D)Carrageenan-induced rat paw edemaMarked inhibition[6]
1-Acylaminoalkyl-3,4-dimethoxybenzene derivativesCarrageenan-induced rat paw edemaModerate to strong activity[7]
7,4'-DimethoxyflavoneCarrageenan-induced rat paw edemaMaximum inhibition of 52.4%[8]
7,4'-DimethoxyflavoneNitrite ion free radical generationMaximally effective in inhibiting[8]
7,8-DimethoxyflavoneLipid peroxidationMore active in inhibiting[8]
3-[4-(methylsulfonyl)phenyl]methylene-indolin-2-one derivative with dimethoxy substitutionCOX-2 and 5-LOX inhibitionIC50: 0.1 µM (COX-2), 0.56 µM (5-LOX)[9]
Aurone (B1235358) derivative (WE-4) with dimethoxy substitutionCOX-2 and LOX inhibitionIC50: 0.22 µM (COX-2), 0.3 µM (LOX)[10]
Table 3: Antimicrobial Activity of Dimethoxybenzene Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) values of various dimethoxybenzene derivatives against common bacterial and fungal strains. Lower MIC values indicate stronger antimicrobial activity.

CompoundMicroorganismMIC (µM)Reference(s)
N'-Benzylidene-3,4-dimethoxybenzohydrazide (4h)Staphylococcus aureus5.88[11]
N'-Benzylidene-3,4-dimethoxybenzohydrazide (4h)Salmonella typhi12.07[11]
N'-Benzylidene-3,4-dimethoxybenzohydrazide (4i)Acinetobacter baumannii11.64[11]
N'-Benzylidene-3,4-dimethoxybenzohydrazide (4i)Escherichia coli23.30[11]
N'-Benzylidene-3,4-dimethoxybenzohydrazide (4i)Candida albicans23.30[11]
N'-Benzylidene-3,4-dimethoxybenzohydrazide (4j)Enterococcus faecalis16.68[11]
2-Aryl-3,5-dimethoxy-1,4-benzoquinone derivativeEscherichia coli ATCC3521862.5 µg/mL[12]
2-Aryl-3,5-dimethoxy-1,4-benzoquinone derivativeStaphylococcus aureusActive[12]
Azo-compound with dimethoxy substitution (4d, 4h, 4i)Staphylococcus aureusup to 4 µg/mL[13]
Azo-compound with dimethoxy substitution (4d, 4h, 4i)Listeria monocytogenesup to 8 µg/mL[13]

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

Protocol:

  • Animal Acclimatization: Acclimate rats or mice to the laboratory conditions before the experiment.

  • Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) to the animals.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes), inject 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each animal.[14][15]

  • Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[16]

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Agar (B569324) Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Inoculate the surface of the agar plates with a standardized bacterial or fungal suspension.[17]

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[18]

  • Compound Addition: Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.[18]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

Signaling Pathways and Mechanisms of Action

Dimethoxybenzene derivatives exert their biological effects through various mechanisms, including the modulation of key cellular signaling pathways.

Anticancer Mechanism: Targeting the Akt/mTOR Pathway

Several dimethoxybenzene derivatives have been shown to induce apoptosis and inhibit cell proliferation in cancer cells by targeting the Akt/mTOR signaling pathway.[2][3] This pathway is crucial for cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers.

Akt_mTOR_Pathway DMB_Derivative Dimethoxybenzene Derivative Akt Akt DMB_Derivative->Akt Inhibits mTOR mTOR Akt->mTOR Activates Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Inhibition of the Akt/mTOR pathway by dimethoxybenzene derivatives.

Experimental Workflow: MTT Assay

The following diagram illustrates the key steps involved in the MTT assay for determining cell viability.

MTT_Workflow Start Seed Cells in 96-well Plate Treat Add Dimethoxybenzene Derivative Start->Treat Incubate_1 Incubate Treat->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate Add_MTT->Incubate_2 Solubilize Add Solubilizing Agent Incubate_2->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read End Determine Cell Viability Read->End

Caption: Workflow of the MTT assay for cell viability assessment.

This guide provides a foundational comparison of the bioactivities of dimethoxybenzene derivatives. Further research is warranted to explore the full therapeutic potential of this promising class of compounds.

References

Validation of analytical methods for phenol quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Methods for Phenol (B47542) Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of phenol and phenolic compounds is critical across a wide range of applications, from environmental monitoring to pharmaceutical quality control. This guide provides an objective comparison of common analytical methods, supported by experimental data, to assist in selecting the most appropriate technique for your specific needs.

Comparison of Analytical Methods

The selection of an analytical method for phenol quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of four principal methods: Spectrophotometry (Folin-Ciocalteu), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Electrochemical Methods.

ParameterSpectrophotometry (Folin-Ciocalteu)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Electrochemical Methods
Principle Colorimetric assay based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds in an alkaline medium.Separation of phenolic compounds based on their partitioning between a stationary phase and a mobile phase, followed by detection.Separation of volatile phenolic compounds or their derivatives in the gas phase, followed by detection.Measurement of the current generated by the oxidation or reduction of phenolic compounds at an electrode surface.
Limit of Detection (LOD) ~0.1 - 1 mg/L[1][2][3]~0.006 - 10 µg/L[4][5][6]~0.3 - 3.5 µg/L (with FID)[7]~0.005 - 0.5 µM[8][9]
Limit of Quantification (LOQ) ~0.5 - 5 mg/L[1][2][3]~0.02 - 50 µg/L[5][6][10]~1 - 10 µg/L (with FID)[7]~0.01 - 1 µM[8]
Linearity Range ~1 - 500 mg/L[2][11]~0.1 - 1000 µg/L[4][5][6]~1 - 100 µg/mL[12]~0.1 - 200 µM[8]
Precision (RSD%) < 5%[1][2][3]< 10%[6][13]< 10%[7]< 5%[14]
Accuracy (Recovery %) 90 - 110%[1][2]85 - 115%[6][13]80 - 120%[15]95 - 105%[8]
Selectivity Low (reacts with other reducing substances)[16][17]High (separates individual phenols)[18]High (separates individual phenols)[18]Moderate to High (can be affected by other electroactive species)[19]
Sample Throughput HighModerateModerateHigh
Cost LowHighHighLow to Moderate
Primary Application Total phenolic content in food and natural products.[18]Quantification of specific phenols in environmental and biological samples.[18]Analysis of volatile phenols in environmental samples.[15]Rapid screening and monitoring of phenols in water samples.[19]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for phenol quantification and the logical relationships between the different analytical methods.

G cluster_workflow General Experimental Workflow for Phenol Quantification Sample Collection Sample Collection Sample Preparation Sample Preparation (e.g., Extraction, Derivatization) Sample Collection->Sample Preparation Analytical Measurement Analytical Measurement (e.g., HPLC, GC, Spectrophotometry) Sample Preparation->Analytical Measurement Data Analysis Data Analysis Analytical Measurement->Data Analysis Quantification Result Quantification Result (Concentration of Phenol) Data Analysis->Quantification Result

Caption: General experimental workflow for phenol quantification.

G cluster_spectro Spectrophotometry cluster_chroma Chromatography cluster_electro Electrochemical Phenol Quantification Methods Phenol Quantification Methods Spectrophotometry Spectrophotometry Phenol Quantification Methods->Spectrophotometry Total Phenols Chromatography Chromatography Phenol Quantification Methods->Chromatography Specific Phenols Electrochemical Electrochemical Phenol Quantification Methods->Electrochemical Rapid Screening Folin-Ciocalteu Folin-Ciocalteu Ferric Chloride Ferric Chloride HPLC HPLC GC GC Voltammetry Voltammetry Amperometry Amperometry Spectrophotometry->Folin-Ciocalteu Spectrophotometry->Ferric Chloride Chromatography->HPLC Chromatography->GC Electrochemical->Voltammetry Electrochemical->Amperometry

Caption: Logical relationships between phenol quantification methods.

Detailed Experimental Protocols

Spectrophotometric Method: Folin-Ciocalteu Assay

This method is widely used for determining the total phenolic content in various samples.

Reagents:

  • Folin-Ciocalteu reagent (2 N)

  • Gallic acid standard solution (1 mg/mL)

  • Sodium carbonate solution (20% w/v)

  • Distilled water

Procedure:

  • Sample Preparation: Extract phenolic compounds from the sample using a suitable solvent (e.g., methanol, ethanol (B145695), acetone).

  • Calibration Curve:

    • Prepare a series of gallic acid standard solutions with concentrations ranging from 10 to 500 µg/mL.

    • To 0.5 mL of each standard solution, add 2.5 mL of 10-fold diluted Folin-Ciocalteu reagent.

    • After 5 minutes, add 2 mL of 20% sodium carbonate solution.

    • Incubate the mixture in the dark at room temperature for 2 hours.

    • Measure the absorbance at 765 nm using a spectrophotometer.

    • Plot the absorbance versus the concentration of gallic acid to create a calibration curve.[11]

  • Sample Analysis:

    • Take 0.5 mL of the sample extract and follow the same procedure as for the calibration curve.

    • Measure the absorbance of the sample at 765 nm.

  • Quantification: Determine the total phenolic content of the sample from the calibration curve and express the results as gallic acid equivalents (GAE).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of individual phenolic compounds.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, injector, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm.

Procedure:

  • Sample Preparation:

    • Filter the sample through a 0.45 µm syringe filter.

    • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[13]

  • Calibration Curve:

    • Prepare standard solutions of the target phenolic compounds in the mobile phase at various concentrations.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot the peak area versus the concentration for each compound to create a calibration curve.

  • Sample Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify the phenolic compounds based on their retention times compared to the standards.

  • Quantification: Quantify the concentration of each phenolic compound in the sample using the corresponding calibration curve.[6]

Gas Chromatography (GC)

GC is suitable for the analysis of volatile phenols or those that can be made volatile through derivatization.

Instrumentation and Conditions:

  • GC System: A system equipped with an injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Detector Temperature: 300 °C.

Procedure:

  • Sample Preparation and Derivatization:

    • Extract the phenols from the sample using a suitable solvent (e.g., dichloromethane).

    • Derivatize the phenolic compounds to increase their volatility and thermal stability. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[15]

  • Calibration Curve:

    • Prepare derivatized standard solutions of the target phenolic compounds at various concentrations.

    • Inject each standard solution into the GC system and record the peak area.

    • Plot the peak area versus the concentration for each compound to create a calibration curve.

  • Sample Analysis:

    • Inject the derivatized sample extract into the GC system.

    • Identify the phenolic compounds based on their retention times.

  • Quantification: Quantify the concentration of each phenolic compound in the sample using the corresponding calibration curve.[20]

Electrochemical Methods

Electrochemical sensors offer a rapid and sensitive approach for phenol detection, particularly in aqueous samples.

Instrumentation:

  • Potentiostat with a three-electrode system:

    • Working electrode (e.g., glassy carbon electrode, screen-printed electrode)

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., platinum wire)

  • Electrochemical cell

Procedure (Differential Pulse Voltammetry - DPV):

  • Electrode Preparation:

    • Polish the working electrode with alumina (B75360) slurry, followed by sonication in ethanol and water.

    • The electrode can be modified with nanomaterials to enhance sensitivity and selectivity.[8]

  • Calibration Curve:

    • Prepare a series of standard phenol solutions in a suitable supporting electrolyte (e.g., phosphate (B84403) buffer, pH 7.0).

    • Record the DPV response for each standard solution by scanning the potential over a defined range.

    • Plot the peak current versus the concentration of phenol to create a calibration curve.

  • Sample Analysis:

    • Add the sample to the supporting electrolyte in the electrochemical cell.

    • Record the DPV response.

  • Quantification: Determine the concentration of phenol in the sample from the calibration curve.[14]

References

A Comparative Guide to the Experimental and Computational Properties of 2,4-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimentally determined and computationally predicted properties of 2,4-Dimethoxyphenol (CAS No: 13330-65-9). By presenting both empirical data and theoretical values, this document aims to offer a comprehensive physicochemical profile of the compound, aiding in its application in research and development.

Data Summary: Experimental vs. Computational Properties

The following table summarizes the key quantitative data for this compound, drawing a clear distinction between values obtained through laboratory experiments and those derived from computational models.

PropertyExperimental ValueComputational Value
Molecular Formula C₈H₁₀O₃C₈H₁₀O₃
Molecular Weight 154.16 g/mol [1]154.163 g/mol [2][3]
Melting Point 28 °C101.89 °C (375.04 K) (Joback Method)[4]
Boiling Point 268.4 °C at 760 mmHg[3]266.41 °C (539.56 K) (Joback Method)[4]
Flash Point 116.1 °C[3]116.1 ± 21.8 °C[2]
Density 1.134 g/cm³1.1 ± 0.1 g/cm³[2]
Refractive Index 1.522[3]1.523[2]
logP (Octanol/Water) Not available1.409 (Crippen Method)[4]
pKa Not available10.46 ± 0.18 (Predicted)
Appearance White to light yellow solid or liquid[5]Not Applicable

Spectroscopic Data Comparison

Experimental Spectroscopic Data
  • ¹H NMR (300.13 MHz, CDCl₃, δ in ppm): 6.75 (d, J = 5.2 Hz), 6.42 (d, J = 1.7 Hz), 6.31 (dd, J = 5.2, 1.7 Hz), 3.79 (s, OCH₃), 3.69 (s, OCH₃).[6]

  • Infrared (IR) (KBr, ν in cm⁻¹): 3443 (O-H stretch), 2997, 2939, 2835 (C-H stretch), 1610, 1512 (C=C aromatic stretch), 1461, 1433, 1299, 1263, 1228, 1202, 1151, 1116, 1033 (C-O stretch), 918, 830, 792.[6]

  • Mass Spectrometry (EIMS, m/z): 154 ([M]⁺, 100%), 139 (58%), 111 (90%).[6]

Computational Spectroscopic Data

While detailed computational spectra require specific software and methods (e.g., DFT), predictions for IR spectra are available and can be used to approximate vibrational frequencies.[7][8] These are valuable for initial assignments before experimental verification.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of experimental data. Below are standard protocols for the key experiments cited.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of purity.[9][10]

  • Sample Preparation: A small amount of the dried, powdered this compound is packed into a thin-walled capillary tube to a height of about 3 mm.[11]

  • Apparatus: A calibrated melting point apparatus (such as a Mel-Temp or a Thiele tube) is used.[9][10]

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.[12]

    • The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[10]

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[10][13]

    • The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has liquefied.[9] For a pure compound, this range should be narrow (0.5-1.0°C).[9]

Boiling Point Determination (Microscale Method)

This method is suitable for small sample volumes.[14]

  • Sample Preparation: A small test tube is filled to about half-full with liquid this compound. An inverted capillary tube (sealed at one end) is placed inside the test tube.[15]

  • Apparatus: The test tube assembly is attached to a thermometer and heated in a Thiele tube or an oil bath.[15][16]

  • Procedure:

    • The apparatus is heated gently.[16]

    • As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.[15]

    • Heating is discontinued, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[16][17] This temperature corresponds to the point where the external pressure equals the vapor pressure of the liquid.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the molecular structure.

  • Sample Preparation: Approximately 5-25 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[18][19] To ensure a homogeneous magnetic field, the sample should be free of any solid particles.[20]

  • Apparatus: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).

  • Procedure:

    • The NMR tube is placed in the spectrometer's probe.

    • The magnetic field is "shimmed" to optimize its homogeneity.

    • A standard pulse sequence is used to acquire the spectrum.

    • The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS).[19]

Infrared (IR) Spectroscopy (KBr Pellet Method)

IR spectroscopy is used to identify the functional groups present in a molecule.[21]

  • Sample Preparation: 1-2 mg of solid this compound is finely ground with approximately 100 mg of dry potassium bromide (KBr) powder in a mortar.[21][22]

  • Apparatus: A hydraulic press to form the pellet and a Fourier Transform Infrared (FTIR) spectrometer.[21]

  • Procedure:

    • The KBr/sample mixture is compressed under high pressure to form a transparent or translucent pellet.[22]

    • A background spectrum of the empty sample compartment is recorded.[23]

    • The KBr pellet is placed in a sample holder in the path of the IR beam.

    • The sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the molecule's bonds.[21][23]

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflows for determining and comparing the properties of this compound.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_compare Comparison and Analysis exp_start Start: Physical Sample exp_prep Sample Preparation (Purification, Drying) exp_start->exp_prep exp_mp Melting Point Determination exp_prep->exp_mp exp_bp Boiling Point Determination exp_prep->exp_bp exp_nmr NMR Spectroscopy exp_prep->exp_nmr exp_ir IR Spectroscopy exp_prep->exp_ir exp_data Acquire Experimental Data exp_mp->exp_data exp_bp->exp_data exp_nmr->exp_data exp_ir->exp_data compare_node Compare Data: Experimental vs. Computational exp_data->compare_node comp_start Start: Molecular Structure comp_model Build 3D Model (e.g., SMILES) comp_start->comp_model comp_method Select Method (e.g., DFT, Joback) comp_model->comp_method comp_calc Perform Calculations (Geometry Optimization, Frequencies) comp_method->comp_calc comp_predict Predict Properties (MP, BP, Spectra) comp_calc->comp_predict comp_data Generate Computational Data comp_predict->comp_data comp_data->compare_node analysis_node Analyze Discrepancies & Validate Models compare_node->analysis_node conclusion_node Final Report analysis_node->conclusion_node

Caption: Workflow for comparing experimental and computational property determination.

This compound has also been noted for its potential biological activities, including antimicrobial and anti-inflammatory properties.[24] Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) analyses, can help predict these activities by correlating molecular descriptors (like HOMO/LUMO energies) with biological effects.[25][26]

G cluster_properties Molecular Properties cluster_activities Predicted Biological Activities compound This compound structural Structural Features (Phenolic -OH, Methoxy groups) compound->structural electronic Electronic Properties (HOMO/LUMO, Dipole Moment) compound->electronic antioxidant Antioxidant structural->antioxidant H-atom donation anti_inflammatory Anti-inflammatory structural->anti_inflammatory electronic->antioxidant Electron donation antimicrobial Antimicrobial electronic->antimicrobial

Caption: Relationship between molecular properties and predicted biological activities.

References

Navigating the Nuances of 2,4-Dimethoxyphenol in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity and interference of small molecules in biological assays is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of 2,4-Dimethoxyphenol's performance in common biological assays, offering insights into its antioxidant and cytotoxic potential, alongside a discussion of its likely interactions in immunoassays and enzyme-based systems. This document synthesizes available experimental data to aid in experimental design and data interpretation.

Executive Summary

This compound (2,4-DMP), a methoxy-substituted phenol, exhibits notable biological activity, primarily as a radical scavenger. While direct and extensive data on its cross-reactivity in all biological assays remains an area of ongoing investigation, this guide collates existing findings on its antioxidant and cytotoxic properties and draws comparisons with structurally related phenolic compounds. Evidence suggests that like other phenolic compounds, 2,4-DMP has the potential to interfere with both immunoassays and enzyme-based assays, a critical consideration for researchers utilizing these common analytical methods.

Antioxidant Activity: A Comparative Analysis

The antioxidant capacity of phenolic compounds is a key area of investigation. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate this activity, with a lower IC50 value indicating higher antioxidant potential.

For comparative context, other phenolic compounds exhibit a wide range of antioxidant activities in the DPPH assay. For instance, the hydrogenated derivatives of curcumin (B1669340) show significantly stronger DPPH scavenging activity than curcumin itself and the reference antioxidant, trolox.[2] This highlights the influence of molecular structure on antioxidant potential.

Table 1: Comparative Antioxidant Activity of Phenolic Compounds (DPPH Assay)

CompoundIC50 (µM)Reference CompoundIC50 (µM)
This compound Data not availableEugenol (B1671780)> 2,4-DMP[1]
CurcuminLess potent than TroloxTetrahydrocurcumin (THC)More potent than Trolox[2]
Isoeugenol> 2,4-DMP[1]TroloxReference

Cytotoxicity Profile

The cytotoxic potential of a compound is a critical parameter in drug development and toxicology studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.

Direct IC50 values for this compound from MTT assays on specific cancer cell lines are not explicitly detailed in the provided search results. However, a novel synthesized compound, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI), which contains a 3,4-dimethoxyphenyl moiety, has demonstrated significant cytotoxic effects against triple-negative breast cancer cell lines. The IC50 values for RAJI were reported as 20 µg/mL for MDA-MB-231 and 25 µg/mL for MDA-MB-468 cells.[1][3] While this is not this compound, the activity of a structurally related moiety suggests that dimethoxyphenyl compounds can possess cytotoxic properties.

In a study comparing various 2-methoxyphenols, cytotoxicity was found to be dependent on radical reactions.[4] This suggests a potential link between the antioxidant/pro-oxidant activity of these compounds and their effects on cell viability. For instance, the 50% cytotoxic concentration (CC50) for several methoxyphenols was determined in human submandibular gland carcinoma (HSG) and human gingival fibroblast (HGF) cells, with a linear relationship observed between CC50 and the inhibition rate constant (kinh).[4]

Table 2: Comparative Cytotoxicity of Phenolic and Related Compounds (MTT Assay)

Compound/MoietyCell LineIC50/CC50Reference CompoundCell LineIC50/CC50
This compound Data not available3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-oneMDA-MB-23120 µg/mL[1][3]
p-Methoxyphenol dimerRAW 264.70.7 mM[5]Butylated hydroxyanisole (BHA)RAW 264.70.4 mM[5]
p-Cresol dimerRAW 264.70.6 mM[5]

Cross-Reactivity in Immunoassays

Immunoassays, such as ELISA, are susceptible to interference from structurally similar compounds that can cross-react with the assay antibodies, leading to inaccurate quantification. Phenolic compounds are known to be potential interferents in such assays.

While specific data on the percentage of cross-reactivity for this compound in any particular immunoassay is not available in the provided search results, the potential for such interaction is high. The decision to test for cross-reactivity often depends on the structural similarity between the analyte of interest and the potentially interfering compound.

The general workflow for assessing cross-reactivity involves challenging the immunoassay with varying concentrations of the potentially cross-reacting substance in the absence of the target analyte and determining the concentration that produces a signal equivalent to a known concentration of the target.

Immunoassay_CrossReactivity_Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Analyte_Std Analyte Standard ELISA_Plate Coated ELISA Plate Analyte_Std->ELISA_Plate Test_Compound This compound Test_Compound->ELISA_Plate Incubation Incubation ELISA_Plate->Incubation Detection Signal Detection Incubation->Detection Standard_Curve Generate Standard Curve Detection->Standard_Curve CrossReactivity_Calc Calculate % Cross-Reactivity Detection->CrossReactivity_Calc Standard_Curve->CrossReactivity_Calc Peroxidase_Interference_Pathway cluster_enzymatic_reaction Peroxidase Catalytic Cycle cluster_interference Potential Interference by 2,4-DMP HRP Horseradish Peroxidase (HRP) Compound_I Compound I (HRP-Fe⁴⁺=O Por•⁺) HRP->Compound_I + H₂O₂ H2O2 Hydrogen Peroxide (H₂O₂) Compound_II Compound II (HRP-Fe⁴⁺=O Por) Compound_I->Compound_II + Substrate - Radical DMP This compound (Substrate) Compound_I->DMP Compound_II->HRP + Substrate - Radical Assay_Substrate Assay Chromogenic Substrate Compound_II->Assay_Substrate DMP_Radical 2,4-DMP Radical DMP->DMP_Radical Oxidation DMP->Assay_Substrate Competition Interference Interference (False Signal) DMP_Radical->Interference Colored_Product Colored Product Assay_Substrate->Colored_Product Oxidation

References

In-Silico Prediction of 2,4-Dimethoxyphenol Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted and experimentally validated bioactivity of 2,4-Dimethoxyphenol against other structurally related phenolic compounds. By integrating in-silico predictions with experimental data, this document aims to offer a comprehensive overview for researchers exploring the therapeutic potential of these molecules.

Executive Summary

This compound, a naturally occurring phenolic compound, has garnered interest for its potential antioxidant and anti-inflammatory properties. In-silico modeling serves as a powerful initial step to predict its biological activity, guiding further experimental validation. This guide compares the in-silico predictions and experimental findings for this compound with three other phenolic compounds: 4-ethylguaiacol, syringol, and apocynin. The data presented herein suggests that this compound and its analogues warrant further investigation as potential therapeutic agents.

In-Silico vs. Experimental Bioactivity: A Comparative Analysis

The following table summarizes the predicted and experimentally determined bioactivities of this compound and selected alternative phenolic compounds. In-silico predictions were generated using molecular docking simulations against key protein targets, while experimental data is derived from established in-vitro assays.

CompoundBioactivityIn-Silico Prediction (Docking Score, kcal/mol)Experimental Data (IC50)
This compound Antioxidant (DPPH Assay)Predicted High Affinity (Hypothetical)Data Not Available
Antioxidant (ABTS Assay)Predicted High Affinity (Hypothetical)Data Not Available
Anti-inflammatory (LPS-induced NO inhibition)Predicted High Affinity (Hypothetical vs. COX-2)Data Not Available
4-Ethylguaiacol Antioxidant (DPPH Assay)-Similar to Trolox[1]
Antioxidant (ABTS Assay)-Similar to Trolox[1]
Anti-inflammatory (LPS-induced NO inhibition)-Effective at 10-500 µM[2][3]
Syringol Antioxidant (DPPH Assay)-15.4 µg/mL[4]
Antioxidant (ABTS Assay)-12.3 µg/mL[4]
Anti-inflammatory (LPS-induced NO inhibition)-Data Not Available
Apocynin Antioxidant (NADPH Oxidase Inhibition)-8.3 (vs. NADPH Oxidase)[5]Effective inhibitor[6][7][8]
Anti-inflammatory (LPS-induced NO inhibition)-Dose-dependent inhibition[8][9]

Signaling Pathways and Experimental Workflows

The biological activities of phenolic compounds are often mediated through their interaction with key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Signaling Pathway

A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing the p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes such as iNOS and COX-2, leading to the production of nitric oxide (NO) and prostaglandins, respectively. Phenolic compounds, including 2-methoxy-4-vinylphenol (B128420) (a structural analogue of this compound), have been shown to inhibit this pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB p65/p50 NFkB_active p65/p50 (Active) IkB->NFkB_active Degrades, Releasing Nucleus Nucleus NFkB_active->Nucleus Translocates to iNOS_COX2 iNOS/COX-2 Transcription NFkB_active->iNOS_COX2 Binds to DNA, Initiates DNA DNA NO_PG NO / Prostaglandins iNOS_COX2->NO_PG Leads to Phenols Phenolic Compounds (e.g., this compound) Phenols->IKK Inhibits Phenols->NFkB_active Inhibits Translocation

Caption: Simplified NF-κB signaling pathway and points of inhibition by phenolic compounds.

In-Silico Bioactivity Prediction Workflow

The process of predicting the bioactivity of a small molecule like this compound using computational methods typically follows a structured workflow. This begins with obtaining the 3D structure of the ligand and the target protein, followed by molecular docking to predict the binding affinity and mode of interaction.

G start Start: Identify Ligand (e.g., this compound) get_ligand Obtain 3D Structure of Ligand (SDF/MOL2) start->get_ligand get_protein Identify Target Protein (e.g., COX-2, NADPH Oxidase) Obtain 3D Structure (PDB) start->get_protein prepare_ligand Prepare Ligand: Assign charges, minimize energy get_ligand->prepare_ligand prepare_protein Prepare Protein: Remove water, add hydrogens get_protein->prepare_protein docking Molecular Docking prepare_protein->docking prepare_ligand->docking analysis Analyze Results: Binding affinity (kcal/mol), Interactions docking->analysis prediction Predict Bioactivity (e.g., Inhibition Potential) analysis->prediction

Caption: A typical workflow for in-silico prediction of bioactivity using molecular docking.

Experimental Protocols

Detailed methodologies for the key experimental assays cited in this guide are provided below.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagents: DPPH solution (0.1 mM in methanol), test compound solutions (various concentrations), and a positive control (e.g., Trolox or Ascorbic Acid).

  • Procedure:

    • Add 100 µL of the test compound solution to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

  • Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), test compound solutions (various concentrations), and a positive control (e.g., Trolox).

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol (B145695) or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the test compound solution to a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity Assay

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents: Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, LPS from E. coli, Griess Reagent, and test compound solutions.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production. Measure the absorbance at 540 nm.

  • Calculation: A standard curve using sodium nitrite is generated to quantify the amount of NO produced. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined. It is also crucial to perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

Conclusion

The integration of in-silico prediction and experimental validation provides a robust framework for the evaluation of bioactive compounds. While in-silico methods offer a rapid and cost-effective means of initial screening and hypothesis generation, experimental assays are indispensable for confirming biological activity and elucidating mechanisms of action. The comparative data presented in this guide suggest that this compound and its analogues, 4-ethylguaiacol, syringol, and apocynin, exhibit promising antioxidant and anti-inflammatory potential. Further in-depth studies, including more extensive in-silico modeling and a broader range of in-vitro and in-vivo experimental validations, are warranted to fully characterize their therapeutic utility.

References

Benchmarking 2,4-Dimethoxyphenol purity standards for research

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and researchers in drug development, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of commercially available 2,4-Dimethoxyphenol purity standards, offering a detailed analysis of their purity claims, potential impurities, and the analytical methods required for verification. This objective overview, supplemented with detailed experimental protocols, aims to empower researchers to make informed decisions when selecting the appropriate grade of this compound for their specific research needs.

Comparison of Commercial this compound Standards

The selection of a this compound standard should be based on the specific requirements of the intended application. For routine research, a standard with a purity of ≥97% may be sufficient. However, for applications sensitive to trace impurities, such as in quantitative analysis or bioassays, a higher purity standard (≥98%) is recommended. It is crucial to consider the analytical technique used by the supplier to state the purity, as different methods have varying sensitivities to different types of impurities.

Supplier/BrandStated PurityAnalytical Method for Purity
Supplier A (e.g., TCI)>98.0%Gas Chromatography (GC)[1]
Supplier B (e.g., Ambeed, Inc. via Sigma-Aldrich)97%Not Specified
Supplier C (e.g., CP Lab Safety)min 98%Not Specified

Potential Impurities in this compound

Understanding the potential impurities in this compound is critical for developing robust analytical methods for quality control and for interpreting experimental results. Impurities can arise from the synthetic route, degradation of the final product, or improper storage.

Common Synthesis-Related Impurities:

  • Starting Materials: Residual 2,4-dimethoxybenzaldehyde, a common precursor, may be present.[2]

  • Isomeric Impurities: Positional isomers such as 2,6-dimethoxyphenol (B48157) or 3,4-dimethoxyphenol (B20763) can be formed during the methylation of the precursor phenol.

  • Over-methylated Products: Species like 1,2,4-trimethoxybenzene (B152335) could be present due to excessive methylation.

  • By-products of Methylation: The specific by-products will depend on the methylating agent used, but can include various methylated and demethylated species.

Common Degradation Products:

  • Oxidation Products: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities, including quinone-type structures. The electrochemical oxidation of similar compounds has been shown to yield quinone derivatives.

  • Photodegradation Products: Exposure to light can cause degradation of dimethoxybenzene derivatives, potentially leading to the formation of benzaldehydes and benzoic acids.[3]

Experimental Protocols for Purity Assessment

To independently verify the purity of a this compound standard and to identify and quantify any impurities, a combination of chromatographic and spectroscopic techniques is recommended. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Workflow for Purity Standard Evaluation

cluster_0 Initial Assessment cluster_1 Qualitative & Quantitative Analysis cluster_2 Decision Receive Standard Receive Standard Visual Inspection Visual Inspection Receive Standard->Visual Inspection Review Supplier CoA Review Supplier CoA Visual Inspection->Review Supplier CoA HPLC-UV Analysis HPLC-UV Analysis Review Supplier CoA->HPLC-UV Analysis GC-MS Analysis GC-MS Analysis HPLC-UV Analysis->GC-MS Analysis qNMR Analysis qNMR Analysis GC-MS Analysis->qNMR Analysis Compare Data with CoA Compare Data with CoA qNMR Analysis->Compare Data with CoA Accept/Reject Standard Accept/Reject Standard Compare Data with CoA->Accept/Reject Standard

Caption: Workflow for the evaluation of a this compound purity standard.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This method is suitable for the quantitative determination of this compound and the detection of non-volatile, UV-active impurities.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase:

  • Gradient Elution:

    • Start with 30% B, hold for 2 minutes.

    • Increase to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • Calculate the area percent of the this compound peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer

    • Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-400

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound standard in methanol.

  • Data Analysis:

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment

qNMR is a primary ratio method that allows for the accurate determination of purity without the need for a specific reference standard of the analyte.

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher)

  • Internal Standard:

    • A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a resonance that is well-resolved from the analyte signals.

  • Solvent:

    • A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard and about 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Role in Cellular Signaling

Methoxyphenols, a class of compounds to which this compound belongs, have been investigated for their antioxidant and anti-inflammatory properties. Some studies suggest that these compounds can modulate key inflammatory signaling pathways, such as the NF-κB and PI3K/Akt/mTOR pathways. The purity of this compound is critical in such studies to ensure that the observed biological effects are attributable to the compound itself and not to any impurities.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor This compound This compound PI3K PI3K This compound->PI3K IKK IKK This compound->IKK Receptor->PI3K Receptor->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation IκB IκB IKK->IκB NF-κB NF-κB IκB->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Inflammatory Mediators (e.g., COX-2) Inflammatory Mediators (e.g., COX-2) Gene Transcription->Inflammatory Mediators (e.g., COX-2)

Caption: Hypothetical modulation of the NF-κB and PI3K/Akt signaling pathways by this compound.

References

A Comparative Guide to Structural Analogs of 2,4-Dimethoxyphenol: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural analogs of 2,4-dimethoxyphenol, focusing on their physicochemical and biological properties. The information is supported by experimental data to assist in research and development efforts.

Comparative Analysis of Physicochemical and Biological Properties

The following table summarizes the key properties of this compound and its selected structural analogs. These compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, which are influenced by their structural modifications.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Biological ActivityIC50 Values
This compound this compoundC₈H₁₀O₃154.16Antioxidant, Radical Scavenging[1]-
(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenolC₁₈H₂₀O₄300.35Anticancer (Colon Cancer)[2]HCT116: 15.7 µg/ml, SW480: 12.3 µg/ml[2]
2-Allyl-4-methoxyphenol (Eugenol) EugenolC₁₀H₁₂O₂164.20Antioxidant, Radical Scavenging[1]-
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) MMPPC₁₇H₁₈O₃270.32Anticancer (Colon, Ovarian), Anti-inflammatory, Anti-arthritic[3][4]HCT116: 12.00 µg/mL (44.39 µM), SW480: 10.30 µg/mL (38.10 µM)[3]
2,6-Dimethoxyphenol 2,6-DimethoxyphenolC₈H₁₀O₃154.16Antioxidant[5]DPPH IC50: 15.8 µM[6]
Dehydrodieugenol DehydrodieugenolC₂₀H₂₂O₄326.39COX-2 Inhibitor[7]-

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to scavenge the stable DPPH free radical.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695). This solution should be protected from light. Dilute the stock solution to a working concentration of approximately 0.1 mM. The absorbance of the working solution at 517 nm should be verified.

  • Sample and Control Preparation : Dissolve the test compounds and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a series of dilutions.

  • Reaction : Add a specific volume of each sample dilution to a microplate well or cuvette. Then, add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation : Incubate the reaction mixture in the dark at room temperature for a predetermined time, typically 30 minutes.

  • Measurement : Measure the absorbance of each reaction at 517 nm using a spectrophotometer. The instrument should be zeroed with the blank.

  • Calculation : The percentage of scavenging activity is calculated for each sample concentration. The IC50 value, which is the concentration of the antioxidant required to reduce the initial DPPH concentration by 50%, is then determined from a plot of scavenging activity against sample concentration. A lower IC50 value indicates greater antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

  • Reagent Preparation :

    • Prepare a 7 mM stock solution of ABTS in water.

    • Prepare a 2.45 mM stock solution of potassium persulfate in water.

    • To generate the ABTS radical cation (ABTS•+), mix equal volumes of the ABTS and potassium persulfate stock solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Control Preparation : Prepare a series of dilutions of the test compound and a reference standard (e.g., Trolox) in the assay buffer.

  • Reaction : Add a small volume of each test compound dilution or reference standard to the wells of a 96-well microplate. Then, add a larger volume of the diluted ABTS•+ working solution to each well. Control wells containing the solvent and the ABTS•+ solution should be included.

  • Incubation : Incubate the microplate at room temperature in the dark for a specified period (e.g., 6-30 minutes).

  • Measurement : After incubation, measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation : Calculate the percentage of ABTS radical scavenging activity for each concentration. The IC50 value is determined from the dose-response curve, representing the concentration that causes 50% inhibition of the ABTS radical.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess cell viability and the cytotoxic effects of compounds.

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation : Incubate the cells with the compounds for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition : After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher is often used to subtract background absorbance.

  • Data Analysis : Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses.[2][6] Many anti-inflammatory compounds exert their effects by modulating this pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB->NFkB_IkB NFkB_nucleus Active NF-κB NFkB->NFkB_nucleus Translocates NFkB_IkB->IkB NFkB_IkB->NFkB Releases DNA DNA NFkB_nucleus->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Workflow for Anticancer Drug Screening

A typical workflow for screening the anticancer potential of structural analogs involves a series of in vitro assays to assess their effects on cancer cell viability and proliferation.

Anticancer_Screening_Workflow start Start: Synthesized Analogs cell_culture 1. Cell Culture (Select Cancer Cell Lines) start->cell_culture treatment 2. Compound Treatment (Dose-Response) cell_culture->treatment mtt_assay 3. MTT Assay (Cell Viability) treatment->mtt_assay data_analysis 4. Data Analysis (Calculate IC50) mtt_assay->data_analysis hit_identification 5. Hit Identification (Potent Analogs) data_analysis->hit_identification further_studies Further Mechanistic Studies hit_identification->further_studies Yes end End hit_identification->end No further_studies->end

Caption: General workflow for in vitro anticancer drug screening.

References

A Comparative Efficacy Analysis of 2,4-Dimethoxyphenol and 2,6-Dimethoxyphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the antioxidant and anti-inflammatory properties of two closely related dimethoxyphenol isomers, providing experimental data and methodological insights for their potential therapeutic applications.

This guide offers a detailed comparison of the biological efficacy of 2,4-Dimethoxyphenol and 2,6-Dimethoxyphenol (also known as Syringol). While both are phenolic compounds with potential therapeutic value, this document synthesizes available experimental data to highlight their respective strengths and mechanisms of action, particularly in the realms of antioxidant and anti-inflammatory activities. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds in their research.

Comparative Analysis of Biological Activities

While direct comparative studies on the efficacy of this compound and 2,6-Dimethoxyphenol are limited, this guide consolidates available data from various sources to provide a comparative overview.

Antioxidant Activity:

Both isomers exhibit radical-scavenging properties, a key indicator of antioxidant potential. This compound has been shown to be a potent scavenger of various radicals, including those centered on oxygen and carbon, and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[1] 2,6-Dimethoxyphenol is also recognized for its antioxidant capabilities.[2] Notably, the antioxidant capacity of 2,6-Dimethoxyphenol can be significantly enhanced through enzymatic dimerization.[3]

Anti-inflammatory Activity:

Phenolic compounds are known to exert anti-inflammatory effects through various mechanisms. Studies on related methoxyphenols suggest that these compounds can inhibit key inflammatory mediators. For instance, they have been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[2][3] Furthermore, the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response, has been observed with structurally similar compounds.[4][5][6]

Quantitative Data Summary

Biological ActivityCompoundTest SystemIC50 Value
Antioxidant Activity
DPPH Radical ScavengingThis compoundChemical AssayPotent scavenging activity reported, specific IC50 not available in reviewed literature.[1]
DPPH Radical Scavenging2,6-DimethoxyphenolChemical AssayIC50 values vary depending on the study and conditions.
ABTS Radical Scavenging2,6-DimethoxyphenolChemical AssayIC50 values vary depending on the study and conditions.
Anti-inflammatory Activity
COX-2 InhibitionRelated MethoxyphenolsEnzyme AssayInhibition of LPS-induced COX-2 expression has been demonstrated.[2][3]
Nitric Oxide Production Inhibition2,6-Dimethoxy-1,4-Benzoquinone (a derivative)Mouse Leukemic Monocytes (LPS-stimulated)Inhibition confirmed, specific IC50 not reported.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Test compounds (this compound, 2,6-Dimethoxyphenol) dissolved in a suitable solvent (e.g., methanol)

    • Standard antioxidant (e.g., Trolox or Gallic Acid)

  • Procedure:

    • Prepare a series of dilutions of the test compounds and the standard.

    • In a 96-well microplate, add 100 µL of each dilution to a well.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

  • Reagents:

    • ABTS solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • Test compounds and standard antioxidant

  • Procedure:

    • Prepare the ABTS•+ solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with methanol (B129727) or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the test compound or standard at various concentrations to a cuvette or microplate well.

    • Add 190 µL of the diluted ABTS•+ solution and mix.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[2]

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants. It is an indicator of NO production by cells, often macrophages stimulated with lipopolysaccharide (LPS).

  • Reagents:

  • Procedure:

    • Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Mix equal volumes of the supernatant and Griess Reagent in a new 96-well plate.

    • Incubate for 10-15 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[5]

Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins (B1171923) from arachidonic acid.

  • Reagents:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Reaction buffer

    • Test compounds

    • Detection reagent (e.g., a fluorometric probe that reacts with the product of the COX reaction)

  • Procedure:

    • In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound at various concentrations.

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • After a set incubation time, stop the reaction.

    • Add the detection reagent and measure the signal (e.g., fluorescence) using a plate reader.

    • The percentage of COX-2 inhibition is calculated relative to the uninhibited control.

    • The IC50 value is determined from the dose-response curve.[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by these dimethoxyphenols and a general workflow for their evaluation.

G cluster_workflow General Experimental Workflow for Efficacy Evaluation A Compound Preparation (2,4-DMP & 2,6-DMP) B In Vitro Antioxidant Assays (DPPH, ABTS) A->B C Cell Culture (e.g., Macrophages) A->C F Data Analysis (IC50 Determination) B->F D Anti-inflammatory Assays (NO, COX-2 Inhibition) C->D E Mechanism of Action Studies (Western Blot for NF-κB, MAPK) D->E E->F

General Experimental Workflow.

G cluster_nfkb Proposed NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2) Compound Dimethoxyphenol (Proposed) Compound->IKK Inhibits

Proposed NF-κB Inhibition.

G cluster_mapk Proposed MAPK Signaling Pathway Inhibition Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Genes Inflammatory Gene Expression Compound Dimethoxyphenol (Proposed) Compound->MAPK Inhibits Phosphorylation

Proposed MAPK Inhibition.

Conclusion

Both this compound and 2,6-Dimethoxyphenol present as promising candidates for further investigation as antioxidant and anti-inflammatory agents. While 2,6-Dimethoxyphenol is more extensively characterized in the scientific literature, the reported potent radical-scavenging activity of this compound warrants more detailed quantitative studies to fully elucidate its therapeutic potential. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to conduct comparative studies and to explore the mechanisms of action of these compounds in greater detail. Further research, particularly direct comparative studies employing standardized assays, is crucial to definitively establish the relative efficacy of these two isomers and to guide their potential development into therapeutic agents.

References

Confirming the Structure of Synthesized 2,4-Dimethoxyphenol Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of 2,4-dimethoxyphenol derivatives, complete with experimental data and detailed protocols.

The synthesis of novel derivatives of this compound is of significant interest due to the presence of the core guaiacol (B22219) (2-methoxyphenol) and veratrole (1,2-dimethoxybenzene) moieties in a wide range of biologically active natural products and synthetic compounds.[1] The antioxidant and anti-inflammatory properties of phenolic compounds are well-documented, making them attractive scaffolds for drug discovery.[2][3][4] This guide will focus on the essential spectroscopic techniques used to verify the successful synthesis and purification of these derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Analysis of Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound and a representative derivative, providing a baseline for comparison with newly synthesized compounds.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound CDCl₃6.75 (d, J = 5.2 Hz, 1H), 6.42 (d, J = 1.7 Hz, 1H), 6.31 (dd, J = 5.2, 1.7 Hz, 1H), 3.79 (s, 3H, OCH₃), 3.69 (s, 3H, OCH₃)Data not readily available in cited sources
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) Not SpecifiedSpecific shifts not detailed, but would show characteristic aromatic, vinylic, and methoxy (B1213986) protons.Specific shifts not detailed, but would show characteristic aromatic, vinylic, and methoxy carbons.
2-methoxy-4-((4-methoxyphenylimino)methyl)phenol Not Specified8.42 (s, 1H, imine proton)Data not readily available in cited sources

Table 2: IR Spectroscopic Data

CompoundSample PhaseKey IR Absorptions (cm⁻¹)
This compound KBr3443 (O-H stretch), 2997, 2939, 2835 (C-H stretch), 1610, 1512 (C=C aromatic stretch), 1202, 1033 (C-O stretch)
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) Not SpecifiedExpected absorptions would include O-H, C-H (aromatic and aliphatic), C=C (aromatic and vinylic), and C-O stretches.
2-methoxy-4-((4-methoxyphenylimino)methyl)phenol Not Specified1590-1591 (C=N imine stretch)

Table 3: Mass Spectrometry Data

CompoundIonization MethodMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound EI154 [M]⁺139 [M-CH₃]⁺, 111, 96
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) Not SpecifiedExpected molecular ion corresponding to its molecular formula.Fragmentation would likely involve cleavage of the propenyl chain and loss of methoxy groups.
2-methoxy-4-((4-methoxyphenylimino)methyl)phenol GC-MS257 [M]⁺Fragmentation pattern would be characteristic of the imine linkage and substituted aromatic rings.

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific derivative and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the synthesized molecule.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid obscuring sample signals.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz). For complex structures, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for assigning specific proton and carbon signals.[5]

  • Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values. Compare the obtained data with expected values based on the target structure and data from similar compounds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[6]

Procedure:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

    • Thin Film: Dissolve the sample in a volatile solvent, apply a drop to a salt plate (e.g., NaCl), and allow the solvent to evaporate.

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., CCl₄, CS₂).[7]

  • Data Acquisition: Obtain the IR spectrum using an FTIR (Fourier Transform Infrared) spectrometer.[8]

  • Data Analysis: Identify the characteristic absorption bands for functional groups such as O-H (phenolic), C-H (aromatic and aliphatic), C=C (aromatic), and C-O (ether) stretches. The "fingerprint region" (below 1500 cm⁻¹) is unique for each molecule and can be used for comparison with known spectra.[6][9]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[10]

Procedure:

  • Sample Introduction: Introduce the sample into the mass spectrometer. This can be done directly via a solid probe or, more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis.[11]

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) against relative abundance. For high-resolution mass spectrometry (HRMS), exact mass can be determined, which aids in confirming the molecular formula.

  • Data Analysis: Identify the molecular ion peak [M]⁺ and analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

Visualization of Workflow and Biological Context

To provide a clearer understanding of the experimental process and the potential biological relevance of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Purified Derivative workup->product nmr NMR Spectroscopy (¹H, ¹³C, 2D) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmed Confirmed Structure data_analysis->structure_confirmed

Caption: Experimental workflow for synthesis and structural confirmation.

Phenolic compounds are known to modulate various signaling pathways involved in inflammation.[2][3] The Mitogen-Activated Protein Kinase (MAPK) pathway is one such pathway that is often implicated in the cellular response to inflammatory stimuli.

mapk_pathway cluster_mapk MAPK Cascade stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk phenolic Phenolic Compound (e.g., this compound Derivative) phenolic->mapkkk Inhibits mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk Phosphorylates mapk p38 MAPK mapkk->mapk Phosphorylates nfkb_activation NF-κB Activation mapk->nfkb_activation inflammatory_response Inflammatory Response (e.g., Cytokine Production) nfkb_activation->inflammatory_response

Caption: Potential modulation of the MAPK signaling pathway by phenolic compounds.

References

Safety Operating Guide

Proper Disposal of 2,4-Dimethoxyphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 2,4-Dimethoxyphenol is critical for maintaining a secure research environment and ensuring regulatory adherence. This document outlines the necessary operational and disposal plan, providing step-by-step procedures for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required.[3]

  • Skin and Body Protection: A fully buttoned laboratory coat must be worn. For tasks with a higher risk of splashing, consider a chemically resistant apron.[3]

Hazard Profile of this compound

Understanding the hazards associated with this compound is fundamental to its safe disposal. The following table summarizes its GHS hazard classifications.[1]

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

Step-by-Step Disposal Plan

The disposal of this compound must be managed as hazardous waste in accordance with federal, state, and local regulations.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][6]

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[7]

  • Solid Waste: Collect unadulterated, expired, or surplus this compound in a designated, compatible container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6][7]

  • Contaminated Materials: Personal protective equipment (gloves, etc.), absorbent materials from spill cleanups, and empty, unrinsed containers must be collected as hazardous waste.[2][8]

Step 2: Waste Container Management

  • Container Selection: Use only containers that are in good condition and compatible with this compound. Plastic is often preferred for chemical waste.[8][9]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration if in solution.[8][10]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[6][8][10]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated SAA within the laboratory.[9]

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[9]

  • Ensure that incompatible wastes are segregated within the SAA.[6]

Step 4: Arranging for Disposal

  • Once the waste container is full, or if it has been in the SAA for an extended period (typically not to exceed one year), arrange for its removal.[9]

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[10]

Step 5: Disposal of Empty Containers

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8][11]

  • The first rinsate must be collected and disposed of as hazardous waste.[6] Subsequent rinsates may also need to be collected, depending on institutional policies.

  • After thorough rinsing and air-drying, deface or remove the original label before disposing of the container in the regular trash or designated glass disposal.[6][8][11]

Spill Cleanup Protocol

In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. For small spills, use an inert absorbent material like sand or vermiculite.[5] Collect the absorbed material and any contaminated debris into a sealed container for disposal as hazardous waste.[4][8] For larger spills, or if you are uncomfortable with the cleanup, contact your institution's EHS for assistance.[4]

G Workflow for this compound Disposal cluster_prep Preparation and Handling cluster_collection Waste Collection and Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Chemical Fume Hood A->B Always C Segregate Waste Streams (Solid, Liquid, Contaminated Materials) B->C Generate Waste D Use Compatible and Labeled Containers C->D E Keep Containers Closed D->E F Store in Designated Satellite Accumulation Area (SAA) E->F Store Waste G Contact EHS for Waste Pickup F->G Container Full or Max Storage Time H Triple-Rinse Empty Containers (Collect Rinsate as Waste) I Dispose of Rinsed Containers in Regular Trash

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of 2,4-Dimethoxyphenol. Adherence to this step-by-step guidance is critical for ensuring the safety of all laboratory personnel and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.

Essential Safety and Physical Properties

A thorough understanding of the chemical properties and associated hazards of this compound is the foundation of safe laboratory practices. All quantitative data has been summarized in the table below for clear and easy reference.

PropertyValue
Molecular Formula C₈H₁₀O₃[1][2]
Molecular Weight 154.17 g/mol [2]
Appearance White or colorless to light yellow or light orange powder, lump, or clear liquid.[2]
Purity >98.0% (GC)[2]
Storage Temperature Room temperature, sealed in a dry environment.
GHS Hazard Statements H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is mandatory to minimize exposure and ensure laboratory safety when handling this compound.

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3]To protect eyes and face from splashes and airborne particles.
Skin Protection Gloves: For incidental contact, double-layered nitrile gloves or thicker (8mil) nitrile gloves are recommended. For direct handling or when working with concentrated solutions, neoprene or butyl rubber gloves should be worn.[3][4] Gloves should be changed immediately if contaminated. Lab Coat: A fully buttoned lab coat is required. Apron: For procedures with a high splash potential, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[3]To prevent skin contact with the chemical.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator should be used within the context of a comprehensive respiratory protection program. All handling of solid this compound should be conducted in a certified chemical fume hood.[3][5]To prevent inhalation of fine powder particles or aerosols.
Foot Protection Closed-toe and closed-heel shoes must be worn in the laboratory at all times.To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following operational protocol is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Fume Hood: All weighing and handling of solid this compound, as well as the preparation of its solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][5][6]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently certified.[3][7]

2. Weighing and Solution Preparation:

  • Don the appropriate PPE as outlined in the table above.

  • Carefully weigh the desired amount of this compound.

  • Slowly add the compound to the desired solvent to avoid splashing.

  • Clearly label all solutions with the compound name, concentration, solvent, hazard information, and date of preparation.

3. Post-Handling:

  • Thoroughly decontaminate the work area after handling is complete.

  • Properly remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste stream.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed, and puncture-proof container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Contaminated Labware: Dispose of items such as pipette tips, gloves, and empty tubes that have come into contact with the compound in a dedicated, puncture-proof, and sealable container clearly marked as hazardous waste.[8]

2. Storage of Waste:

  • Store all hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Ensure all waste containers are kept tightly closed except when adding waste.[8]

3. Disposal Procedure:

  • Arrange for the collection and disposal of all this compound waste through your institution's environmental health and safety office or a licensed chemical disposal facility.

  • Incineration is the preferred method for the disposal of phenolic waste.[9]

  • Do not dispose of this compound down the drain.[8]

Emergency Procedures: Spill and Exposure Response

1. Spill Response:

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or commercial absorbent pads.[5][9] Do not use combustible materials like paper towels for large spills.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert others and contact your institution's emergency response team.

    • Provide them with the details of the spill, including the chemical identity and approximate quantity.

2. Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_safety_equip Verify Safety Equipment prep_fume_hood->prep_safety_equip handle_weigh Weigh Compound prep_safety_equip->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_label Label Container handle_solution->handle_label post_clean Decontaminate Work Area handle_label->post_clean post_remove_ppe Dispose of Contaminated PPE post_clean->post_remove_ppe post_wash Wash Hands post_remove_ppe->post_wash disp_segregate Segregate Waste post_remove_ppe->disp_segregate disp_store Store Waste Securely disp_segregate->disp_store disp_dispose Dispose via EHS disp_store->disp_dispose

Caption: Operational Workflow for Handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.